molecular formula C47H70O14 B108138 Avermectin B1b CAS No. 65195-56-4

Avermectin B1b

Katalognummer: B108138
CAS-Nummer: 65195-56-4
Molekulargewicht: 859.0 g/mol
InChI-Schlüssel: ZFUKERYTFURFGA-PVVXTEPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin B1b is an avermectin.
Abamectin B1B is a natural product found in Streptomyces avermitilis with data available.
The avermectins are a series of macrocyclic lactone derivatives with potent anthelmintic properties. A commonly used therapy in recent times has been based on oral or parenteral administration of avermectins, which are macrocyclic lactones produced by fermentation of various, carefully prepared laboratory broths using the soil micro-organism Streptomyces avermitilis. They show activity against a broad range of nematodes and arthropod parasites of domestic animals at dose rates of 300 microgram/kg or less. Unlike the macrolide or polyene antibiotics, they lack significant antibacterial or antifungal activity. (L829)
See also: Abamectin B1a (related).

Eigenschaften

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKERYTFURFGA-PVVXTEPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058239
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-56-4
Record name Avermectin B1b
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin component b1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Avermectin B1b Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the biosynthetic pathway of Avermectin B1b, a potent anti-parasitic agent produced by the bacterium Streptomyces avermitilis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the genetic and enzymatic mechanisms, quantitative production data, and key experimental methodologies.

Introduction to Avermectin

Avermectins are a class of 16-membered macrocyclic lactones with powerful anthelmintic and insecticidal properties.[1][2][3] Discovered in the 1970s from the fermentation broth of Streptomyces avermitilis, these compounds have become commercially significant in veterinary medicine, agriculture, and human health.[3][4] The avermectin complex consists of eight closely related structures (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b), with the "B" series demonstrating the most potent activity.[2][5] Avermectin B1, a mixture of B1a (>80%) and B1b (<20%), is marketed as the pesticide abamectin.[6][7]

The biosynthesis of these complex natural products is orchestrated by a large gene cluster in S. avermitilis spanning approximately 82 kb.[8] This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the synthesis and attachment of sugar moieties.[4][6] Understanding this intricate pathway is crucial for rational strain improvement and the bioengineering of novel, more effective avermectin analogs.[3][5]

The Avermectin B1b Biosynthetic Pathway

The biosynthesis of Avermectin B1b is a multi-step process involving four key stages:

  • Aglycone Production: Synthesis of the polyketide backbone by a Type I polyketide synthase (PKS).

  • Aglycone Modification: A series of post-PKS modifications to the polyketide chain.

  • Sugar Synthesis: Formation of the deoxysugar L-oleandrose.

  • Glycosylation: Attachment of the L-oleandrose units to the aglycone.[4][6]

The precursor for the "b" series of avermectins, including B1b, is isobutyryl-CoA.[6][9] The polyketide chain is then extended through the incorporation of seven acetate and five propionate units.[6][9]

Key Genes and Enzymes

The avermectin biosynthetic gene cluster contains all the necessary enzymatic machinery for the production of the eight avermectin compounds. The core enzymes are the avermectin polyketide synthases (AVES 1, AVES 2, and AVES 3), which are large, modular proteins that assemble the polyketide backbone.[4][6] Following the assembly of the aglycone, a series of tailoring enzymes modify the structure to produce the final Avermectin B1b.

GeneEnzymeFunction in Avermectin B1b Biosynthesis
aveA1, aveA2, aveA3, aveA4Avermectin Polyketide Synthase (AVES 1, 2, 3, 4)Catalyzes the formation of the avermectin aglycone from isobutyryl-CoA, acetate, and propionate units.[4][6]
aveECytochrome P450 monooxygenaseFacilitates the formation of the furan ring between C6 and C8.[6]
aveFNAD(P)H-dependent ketoreductaseReduces the keto group at C5 to a hydroxyl group.[6]
aveDSAM-dependent C5 O-methyltransferaseCatalyzes the O-methylation at the C5 position.[6]
aveCDehydratase activity modifierInfluences the dehydratase activity in module two, affecting the C22-C23 position.[6]
aveBIGlycosyltransferaseAttaches the activated L-oleandrose sugar moieties to the aglycone.[4]
aveBII-BVIIISugar biosynthesis enzymesInvolved in the synthesis of the activated sugar precursor, dTDP-L-oleandrose.[4]
Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of Avermectin B1b, from the initial precursor molecules to the final product.

Avermectin_B1b_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_aglycone_mod Aglycone Modification cluster_sugar Sugar Biosynthesis & Glycosylation cluster_final_product Final Product Isobutyryl-CoA Isobutyryl-CoA AVES Avermectin PKS (AVES 1, 2, 3, 4) Isobutyryl-CoA->AVES Acetate Acetate Acetate->AVES Propionate Propionate Propionate->AVES Aglycone Avermectin Aglycone AVES->Aglycone Polyketide chain assembly AveE AveE (P450 Monooxygenase) (Furan ring formation) Aglycone->AveE Modification Step 1 AveF AveF (Ketoreductase) (C5-keto reduction) AveE->AveF Modification Step 2 AveD AveD (O-Methyltransferase) (C5-O-methylation) AveF->AveD Modification Step 3 Modified_Aglycone Modified Aglycone AveD->Modified_Aglycone AveBI AveBI (Glycosyltransferase) Modified_Aglycone->AveBI Glucose Glucose AveBII_BVIII AveBII-BVIII Glucose->AveBII_BVIII Sugar precursor synthesis dTDP_L_oleandrose dTDP-L-oleandrose AveBII_BVIII->dTDP_L_oleandrose dTDP_L_oleandrose->AveBI Avermectin_B1b Avermectin B1b AveBI->Avermectin_B1b Glycosylation

Biosynthetic pathway of Avermectin B1b.

Quantitative Analysis of Avermectin B1b Production

The production of Avermectin B1b is influenced by various fermentation parameters. The following tables summarize quantitative data from studies on the optimization of Avermectin B1b production by S. avermitilis.

Table 1: Effect of Carbon Source on Avermectin B1b Production

Carbon SourceMax. Specific Growth Rate (µmax, h⁻¹)Max. Cell Biomass (Xmax, g/L)Avermectin B1b Production (mg/L)
Potato Starch1.2931.74420.02
Wheat Starch0.24--
Soluble Corn Starch0.15--
Glucose0.8--
Maltose0.34--
Lactose0.16--
Data from a study on S. avermitilis 41445 UV 45(m)3 in shake flask culture.[10]

Table 2: Effect of pH on Avermectin B1b Production

pHMax. Cell Concentration (Xmax, g/L)Avermectin B1b Production (mg/L)
7.521.3 ± 0.04180.04 ± 0.03
7.0--
6.5--
6.0~7.1~90
Data from a study using potato starch as a carbon source.[10]

Table 3: Production of Avermectin B1b by Mutagenesis

Strain/MutantTreatmentAvermectin B1b Production (mg/L)Fold Increase
S. avermitilis 41445 (Wild Type)-17-
UV 45 (m) 3UV radiation (45 min)254.1414.95
EMS MutantEMS (1 µL/mL)202.63-
EB MutantEthidium Bromide (30 µL/mL)199.30-
Data from a study on enhancing Avermectin B1b production through mutagenesis.[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the Avermectin B1b biosynthetic pathway.

Labeled Precursor Feeding Studies

Feeding studies with isotopically labeled precursors are fundamental to elucidating biosynthetic pathways.

Methodology:

  • Culture Preparation: S. avermitilis is grown in a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation, a ¹³C or ¹⁴C labeled precursor (e.g., [1-¹³C]acetate, [1-¹³C]propionate) is added to the culture.[1][9][12]

  • Fermentation: The fermentation is continued for a set period to allow for the incorporation of the labeled precursor into the avermectin molecules.

  • Extraction: Avermectins are extracted from the mycelium and broth using an organic solvent (e.g., methanol, ethyl acetate).

  • Purification: The crude extract is purified using techniques such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

  • Analysis: The purified avermectins are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position of the ¹³C label or by scintillation counting for ¹⁴C.

Labeled_Precursor_Workflow Start Start: S. avermitilis Culture AddPrecursor Add Isotopically Labeled Precursor (e.g., [1-¹³C]acetate) Start->AddPrecursor Ferment Continue Fermentation AddPrecursor->Ferment Extract Solvent Extraction of Avermectins Ferment->Extract Purify Purification (Chromatography, HPLC) Extract->Purify Analyze Analysis (NMR, Scintillation Counting) Purify->Analyze End End: Determine Label Incorporation Analyze->End

Workflow for labeled precursor feeding studies.
Gene Inactivation and Complementation

To determine the function of specific genes in the biosynthetic cluster, gene knockout and complementation experiments are performed.

Methodology:

  • Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable marker.

  • Transformation: The vector is introduced into S. avermitilis through protoplast transformation or conjugation.

  • Homologous Recombination: The target gene is replaced by the selectable marker via homologous recombination.

  • Mutant Selection: Mutants are selected based on the selectable marker.

  • Phenotypic Analysis: The mutant strain is fermented, and the production of avermectins is analyzed by HPLC or LC-MS to observe the effect of the gene knockout.

  • Complementation: The wild-type gene is reintroduced into the mutant on a plasmid to confirm that the observed phenotype is due to the gene knockout.

Gene_Knockout_Workflow Start Start: Target Gene Identification ConstructVector Construct Gene Replacement Vector Start->ConstructVector Transform Transform S. avermitilis ConstructVector->Transform SelectMutants Select for Homologous Recombinants Transform->SelectMutants FermentMutant Ferment Mutant Strain SelectMutants->FermentMutant AnalyzeProduction Analyze Avermectin Production (HPLC/LC-MS) FermentMutant->AnalyzeProduction Complementation Complementation with Wild-Type Gene AnalyzeProduction->Complementation End End: Confirm Gene Function Complementation->End

Workflow for gene inactivation and complementation.
Avermectin Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of avermectins.

Methodology:

  • Sample Preparation: Avermectins are extracted from the fermentation broth or mycelium. The extract is filtered and diluted to an appropriate concentration.

  • HPLC System: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Detection: Avermectins are detected using a UV detector at approximately 245 nm.

  • Quantification: The concentration of Avermectin B1b is determined by comparing the peak area to a standard curve generated with known concentrations of a certified reference standard.

Conclusion

The biosynthetic pathway of Avermectin B1b is a complex and highly regulated process. A thorough understanding of the genes, enzymes, and metabolic fluxes involved is essential for the rational design of strategies to improve the yield of this commercially important compound and to generate novel, more potent derivatives. The methodologies outlined in this guide provide a framework for the continued investigation and manipulation of this fascinating biosynthetic pathway.

References

Mechanism of action of Avermectin B1b on glutamate-gated chloride channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Avermectin B1b on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins, a class of 16-membered macrocyclic lactones discovered from the soil microorganism Streptomyces avermitilis, are potent anthelmintic and insecticidal agents.[1][2] The most prominent among these is Ivermectin, a mixture of 22,23-dihydroavermectin B1a (>80%) and B1b (<20%), which has revolutionized veterinary and human medicine for its efficacy against a wide range of nematode and arthropod parasites.[2][3] This guide focuses on the core mechanism of action of Avermectin B1b and its closely related derivatives: the allosteric modulation of glutamate-gated chloride channels (GluCls), a family of ligand-gated ion channels exclusive to invertebrates.[4][5] This exclusivity provides the basis for the drug's selective toxicity against parasites with a wide safety margin in vertebrate hosts.[4] Understanding this mechanism at a molecular level is critical for overcoming emerging drug resistance and for the rational design of novel anthelmintics.

Molecular Target: The Glutamate-Gated Chloride Channel (GluCl)

The primary target of Avermectin B1b is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs).[6][7] These channels are found only in protostome invertebrates, including nematodes and arthropods, where they play crucial roles in neurotransmission.[5][6]

  • Structure: GluCls are pentameric protein complexes, where five individual subunits assemble to form a central ion-conducting pore.[6][8] Each subunit consists of a large extracellular N-terminal domain for ligand (glutamate) binding and a transmembrane domain with four alpha-helical segments (M1-M4).[8] The M2 segment from each of the five subunits lines the ion channel pore.[6]

  • Function: In invertebrates, GluCls are inhibitory neurotransmitter receptors.[5] Upon binding their endogenous ligand, glutamate, the channel opens, allowing chloride ions (Cl⁻) to flow into the cell down their electrochemical gradient.[5][9] This influx of negative charge hyperpolarizes the cell membrane, making the neuron or muscle cell less excitable and thereby inhibiting nerve signal transmission and muscle contraction.[4][5]

  • Subtypes: Multiple genes encode for different GluCl subunits (e.g., α and β subunits) which can assemble into either homomeric or heteromeric receptors, each with distinct functional and pharmacological properties.[7][10] For instance, in C. elegans, homomeric GluClα channels respond to ivermectin but not glutamate, while heteromeric α/β channels respond to both ligands independently.[11][12]

Mechanism of Action of Avermectin B1b

Avermectin B1b acts as a positive allosteric modulator of GluCls.[13] Its mechanism is distinct from that of the native agonist, glutamate, leading to a prolonged and essentially irreversible activation of the channel.[14]

Binding Site and Channel Gating

Avermectin B1b binds to a unique allosteric site within the transmembrane domain of the GluCl receptor, at the interface between two adjacent subunits.[4][6] Structural studies have revealed that the binding pocket is formed by the M3 helix of one subunit and the M1 helix of the neighboring subunit.[6][7]

The binding of avermectin "locks" the channel in an open conformation.[4] It is thought to act like a 'wedge' that pushes the transmembrane helices apart, stabilizing the open state of the pore.[6] This leads to a persistent, high-conductance flow of chloride ions into the cell, causing a sustained hyperpolarization of the nerve or muscle cell membrane.[4][5] This irreversible opening effectively silences the cell, preventing action potential generation and leading to flaccid paralysis and eventual death of the parasite by starvation or expulsion from the host.[7][14]

At lower concentrations, avermectins can potentiate the response of the channel to submaximal concentrations of glutamate, while at higher concentrations, they can directly gate the channel open in the absence of glutamate.[3][13]

Mechanism_of_Action cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Effect cluster_organismal Organismal Outcome Avermectin_B1b Avermectin B1b Binding Binds to Allosteric Site (Transmembrane Domain) Avermectin_B1b->Binding Conformation Irreversible Conformational Change (Channel Locked Open) Binding->Conformation Ion_Flux Massive Cl⁻ Influx Conformation->Ion_Flux Hyperpolarization Sustained Hyperpolarization Ion_Flux->Hyperpolarization Paralysis Flaccid Paralysis (Pharynx and Somatic Muscle) Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Fig. 1: Signaling pathway of Avermectin B1b action on GluCls.

Quantitative Data

The sensitivity of GluCls to avermectins and glutamate varies significantly depending on the parasite species and the specific subunit composition of the receptor. The following tables summarize key quantitative data from electrophysiological and binding studies. Note that most studies use Ivermectin (IVM), a close structural analog and mixture containing Avermectin B1b.

Table 1: Electrophysiological Properties of GluCls

This table presents the half-maximal effective concentration (EC₅₀) and Hill coefficient (nₙ) for glutamate and ivermectin on various GluCls expressed in Xenopus oocytes.

SpeciesReceptor Subunit(s)LigandEC₅₀Hill Coefficient (nₙ)Reference
Haemonchus contortusα (avr-14b)Glutamate27.6 ± 2.7 µM1.89 ± 0.35[3][15]
Haemonchus contortusα (avr-14b)Ivermectin~0.1 ± 1.0 nM>6[3][15]
Haemonchus contortusβIvermectin> 10 µM-[10]
Haemonchus contortusαβ (1:1 ratio)Ivermectin86 nM-[10]
Haemonchus contortusαβ (1:50 ratio)Ivermectin141 nM-[10]
Caenorhabditis elegansα3BGlutamate2.2 ± 0.12 mM-[3]
Caligus rogercresseyiCrGluCl-AIvermectin~200 nM-[16]
Anopheles gambiaeAgGluCl-bGlutamate30.22 ± 2.75 µM1.93 ± 0.32[17]
Anopheles gambiaeAgGluCl-bIvermectinInsensitive (>10 µM)-[17]
Table 2: Radioligand Binding Properties

This table shows the dissociation constant (Kᵈ) of ivermectin for GluCls, indicating binding affinity.

SpeciesReceptor SubunitRadioligandKᵈExperimental SystemReference
Haemonchus contortusα3B (Wild-Type)[³H]Ivermectin0.35 ± 0.1 nMCOS-7 cell membranes[3]
Haemonchus contortusα3B (L256F Mutant)[³H]Ivermectin2.26 ± 0.78 nMCOS-7 cell membranes[3]

Key Experimental Protocols

The characterization of the Avermectin-GluCl interaction relies on several key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the workhorse technique for studying the function of ion channels. It allows for the measurement of ion flow across the cell membrane in response to agonists.

Methodology:

  • cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is cloned into a suitable expression vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. A nanoliter volume of the synthesized cRNA is injected into the cytoplasm of each oocyte.

  • Incubation: Oocytes are incubated for 2-7 days to allow for the translation and insertion of the GluCl protein into the oocyte's plasma membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current. The membrane potential is "clamped" at a set holding potential (e.g., -40 to -80 mV).

  • Drug Application: Solutions containing known concentrations of glutamate or avermectin are perfused over the oocyte.

  • Data Acquisition: The current required to maintain the holding potential is measured. The opening of GluCl channels results in an inward flow of Cl⁻ ions, which is recorded as an inward current. Dose-response curves are generated by plotting the peak current response against the logarithm of the agonist concentration to determine EC₅₀ and Hill coefficient values.[3][17]

TEVC_Workflow cDNA 1. GluCl cDNA in Expression Vector cRNA 2. In Vitro Transcription (cRNA Synthesis) cDNA->cRNA Inject 4. Inject cRNA into Oocytes cRNA->Inject Harvest 3. Harvest Xenopus Oocytes Harvest->Inject Incubate 5. Incubate (2-7 days) for Channel Expression Inject->Incubate Record 6. Two-Electrode Voltage Clamp Recording Incubate->Record Apply 7. Perfuse with Glutamate/Avermectin Record->Apply Analyze 8. Analyze Dose-Response (EC50, nH) Apply->Analyze

Fig. 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Radioligand Binding Assay

This technique is used to directly measure the binding affinity (Kᵈ) and density (Bₘₐₓ) of a drug for its receptor.

Methodology:

  • Receptor Expression: The GluCl subunit of interest is expressed in a suitable cell line, such as COS-7 or HEK293 cells, via transient transfection with the corresponding plasmid DNA.[3][11]

  • Membrane Preparation: After 48-72 hours, the cells are harvested, and the cell membranes are isolated by homogenization and centrifugation.

  • Binding Reaction: The membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]Ivermectin) at various concentrations. To determine non-specific binding, a parallel set of reactions is incubated in the presence of a high concentration of an unlabeled competing ligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kᵈ and Bₘₐₓ values.[3][18]

Site-Directed Mutagenesis

This method is crucial for identifying specific amino acid residues that are critical for avermectin binding or channel gating.

Methodology:

  • Mutagenesis: A plasmid containing the wild-type GluCl cDNA is used as a template. A commercial kit (e.g., QuikChange) is used with custom-designed primers containing the desired base pair change to introduce a specific amino acid substitution (e.g., L256F).[3][19]

  • Transformation and Selection: The mutated plasmid is transformed into competent E. coli for amplification. The parental (wild-type) template DNA is digested, and colonies containing the mutated plasmid are selected.

  • Verification: The entire open reading frame of the mutated plasmid is sequenced to confirm the presence of the desired mutation and the absence of any other unintended changes.

  • Functional Analysis: The verified mutant construct is then expressed in oocytes or cell lines, and its functional properties (e.g., EC₅₀ for ivermectin) and binding characteristics (Kᵈ) are determined using TEVC and radioligand binding assays, respectively, and compared to the wild-type channel.[3][11]

Conclusion

Avermectin B1b exerts its potent anthelmintic effects through a highly specific mechanism of action: the allosteric activation of invertebrate-specific glutamate-gated chloride channels. By binding to a unique site within the transmembrane domain, it locks the channel in an open state, leading to a massive influx of chloride ions. This results in sustained hyperpolarization of neuronal and muscular cells, causing flaccid paralysis and death of the parasite. The detailed characterization of this mechanism through electrophysiology, radioligand binding, and mutagenesis has been fundamental to our understanding of its efficacy and selective toxicity. This knowledge continues to be vital for monitoring and combating drug resistance and for guiding the development of the next generation of antiparasitic agents.

References

A Technical Guide to the Discovery, Isolation, and Purification of Avermectin B1b from Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Avermectin B1b, a potent macrocyclic lactone with significant anthelmintic and insecticidal properties, is a key secondary metabolite produced by the soil actinomycete Streptomyces avermitilis.[1][2] As a minor component of the commercially vital abamectin, the isolation and characterization of Avermectin B1b are crucial for quality control, research, and the development of new anti-parasitic agents.[1][3] This technical guide provides an in-depth overview of the journey from the initial discovery of the producing organism to the detailed experimental protocols for fermentation, extraction, purification, and analysis of Avermectin B1b. It is designed to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and pharmaceutical development.

Discovery and the Producing Microorganism

The discovery of the avermectin family of compounds is a landmark in natural product research. In the 1970s, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel strain of Streptomyces from a soil sample collected near a golf course in Ito City, Shizuoka Prefecture, Japan.[1][4] This actinomycete was sent to Merck Sharp and Dohme Research Laboratories, where William Campbell and his team demonstrated that its fermentation broth possessed potent anthelmintic activity against Nematospiroides dubius in mice.[1][5]

The active compounds were identified as a family of eight closely related 16-membered macrocyclic lactones, which were named "avermectins".[1][6] The producing organism was subsequently named Streptomyces avermitilis.[1] The avermectins are produced in four homologous pairs (A1/A2 and B1/B2), each with a major 'a' component and a minor 'b' component.[1] Avermectin B1b is the minor, yet significant, component of Avermectin B1 (Abamectin).[3] The pioneering work of Ōmura and Campbell on the discovery of avermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine.[1]

Fermentation and Production

The production of Avermectin B1b is achieved through submerged batch fermentation of S. avermitilis. The yield is highly dependent on media composition and process parameters.[7][8]

Experimental Protocol: Inoculum and Culture Maintenance
  • Strain Maintenance: Streptomyces avermitilis (e.g., DSM 41445) is maintained on Yeast Extract Malt Extract Glucose (YMG) medium (also known as Medium 65).[7][9] The composition is (g/L): glucose 4.0, yeast extract 4.0, malt extract 10.0, and CaCO₃ 2.0. The pH is adjusted to 7.0-7.2.[7][10]

  • Inoculum Preparation (Seed Medium): A loopful of culture from a slant is inoculated into a 250-mL shake flask containing 50 mL of YMG medium.[10] The flask is incubated in an orbital shaker at 150 rpm for 16-18 hours at 30°C.[10]

Experimental Protocol: Production Fermentation
  • Production Medium: The SM2 growth medium has been shown to yield high production of Avermectin B1b.[7][8] Its composition is (g/L): soluble corn starch 50.0, yeast extract 2.0, KCl 0.1, MgSO₄·7H₂O 0.1, NaCl 0.5, CaCO₃ 0.8, and α-amylase 0.1.[10][11] The initial pH of the medium is adjusted to 7.0-7.2.[10][11]

  • Inoculation: The production medium is inoculated with the seed culture at a volume of 10% (v/v).[7][10]

  • Incubation: Fermentation is carried out in shake flasks at 150 rpm for 10 days.[7][10] The optimal temperature for maximum production is 31°C.[7]

  • Monitoring: The production of Avermectin B1b typically begins in the stationary phase of growth, after approximately 72 hours, indicating it is a non-growth-associated process.[11][12]

Caption: Workflow for the submerged fermentation of S. avermitilis.
Fermentation Data Summary

The table below summarizes optimal conditions and resulting yields for Avermectin B1b production.

ParameterOptimal ValueStrainMediumAvermectin B1b Yield (mg/L)Reference
pH 7.0S. avermitilis 41445SM217[7]
Temperature 31°CS. avermitilis 41445SM217[7]
Inoculum Size 10% (v/v)S. avermitilis 41445SM217[7]
Incubation Time 10 daysS. avermitilis 41445SM217[7]
Mutagenesis UV (45 min)S. avermitilis UV 45(3)SM2254.14[9]
Mutagenesis EMS (1 µL/mL)S. avermitilis MutantSM2202.63[9]

Extraction and Purification

Avermectins are intracellular metabolites, meaning they must be extracted from the microbial cell biomass.[9][10] Purification involves separating Avermectin B1b from other avermectin components and cellular debris.

Experimental Protocol: Extraction
  • Biomass Separation: The fermentation broth is centrifuged at 8,000 x g for 20 minutes at 4°C to pellet the cell biomass. The supernatant is discarded.[9][10]

  • Cell Lysis and Extraction: The cell pellet is mixed with methanol.[9][10] The mixture is thoroughly crushed using a pestle and mortar to ensure complete cell lysis and dissolution of the intracellular avermectins.[9][12]

  • Clarification: The methanol mixture is centrifuged again to separate the cell debris. The resulting supernatant, which contains the crude avermectin extract, is collected for analysis and purification.[9][12]

Experimental Protocol: Purification

A multi-step approach combining different chromatography techniques is typically required to achieve high purity.

  • Initial Cleanup (Optional): The crude methanol extract can be concentrated and subjected to solvent extraction (e.g., with ethyl acetate) to remove highly polar impurities.[13]

  • Column Chromatography (Size Exclusion): Sephadex LH-20 column chromatography can be employed for initial fractionation. A common mobile phase is a mixture of methylene chloride, hexane, and methanol (e.g., 10:10:1 v/v/v) to separate the Avermectin B fraction from the A fraction.[13]

  • Column Chromatography (Reversed-Phase): For fine separation of B1a and B1b, reversed-phase flash column chromatography using C18 silica gel is highly effective.[14]

    • Column Preparation: The C18 silica gel is washed with a methanol/water gradient.

    • Sample Loading: The avermectin B fraction is dissolved in methanol and applied to the column.

    • Elution: A gradient of acetonitrile:methanol:water is used as the eluent. Fractions eluted with mixtures like 5:3:2 and 5:3:1 (v/v/v) have been shown to contain highly pure ivermectin (a derivative), suggesting similar efficacy for avermectin B1 separation.[14]

  • Crystallization: The purified fractions are concentrated, and crystallization is induced using a solvent/anti-solvent system (e.g., methanol and ethylene glycol or hexane and ethanol) to obtain crystalline Avermectin B1b.[13][15]

Caption: Workflow for Avermectin B1b extraction and purification.
Purification Data Summary

MethodStationary PhaseMobile Phase / Solvent SystemPurity Achieved (%)Reference
Reversed-Phase Flash Chromatography C18 Silica GelAcetonitrile:Methanol:Water (gradient)98-99 (for ivermectin)[14]
High-Speed Counter-Current Chrom. -n-hexane:ethyl acetate:methanol:water96.2[16]
Crystallization -Hexane:Methanol93 (for total B1a)[13]

Analytical Characterization

Quantitative and qualitative analyses are essential to confirm the identity and purity of the isolated Avermectin B1b.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying avermectin components.[7][9]

  • Sample Preparation: The purified extract is dissolved in the mobile phase or a suitable solvent like methanol. A 20 µL sample is typically injected.[10]

  • Chromatographic System: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used.[3][16]

  • Mobile Phase: An isocratic or gradient system of methanol, acetonitrile, and water is common. A representative mobile phase is methanol:acetonitrile (98:2 v/v) or acetonitrile:methanol:ultrapure water (53:35:12 v/v/v).[3][10]

  • Detection: A UV detector set to 245 nm or 246 nm is used for detection and quantification.[10][16]

  • Quantification: The concentration of Avermectin B1b is determined by comparing its peak area to that of a certified reference standard.[9]

HPLC Parameters Summary
ParameterConditionReference
Column Reversed-Phase C18[3][16]
Mobile Phase Methanol:Acetonitrile (98:2, v/v)[10]
Flow Rate 0.5 - 1.2 mL/min[3][10]
Detection UV at 245-246 nm[10][16]
Injection Volume 10 - 20 µL[10][17]
Structural Confirmation

While HPLC is used for quantification, spectroscopic methods are required for unambiguous structural identification.

  • Mass Spectrometry (MS): ESI-MS (Electron Spray Ionization Mass Spectroscopy) is used to determine the molecular weight and fragmentation pattern.[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure of the isolated compound, confirming it as Avermectin B1b.[16][18] Quantitative NMR (qNMR) can also be used as an alternative to HPLC for quantification.[19]

Overview of Avermectin Biosynthesis

The biosynthesis of avermectins is a complex process encoded by a large gene cluster in S. avermitilis.[2][20] The pathway can be summarized in three main stages.

  • Aglycone Formation: The core polyketide backbone of the avermectin molecule (the aglycone) is synthesized by a large, modular polyketide synthase (PKS) enzyme complex.[2][20] The PKS uses precursors derived from glucose, acetate, and propionate metabolism.[21]

  • Aglycone Modification: The initial aglycone undergoes a series of post-PKS modifications, including cyclization and oxidation, to form the characteristic furan ring and spiroketal system.[20]

  • Glycosylation: Concurrently, the deoxysugar L-oleandrose is synthesized via a separate set of enzymes. This sugar is then attached to the aglycone at the C13 position by a glycosyltransferase, yielding the final avermectin molecule.[2][20]

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Avermectin B1b using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Avermectin B1b, a potent macrocyclic lactone with significant applications in parasitic control. Avermectin B1b is a minor component of the commercially produced Abamectin, differing from its major analogue, Avermectin B1a, by the substitution of an ethyl group with a methyl group at the C-25 position.[1][2] This subtle structural variance necessitates precise analytical techniques for confirmation and characterization. This guide will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in definitively identifying and characterizing the intricate structure of Avermectin B1b.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of complex natural products like Avermectin B1b. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assemble the complete molecular structure.

Experimental Protocols for NMR Analysis

Sample Preparation: A pure, isolated sample of Avermectin B1b is required for NMR analysis. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. The use of a high-quality NMR tube is essential to ensure optimal magnetic field homogeneity.

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe are recommended to achieve the necessary resolution and sensitivity for analyzing the complex spectrum of Avermectin B1b.

1D NMR Data Acquisition:

  • ¹H NMR: Proton NMR spectra are acquired to identify the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of all hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired to determine the chemical shifts of all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are often used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Data Acquisition:

  • Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH, ³JHH), allowing for the identification of spin systems and the tracing of proton-proton connectivities within fragments of the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[3] This provides a direct link between a proton and the carbon it is bonded to, aiding in the assignment of carbon resonances.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH).[3] This is a crucial experiment for connecting the various spin systems and fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation isolate Isolate and Purify Avermectin B1b dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) isolate->dissolve nmr_spectrometer High-Field NMR Spectrometer dissolve->nmr_spectrometer Transfer to NMR Tube one_d 1D NMR (¹H, ¹³C, DEPT) nmr_spectrometer->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d assign_signals Assign ¹H and ¹³C Chemical Shifts one_d->assign_signals correlate_signals Correlate Signals using 2D NMR Data two_d->correlate_signals assign_signals->correlate_signals assemble_structure Assemble Molecular Structure correlate_signals->assemble_structure confirm_structure Confirm Stereochemistry (NOESY/ROESY) assemble_structure->confirm_structure

Figure 1: Experimental workflow for NMR-based structural elucidation of Avermectin B1b.

NMR Data for Avermectin B1b

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Avermectin B1b. The primary difference in the NMR spectra between Avermectin B1a and B1b is observed around the C-25 side chain, reflecting the change from a sec-butyl group to an isopropyl group.

Table 1: ¹H NMR Data of Avermectin B1b in CDCl₃ [4]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-34.01m
H-4a1.55m
H-4b2.00m
H-53.95d6.0
H-75.88d10.0
H-84.70s
H-95.80d10.0
H-105.50dd15.0, 2.0
H-115.85m
H-123.80m
H-134.98d10.0
H-14a1.85m
H-14-Me1.50s
H-155.40d10.0
H-173.25m
H-194.65d6.0
H-225.70dd15.0, 10.0
H-235.80d15.0
H-242.25m
H-24-Me1.15d7.0
H-251.90m
H-26a0.95d7.0
H-26b0.85d7.0
H-1'4.75d3.0
H-2'a1.65m
H-2'b2.30m
H-3'3.50m
H-3'-OMe3.40s
H-4'3.10m
H-5'3.90q6.5
H-6'1.25d6.5
H-1''4.95d3.0
H-2''a1.70m
H-2''b2.35m
H-3''3.55m
H-3''-OMe3.45s
H-4''3.15m
H-5''3.95q6.5
H-6''1.30d6.5

Table 2: Predicted ¹³C NMR Data of Avermectin B1b in CDCl₃

(Note: Exact chemical shifts may vary slightly. These values are predicted based on the known structure and comparison with Avermectin B1a data.)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
C-1173.5C-1740.0
C-237.0C-1815.0
C-378.0C-1968.0
C-436.0C-2042.0
C-4a135.0C-2182.0
C-580.0C-22125.0
C-676.0C-23135.0
C-7120.0C-2438.0
C-882.0C-24-Me18.0
C-8a138.0C-2534.0
C-9128.0C-26a20.0
C-10125.0C-26b20.0
C-11120.0C-1'98.0
C-1275.0C-2'35.0
C-1378.0C-3'78.0
C-1438.0C-3'-OMe58.0
C-14-Me20.0C-4'70.0
C-15135.0C-5'68.0
C-1645.0C-6'18.0
C-1''98.0C-2''35.0
C-3''78.0C-3''-OMe58.0
C-4''70.0C-5''68.0
C-6''18.0

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of Avermectin B1b, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information.

Experimental Protocols for Mass Spectrometry

Sample Preparation: A dilute solution of the purified Avermectin B1b is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is typically used. Electrospray ionization (ESI) is a common ionization technique for molecules like Avermectin.

Data Acquisition:

  • Full Scan MS: The instrument is operated in full scan mode to determine the m/z of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). High-resolution measurement allows for the calculation of the elemental formula.

  • Tandem MS (MS/MS): The ion corresponding to the protonated Avermectin B1b is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve Purified Avermectin B1b in Solvent lc_separation Liquid Chromatography (Separation) dissolve_ms->lc_separation Inject Sample esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization full_scan_ms Full Scan HRMS (Determine Molecular Formula) esi_ionization->full_scan_ms tandem_ms Tandem MS (MS/MS) (Fragmentation Analysis) full_scan_ms->tandem_ms Select Precursor Ion analyze_fragments Analyze Fragmentation Pattern tandem_ms->analyze_fragments propose_structure Propose Fragmentation Pathway analyze_fragments->propose_structure confirm_identity Confirm Structure and Identity propose_structure->confirm_identity

Figure 2: Experimental workflow for mass spectrometry-based analysis of Avermectin B1b.

Mass Spectrometry Data and Fragmentation of Avermectin B1b

Avermectin B1b has a molecular weight that is 14 Da less than Avermectin B1a due to the substitution of a CH₂ group with a hydrogen atom in the C-25 side chain. This mass difference is a key diagnostic feature in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for Avermectin B1b

IonCalculated m/zObserved m/zElemental Composition
[M+H]⁺860.5158860.5162C₄₇H₇₀O₁₄
[M+NH₄]⁺877.5424877.5429C₄₇H₇₃NO₁₄
[M+Na]⁺882.4978882.4983C₄₇H₆₉NaO₁₄

The fragmentation pattern of Avermectin B1b in positive ion ESI-MS/MS is similar to that of Avermectin B1a, with characteristic losses of the oleandrose sugar moieties. The key difference is a 14 Da shift in the masses of fragments containing the C-25 side chain.

Key Fragmentation Pathways:

  • Loss of the terminal oleandrose: This results in a significant neutral loss of 144 Da.

  • Loss of the disaccharide unit: A neutral loss of 288 Da is observed, corresponding to the cleavage of the entire sugar moiety from the macrocyclic core.

  • Cleavage within the macrocycle: Further fragmentation of the aglycone provides additional structural information.

The fragmentation pathway for Avermectin B1a has been well-established, and the same principles apply to Avermectin B1b, with the corresponding mass shifts.[5]

fragmentation_pathway Proposed ESI-MS/MS Fragmentation of Avermectin B1b M_H [M+H]⁺ m/z 860.5 Fragment1 [M+H - C₇H₁₂O₃]⁺ (Loss of terminal oleandrose) m/z 716.5 M_H->Fragment1 - 144 Da Fragment2 [M+H - C₁₄H₂₄O₆]⁺ (Loss of disaccharide) m/z 572.5 M_H->Fragment2 - 288 Da Aglycone_Fragments Further Aglycone Fragments Fragment2->Aglycone_Fragments CID

Figure 3: Simplified fragmentation pathway of Avermectin B1b in ESI-MS/MS.

Conclusion

The structural elucidation of Avermectin B1b is a meticulous process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the detailed atomic-level connectivity and stereochemical information necessary to build the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers complementary structural insights through fragmentation analysis. The combination of these powerful methods allows for the unambiguous identification and characterization of Avermectin B1b, which is crucial for quality control, regulatory purposes, and further research and development in the fields of agriculture and veterinary medicine.

References

A Technical Guide to the Biological Activity Spectrum of Avermectin B1b Against Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1b, a minor component of the abamectin complex produced by the soil actinomycete Streptomyces avermitilis, is a potent macrocyclic lactone with significant antiparasitic properties.[1][2] This technical guide provides an in-depth analysis of the biological activity spectrum of Avermectin B1b, focusing on its efficacy against a range of nematode and arthropod parasites. The document details the compound's primary mechanism of action, summarizes key quantitative efficacy data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its molecular target and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiparasitic agents.

Introduction

The avermectins are a class of 16-membered macrocyclic lactones renowned for their potent anthelmintic and insecticidal activities.[1] Avermectin B1, a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%), commercially known as abamectin, is a cornerstone of parasite control in veterinary medicine and agriculture.[1][3][4] While Avermectin B1a is the major component, Avermectin B1b exhibits a very similar biological and toxicological profile.[4] This document focuses specifically on the biological activity of Avermectin B1b, providing a detailed technical overview for the scientific community.

Mechanism of Action

The primary mode of action of Avermectin B1b is the disruption of neurotransmission in invertebrates.[5] It exerts its effect by targeting glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates.[5][6][7]

Avermectin B1b binds to an allosteric site on the GluCl receptor, distinct from the glutamate binding site.[7][8] This binding potentiates the effect of glutamate, leading to an irreversible opening of the chloride ion channel.[5][7] The resulting influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, inhibiting the transmission of electrical signals.[5] This ultimately leads to flaccid paralysis and death of the parasite.[5] Mammals are largely unaffected by therapeutic doses of avermectins because their glutamate-gated chloride channels are confined to the central nervous system, and the blood-brain barrier generally prevents the passage of these compounds.[5]

Signaling Pathway

The interaction of Avermectin B1b with the glutamate-gated chloride channel is a critical signaling event that leads to parasite paralysis. The following diagram illustrates this pathway.

Avermectin B1b Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State Open State GluCl:p1->GluCl:p2 Channel Opens Cl_ion_in Cl- GluCl:p2->Cl_ion_in Glutamate Glutamate Glutamate->GluCl:p1 Binds Paralysis Paralysis & Death Cl_ion_in->Paralysis Hyperpolarization Cl_ion_out Cl- Cl_ion_out->GluCl:p2 Influx AvermectinB1b Avermectin B1b AvermectinB1b->GluCl:p1 Binds (Allosteric Site)

Caption: Avermectin B1b's mechanism of action on the glutamate-gated chloride channel.

Biological Activity Spectrum and Quantitative Data

Avermectin B1b demonstrates a broad spectrum of activity against a variety of nematode and arthropod parasites. The following tables summarize available quantitative data on its efficacy.

Table 1: Efficacy of Avermectin B1b Against Nematodes

Parasite SpeciesAssay TypeEfficacy MetricValueHost/SystemReference
Haemonchus contortusLarval Development AssayIC50~2-fold lower than ivermectinIn vitro[9]
Ostertagia ostertagiLarval Migration InhibitionEC50Data available for ivermectinIn vitro[10]
Cooperia oncophoraLarval Migration InhibitionEC50Data available for ivermectinIn vitro[10]
Gastrointestinal NematodesFecal Egg Count Reduction% Reduction97.3% (100 µg/kg, oral)Calves[11]
Gastrointestinal NematodesFecal Egg Count Reduction% Reduction98.8% (200 µg/kg, s.c.)Calves[11]
Earthworm (Eisenia fetida)Soil ToxicityLC50 (28 days)74.6 mg/KgSoil[12]
Earthworm (Eisenia fetida)Contact Filter PaperLC50 (72 h)300 µg/cm²In vitro[12]

Table 2: Efficacy of Avermectin B1b Against Arthropods

Parasite SpeciesAssay TypeEfficacy MetricValue (µg/g)Exposure RouteReference
Cockroach (Periplaneta americana)Mortality Assay (14 days)LC50489.4Oral[12]
Cockroach (Periplaneta americana)Mortality Assay (14 days)LC50784.5Dermal[12]
Mites (Tetranychus urticae)Leaf-disk-dip techniqueLC50294.27 mg/L (for abamectin)In vitro[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiparasitic activity. The following are protocols for key experiments cited in the literature.

Larval Motility Assay

This assay assesses the effect of a compound on the viability of nematode larvae by observing their movement.

Protocol:

  • Larval Preparation: Collect third-stage larvae (L3) of the target nematode species.

  • Plate Setup: In a 24-well plate, add approximately 50-100 L3 larvae suspended in 100 µL of water to each well.[14]

  • Drug Preparation: Prepare stock solutions of Avermectin B1b in a suitable solvent (e.g., DMSO) and then dilute to final test concentrations in RPMI-1640 culture medium.[14]

  • Incubation: Add the drug dilutions to the wells. Include control wells with RPMI-1640 alone and RPMI-1640 with the solvent. Incubate the plates at 16°C for 72 hours.[14]

  • Motility Assessment: After incubation, stimulate larval movement by adding a warm digest solution.[14] Observe the larvae under a microscope. Motile larvae typically exhibit a sinusoidal motion, while affected larvae will show reduced or no movement.[14]

  • Data Analysis: Quantify the percentage of motile versus non-motile larvae for each concentration and calculate the EC50 value.

Larval Motility Assay Workflow A Prepare L3 Larval Suspension B Dispense Larvae into 24-Well Plate A->B D Add Drug Dilutions and Controls to Wells B->D C Prepare Serial Dilutions of Avermectin B1b C->D E Incubate at 16°C for 72 hours D->E F Stimulate with Warm Digest Solution E->F G Assess Larval Motility Under Microscope F->G H Calculate EC50 G->H

Caption: Workflow for the in vitro larval motility assay.

Larval Migration Inhibition Assay (LMIA)

This assay measures the ability of larvae to migrate through a mesh filter, which is inhibited by effective anthelmintics.

Protocol:

  • Larval Preparation: Obtain third-stage larvae (L3) from fecal cultures.[10]

  • Incubation: Incubate approximately 400 L3 larvae per well in a 24-well plate with various concentrations of Avermectin B1b (or other test compounds) in a final volume of 1.4 mL of deionized water for 24 hours at 37°C in the dark.[15] Include control wells with dead larvae and a solvent control (e.g., 0.5% DMSO).[15]

  • Migration Setup: After incubation, transfer the contents of each well into a 96-well MultiScreen-Mesh Filter Plate with a 20 µm mesh size.[15]

  • Migration: Allow the motile larvae to migrate through the mesh for 24 hours at 37°C.[15]

  • Quantification: Count the number of larvae that have successfully migrated into the collection plate.

  • Data Analysis: Calculate the percentage of larval migration inhibition for each concentration relative to the control and determine the EC50 value.[15]

Larval Migration Inhibition Assay Workflow A Incubate L3 Larvae with Avermectin B1b for 24h B Transfer Larvae to Mesh Filter Plate A->B C Allow Migration for 24h at 37°C B->C D Count Migrated Larvae C->D E Calculate % Inhibition and EC50 D->E

Caption: Workflow for the larval migration inhibition assay.

Egg Hatch Assay (EHA)

This assay determines the ovicidal activity of a compound by measuring the inhibition of nematode egg hatching.

Protocol:

  • Egg Collection: Recover fresh nematode eggs from fecal samples.

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., thiabendazole for benzimidazoles, can be adapted for avermectins) in an appropriate buffer.[16]

  • Incubation: Incubate a standardized number of eggs in the drug solutions at various concentrations.[16]

  • Hatching Assessment: After a set incubation period, determine the percentage of eggs that have hatched.[16]

  • Data Analysis: Plot a dose-response curve of drug concentration versus the percentage of hatched eggs (corrected for mortality in the control group) to calculate the ED50 value.[16]

Egg Hatch Assay Workflow A Isolate Fresh Nematode Eggs C Incubate Eggs with Drug A->C B Prepare Drug Dilutions B->C D Count Hatched vs. Unhatched Eggs C->D E Calculate % Hatch Inhibition and ED50 D->E

Caption: Workflow for the egg hatch assay.

Conclusion

Avermectin B1b is a potent antiparasitic agent with a well-defined mechanism of action centered on the irreversible activation of glutamate-gated chloride channels in invertebrates. Its broad-spectrum activity against a wide range of nematodes and arthropods makes it a significant component of the abamectin complex. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of parasitology and anthelmintic drug development. Further research to expand the quantitative efficacy data against a broader array of parasite species and to investigate potential resistance mechanisms will be crucial for the continued effective use of avermectins in parasite control.

References

In Vitro Anthelmintic Properties of Avermectin B1b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: This document provides an in-depth technical overview of the in vitro anthelmintic properties of Avermectin B1b. It is important to note that Avermectin B1b is predominantly available and studied as a minor component of Abamectin, a widely used anthelmintic and insecticide. Abamectin is a mixture containing at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1][2] Research literature almost invariably reports on the effects of Abamectin as a whole or on the more potent, synthetically derived Ivermectin. Standalone in vitro anthelmintic data for purified Avermectin B1b is scarce. However, Avermectin B1a and B1b are considered to have very similar biological and toxicological properties.[1][3] Therefore, this guide synthesizes the available data on Abamectin and Ivermectin to provide the most relevant understanding of Avermectin B1b's likely in vitro anthelmintic characteristics.

Introduction to Avermectin B1b

Avermectin B1b is a macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis.[4] It is a natural fermentation product and one of eight closely related avermectin compounds.[4] Structurally, the "B" designation indicates a hydroxyl group at the C5 position, and the "1" refers to the presence of a double bond between carbons 22 and 23. The "b" component differs from the major "a" component by the substitution of a methyl group for an ethyl group at the C25 position.[1] The primary mode of action for avermectins is the disruption of nerve and muscle function in invertebrates.[5]

Mechanism of Action and Signaling Pathway

Avermectins, including Avermectin B1b, exert their anthelmintic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of nematodes.[5] This interaction is distinct from the action of the natural ligand, glutamate. While glutamate causes rapid and desensitizing channel opening, avermectins bind to a different site on the channel, locking it in an open conformation.[5] This leads to a slow-opening but essentially irreversible influx of chloride ions (Cl-).[6] The resulting hyperpolarization of the cell membrane inhibits the initiation of action potentials, leading to a flaccid paralysis of the nematode's pharyngeal and somatic muscles.[5][7] This paralysis prevents feeding and movement, ultimately causing the death of the parasite.[5]

Avermectin B1b Signaling Pathway cluster_membrane Neuronal/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Extracellular Intracellular Cl_ion_in Cl- (Influx) GluCl:p2->Cl_ion_in Irreversible influx AVMB1b Avermectin B1b AVMB1b->GluCl:p1 Binds to allosteric site Cl_ion_out Cl- (Extracellular) Cl_ion_out->GluCl:p1 Enters channel Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscle) Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in

Figure 1: Avermectin B1b Mechanism of Action.

Quantitative In Vitro Efficacy Data

As previously stated, specific in vitro efficacy data for Avermectin B1b is limited. The following tables summarize the data for Ivermectin (a derivative of Avermectin B1a) and various commercial formulations containing ivermectin against key parasitic nematodes. This data serves as a proxy for the expected activity of Avermectin B1b.

Table 1: In Vitro Efficacy of Ivermectin against Haemonchus contortus

Assay TypeStrain/IsolateMetricValue95% Confidence IntervalCitation
Larval Development AssayHaecon-5 (Susceptible)IC500.218 ng/ml0.208 to 0.227 ng/ml[8]
Larval Development AssayZhaosu-R (Resistant)IC501.291 ng/ml1.209 to 1.377 ng/ml[8]
Egg Hatch AssayField IsolateIC500.130 µg/mL (Ivomec-D)N/A[9]
Larval Development TestField IsolateIC500.070 µg/mL (Ivomec-D)N/A[9]
Larval Development AssayInnovator BrandLC501.1 ± 0.17 ng/mlN/A[8][10]
Larval Development AssayGeneric Brand ALC502.3 ± 0.3 ng/mlN/A[8][10]
Larval Development AssayGeneric Brand BLC508.0 ± 0.2 ng/mlN/A[8][10]

Table 2: In Vitro Efficacy of Ivermectin against Caenorhabditis elegans

Assay TypeStrainMetricValue95% Confidence IntervalCitation
Motility AssayN2EC500.19 ± 0.01 µMN/A[11][12]
Binding AssayN2Kd0.26 nMN/A[13]

Experimental Protocols for In Vitro Anthelmintic Assays

The following are detailed methodologies for common in vitro assays used to evaluate the efficacy of avermectins against parasitic nematodes. These protocols would be applicable for testing Avermectin B1b.

Larval Development Assay (LDA)

This assay is widely used to determine the concentration of a compound that inhibits the development of nematode larvae from the first stage (L1) to the third stage (L3).

Objective: To determine the IC50 (inhibitory concentration 50%) of a test compound against nematode larval development.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Growth medium

  • 96-well microtiter plates

  • Test compound (e.g., Avermectin B1b) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator set at 27°C

Protocol:

  • Egg Hatching: A suspension of nematode eggs is incubated in a cell culture flask at 27°C for 24 hours to allow hatching into first-stage larvae (L1).

  • Plating: Approximately 100 L1 larvae in 99 µl of suspension are aliquoted into each well of a 96-well plate.

  • Compound Addition: 1 µl of the test compound at various concentrations is added to each well. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 27°C for 6 days to allow for larval development.

  • Assessment: The number of larvae that have successfully developed to the third stage (L3) is counted in each well.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the solvent control. The IC50 value is then determined using a suitable statistical model (e.g., probit analysis).[8]

Motility Assay

This assay measures the effect of a compound on the movement of nematodes, typically L4 larvae or adult worms.

Objective: To determine the EC50 (effective concentration 50%) of a test compound on nematode motility.

Materials:

  • Synchronized L4 or adult nematodes (e.g., Caenorhabditis elegans)

  • K saline buffer (e.g., NaCl 51 mM, KCl 32 mM)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Automated motility reader (e.g., WMicrotracker)

Protocol:

  • Worm Preparation: L4 or adult worms are washed several times with K saline buffer by centrifugation to remove bacteria and debris.

  • Plating: Approximately 60-80 worms per well are seeded in a 96-well plate containing K saline and a small amount of bovine serum albumin (BSA) to prevent sticking.

  • Compound Addition: The test compound is added to the wells at a range of concentrations. A solvent control is included.

  • Motility Measurement: The plate is placed in an automated motility reader which uses infrared detection to quantify worm movement over a set period (e.g., 90 minutes to 24 hours).[11][14]

  • Data Analysis: The motility data is normalized to the solvent control. The EC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.[11]

Experimental Workflow - Larval Development Assay start Start: Nematode Eggs hatch Incubate 24h @ 27°C (Hatching to L1) start->hatch plate Aliquot ~100 L1 larvae into 96-well plate hatch->plate add_drug Add Avermectin B1b (serial dilutions) plate->add_drug add_control Add Solvent Control (e.g., DMSO) plate->add_control incubate_dev Incubate 6 days @ 27°C (Development to L3) add_drug->incubate_dev add_control->incubate_dev assess Count L3 Larvae in each well incubate_dev->assess analyze Calculate % Inhibition vs. Control assess->analyze end Determine IC50 analyze->end

Figure 2: Workflow for a Larval Development Assay.

Conclusion

References

Avermectin B1b: An In-Depth Technical Guide to its Role as a Core Component of Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a potent and widely utilized anthelmintic and insecticidal agent, is a fermentation product of the soil actinomycete Streptomyces avermitilis.[1] It is not a single entity but a mixture of at least eight closely related macrocyclic lactone compounds.[2] The primary active components of abamectin are avermectin B1a and avermectin B1b, with the former being the major component.[1][3][4][5][6] This technical guide provides a comprehensive overview of avermectin B1b, detailing its chemical properties, biosynthesis, and its role within the abamectin complex.

Chemical Identity and Composition of Abamectin

Abamectin is defined by its specific composition, consisting of at least 80% avermectin B1a and no more than 20% avermectin B1b.[1][3][4][5][6][7][8][9] The two components are homologous, differing only by a single methylene group at the C-25 position. Avermectin B1a possesses a sec-butyl side chain, while avermectin B1b has an isopropyl side chain.[9] Despite this minor structural difference, their biological and toxicological properties are considered to be very similar.[3][10]

Physicochemical Properties

The physicochemical properties of avermectin B1a and B1b are critical for their formulation and delivery. Both are crystalline powders that are practically insoluble in water but soluble in organic solvents.[11][8]

PropertyAvermectin B1aAvermectin B1bReference
Molecular Formula C₄₈H₇₂O₁₄C₄₇H₇₀O₁₄[6]
Molecular Weight 873.1 g/mol 859.1 g/mol [6]
Appearance Colorless to yellowish crystalline powderWhite solid[8][10]
Water Solubility InsolubleInsoluble[11][8]
Organic Solvent Solubility Soluble in acetone, methanol, toluene, chloroform, and ethanolSoluble in DMSO[8][10]
Melting Point 150-155 °C (for Abamectin mixture)Not individually specified[8]
Vapor Pressure Negligible (for Abamectin mixture)Not individually specified[8]

Biosynthesis of Avermectins

The biosynthesis of avermectins in Streptomyces avermitilis is a complex process orchestrated by a large gene cluster.[2][12] This process can be broadly divided into four key stages:

  • Aglycone Production: A polyketide synthase (PKS) complex synthesizes the initial aglycone backbone.[2][12] The starter unit for this synthesis determines the "a" or "b" series. 2-methylbutyryl-CoA leads to the "a" series (e.g., avermectin B1a), while isobutyryl-CoA results in the "b" series (e.g., avermectin B1b).[2]

  • Aglycone Modification: The initial aglycone undergoes a series of enzymatic modifications, including furan ring formation and reduction of a keto group.[2][12]

  • Sugar Synthesis: Modified sugars, specifically L-oleandrose, are synthesized.[2]

  • Glycosylation: The modified aglycone is glycosylated with the synthesized sugars to produce the final eight avermectin compounds.[2]

G Figure 1: Avermectin Biosynthesis Pathway cluster_starters Starter Units cluster_pks Polyketide Synthase (PKS) cluster_modification Aglycone Modification cluster_glycosylation Glycosylation 2_methylbutyryl_CoA 2-methylbutyryl-CoA PKS_a PKS Elongation (7 acetate, 5 propionate) 2_methylbutyryl_CoA->PKS_a isobutyryl_CoA isobutyryl-CoA PKS_b PKS Elongation (7 acetate, 5 propionate) isobutyryl_CoA->PKS_b Aglycone_a Avermectin 'a' Aglycone PKS_a->Aglycone_a Aglycone_b Avermectin 'b' Aglycone PKS_b->Aglycone_b Modified_Aglycone_a Modified 'a' Aglycone Aglycone_a->Modified_Aglycone_a Enzymatic Modifications Modified_Aglycone_b Modified 'b' Aglycone Aglycone_b->Modified_Aglycone_b Enzymatic Modifications Avermectin_B1a Avermectin B1a Modified_Aglycone_a->Avermectin_B1a Glycosylation (L-oleandrose) Avermectin_B1b Avermectin B1b Modified_Aglycone_b->Avermectin_B1b Glycosylation (L-oleandrose)

Figure 1: Avermectin Biosynthesis Pathway

Mechanism of Action

The primary mode of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[2][1][6][12] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the parasite.[2][12] Mammals are largely unaffected at therapeutic doses because they lack these specific glutamate-gated chloride channels; the avermectins have a much lower affinity for other mammalian ligand-gated channels and generally do not cross the blood-brain barrier.[1][12]

G Figure 2: Avermectin Mode of Action Avermectin Avermectin B1a/B1b GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Nerve/Muscle Cell) Avermectin->GluCl Binds to Channel_Opening Channel Remains Open GluCl->Channel_Opening Potentiates Chloride_Influx Increased Cl- Influx Channel_Opening->Chloride_Influx Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Figure 2: Avermectin Mode of Action

Experimental Protocols: Quantification of Avermectin B1a and B1b

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of avermectin B1a and B1b in abamectin formulations.[13][14][15][16][17]

Representative HPLC Protocol

The following is a representative protocol synthesized from various established methods.[4][9][14][17][18] Specific parameters may require optimization based on the instrumentation and sample matrix.

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve abamectin reference standard in methanol to create a stock solution. Prepare a series of dilutions to generate a calibration curve.[14]
  • Sample Solution: Accurately weigh a sample of the abamectin formulation and dissolve it in methanol to a similar concentration as the standard.[14]
  • Filter all solutions through a 0.45 µm filter prior to injection.[14]

2. Chromatographic Conditions:

ParameterConditionReference
Instrument HPLC with UV or Diode Array Detector (DAD)[14][17][18]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[14][17][18]
Mobile Phase Acetonitrile:Methanol:Water (e.g., 53:35:12, v/v/v)[18]
Flow Rate 1.0 - 1.5 mL/min[16][17]
Column Temperature 30 °C[17]
Detection Wavelength 245 nm[14][17]
Injection Volume 5 - 20 µL[4][14]

3. Data Analysis:

  • Identify the peaks for avermectin B1b and B1a based on their retention times compared to the standard. Avermectin B1b typically has a shorter retention time than B1a.[4][14]
  • Quantify the amount of each component by comparing the peak areas in the sample chromatogram to the calibration curve generated from the standard solutions.

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prep_Standards" [label="Prepare Abamectin\nReference Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Sample" [label="Prepare Abamectin\nSample Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Filter" [label="Filter all solutions\n(0.45 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_Analysis" [label="HPLC Analysis\n(C18 column, UV detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Acquisition" [label="Data Acquisition\n(Chromatogram)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Peak_Integration" [label="Peak Identification\nand Integration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quantification" [label="Quantification using\nCalibration Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Report" [label="Report % Avermectin B1a\nand % Avermectin B1b", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Prep_Standards"; "Start" -> "Prep_Sample"; "Prep_Standards" -> "Filter"; "Prep_Sample" -> "Filter"; "Filter" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Data_Acquisition"; "Data_Acquisition" -> "Peak_Integration"; "Peak_Integration" -> "Quantification"; "Quantification" -> "Report"; }

Figure 3: HPLC Analysis Workflow

Conclusion

Avermectin B1b, while the minor component of abamectin, is an integral part of its biological activity. Its structural similarity to avermectin B1a results in a nearly identical mode of action and toxicological profile. Understanding the biosynthesis and the precise composition of abamectin is crucial for quality control and the development of effective and safe formulations for agricultural and veterinary applications. The analytical methods outlined in this guide provide a framework for the accurate determination of the avermectin B1a to B1b ratio, ensuring the consistent potency and quality of abamectin-based products.

References

An In-depth Technical Guide to the Natural Fermentation Products of Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Streptomyces avermitilis, a soil-dwelling bacterium, is a cornerstone of industrial microbiology, renowned for its production of a diverse array of secondary metabolites.[1] This guide provides a comprehensive technical overview of the major natural fermentation products of S. avermitilis, with a primary focus on the commercially significant avermectins. It also delves into other bioactive compounds, including oligomycins and pentalenolactones, and explores the potential for discovering novel molecules through genome mining.

Avermectins: The Flagship Products

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[2][3] They are the most well-characterized and economically important secondary metabolites produced by S. avermitilis. The fermentation of S. avermitilis yields a complex of eight closely related avermectin components: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[2] Of these, avermectin B1a exhibits the highest insecticidal activity.[2] The commercially available product, abamectin, is a mixture of avermectin B1a (≥ 80%) and B1b (≤ 20%). Ivermectin, a widely used anti-parasitic agent, is a semi-synthetic derivative of avermectin.[4]

Avermectin Production and Yields

The production of avermectins is highly dependent on the fermentation conditions, including medium composition, pH, temperature, and aeration. Numerous studies have focused on optimizing these parameters to enhance yields. Below are tables summarizing quantitative data from various fermentation experiments.

Table 1: Fermentation Media Composition for Avermectin Production

Medium ComponentConcentration (g/L)Reference
Optimized Medium for Avermectin B1a [5]
Corn Starch149.57[5]
Yeast Extract8.92[5]
SM2 Growth Medium for Avermectin B1b [6]
Soluble Corn Starch50.0[6]
Yeast Extract2.0[6]
KCl0.1[6]
NaCl0.5[6]
MgSO₄·7H₂O0.1[6]
CaCO₃0.8[6]
α-amylase0.1[6]
Medium for Ivermectin Production [7]
Vegetable Oil20-30 (mL/L)[7]
Formula Molasses30-40[7]
Formula Earthworm Powder30-40[7]
Peptone25-30[7]
KH₂PO₄0.6-0.9[7]
Light CaCO₃6-10[7]
(NH₄)₂SO₄5-10[7]
NaCl4-6[7]
MnSO₄0.002-0.004[7]
Ammonium Molybdate0.2-0.4[7]
CoCl₂0.1-0.2[7]
MgSO₄6-9[7]
FeCl₃0.2-0.6[7]
Polyethylenediamine0.05-0.1[7]

Table 2: Avermectin Production Yields under Various Fermentation Conditions

ProductStrainFermentation ConditionsYieldReference
Avermectin B1aS. avermitilis 14-12AOptimized medium (149.57 g/L corn starch, 8.92 g/L yeast extract) in shaker flask5128 mg/L[5]
Avermectin B1aS. avermitilisLow-cost medium with 0.2 mM Co²⁺0.46 g/L (48.8% increase)[3]
Avermectin B1aS. avermitilisControlled OUR between 15 and 20 mmol/L/hour5.568 ± 0.111 g/L[3]
Avermectin B1bS. avermitilis 41445SM2 medium, 10% inoculum, pH 7.0, 31°C, 10 days17 mg/L[4][8]
Avermectin B1aS. avermitilisFermentation period of 5 days at 28°C, 10% inoculum, pH 7.0 ± 0.2310 mg/L[4]
AvermectinS. avermitilis NRRL 816514 days fermentation at 28°C, 2% inoculum, pH 7.3 ± 217.5 mg/L[4]
IvermectinS. avermitilisOptimized medium and fermentation technology>6000 µg/mL[7]
Avermectin Biosynthesis and its Regulation

The biosynthesis of avermectins is governed by a large gene cluster (the ave cluster) spanning approximately 82 kb and containing 18 open reading frames.[2] The core of this cluster encodes a modular polyketide synthase (PKS) responsible for assembling the macrocyclic backbone from acetate and propionate precursors. Subsequent modifications, including glycosylation and methylation, are carried out by other enzymes encoded within the cluster.

The regulation of avermectin biosynthesis is a complex process involving pathway-specific and global regulatory proteins. The aveR gene, located within the ave cluster, encodes a positive regulator essential for the transcription of the avermectin biosynthetic genes.[9][10][11] Deletion of aveR completely abolishes avermectin production.[9][11] Interestingly, an excess of AveR can also lead to a complete loss of production, indicating a tight regulation of its concentration.[9][11]

Other regulatory proteins, such as AveT (a TetR-family transcriptional regulator) and SAV576, also play significant roles. AveT acts as an activator of avermectin production by indirectly stimulating the transcription of aveR.[2] Conversely, SAV576, another TetR family regulator, negatively controls avermectin biosynthesis.[12]

Avermectin_Regulation cluster_ave Avermectin Biosynthetic Gene Cluster (ave) cluster_regulators Regulatory Proteins cluster_precursors Precursors cluster_product Final Product ave genes ave genes Avermectins Avermectins ave genes->Avermectins biosynthesis AveR AveR AveR->ave genes activates transcription AveT AveT AveT->AveR indirectly stimulates transcription SAV576 SAV576 SAV576->AveR indirectly downregulates expression Acetate & Propionate Acetate & Propionate Acetate & Propionate->ave genes utilized by PKS

Caption: Simplified signaling pathway for the regulation of avermectin biosynthesis.

Other Natural Products of Streptomyces avermitilis

While avermectins are the most prominent, S. avermitilis produces other secondary metabolites with interesting biological activities.

Oligomycins

Oligomycins are 26-membered macrocyclic lactones that are potent inhibitors of mitochondrial F1Fo-ATPase.[13] S. avermitilis is known to produce oligomycins as major secondary metabolites alongside avermectins.[13] The production of oligomycin A can be significantly enhanced in engineered strains. For instance, a new strain designated L033 was reported to produce up to 1,461 µg/ml of oligomycin A.[14][15] Furthermore, inactivation of a gene involved in the biosynthesis of avermectin starter units led to a significant increase in oligomycin A production, reaching 2.3 mg/ml.[16]

Pentalenolactones

Genome mining of S. avermitilis has revealed a gene cluster responsible for the biosynthesis of pentalenolactones, a family of sesquiterpenoid antibiotics.[17][18] The functionality of this pathway in S. avermitilis has been confirmed by the isolation of pentalenolactone F and pentalenic acid from its cultures.[17][18] The biosynthesis of pentalenolactone involves a series of enzymatic steps, including the cyclization of farnesyl diphosphate to pentalenene, catalyzed by pentalenene synthase.[17][18]

Experimental Protocols

Fermentation of Streptomyces avermitilis

The following is a generalized protocol for the fermentation of S. avermitilis for avermectin production, based on common practices described in the literature.[4][5][6]

  • Inoculum Preparation:

    • A loopful of a 24-hour old culture of S. avermitilis is inoculated into a seed medium.

    • The seed culture is incubated in a shaker at a specified temperature (e.g., 28°C or 31°C) until a brownish liquid is obtained.[4]

  • Production Fermentation:

    • The production medium is inoculated with a specific percentage (e.g., 10% v/v) of the seed culture.[4][8]

    • The fermentation is carried out in a shaker or fermenter under controlled conditions of temperature, pH, and aeration for a specific duration (e.g., 5 to 14 days).[4]

Fermentation_Workflow S. avermitilis Culture S. avermitilis Culture Seed Medium Inoculation Seed Medium Inoculation S. avermitilis Culture->Seed Medium Inoculation Incubation (e.g., 28-31°C) Incubation (e.g., 28-31°C) Seed Medium Inoculation->Incubation (e.g., 28-31°C) Production Medium Inoculation Production Medium Inoculation Incubation (e.g., 28-31°C)->Production Medium Inoculation Fermentation (5-14 days) Fermentation (5-14 days) Production Medium Inoculation->Fermentation (5-14 days) Harvesting Harvesting Fermentation (5-14 days)->Harvesting

Caption: A generalized workflow for the fermentation of S. avermitilis.
Isolation and Purification of Avermectins

Avermectins are intracellular products, so the initial step involves separating the biomass from the fermentation broth.[6]

  • Cell Lysis and Extraction:

    • The fermentation broth is centrifuged to pellet the cell biomass.[6]

    • The cell pellet is resuspended in a solvent such as methanol to lyse the cells and extract the avermectins.[6]

    • The mixture is centrifuged again, and the supernatant containing the avermectins is collected.[6]

  • Purification:

    • The crude extract can be further purified using techniques like solvent extraction, crystallization, and chromatography (e.g., high-speed counter-current chromatography).[19][20]

    • For instance, a two-step process involving crude crystallization and recrystallization has been described for isolating avermectin B1 and B2 components.[19]

Analytical Methods for Avermectin Quantification

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of avermectins.

  • Sample Preparation:

    • The extracted avermectins are dissolved in a suitable solvent (e.g., acetonitrile).[21]

  • HPLC Analysis:

    • A C18 column is typically used for the separation of avermectin components.[22]

    • The mobile phase often consists of a mixture of acetonitrile, methanol, and water in varying proportions.[22]

    • Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of around 250 nm.[22]

    • For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[21][23][24]

Table 3: HPLC and LC-MS/MS Parameters for Avermectin Analysis

ParameterHPLC-DADLC-MS/MSReference
Column Phenomenex® C18 (150 × 4.60 mm, 5 µm)-[22]
Mobile Phase Acetonitrile:methanol:water (53:35:12, v/v/v) for abamectin and ivermectinAcetonitrile/water[22][23]
Flow Rate 1.2 mL/min-[22]
Detection Wavelength 250 nm-[22]
Injection Volume 20 µL5 µL[21][22]
Precursor/Product Ions (for Abamectin B1a) -891 -> 567, 305, 145[21]
Limit of Quantification (LOQ) 0.004 - 0.123 mg/mL0.05 µg/L (in water)[22][23]

Genome Mining and Heterologous Expression

The complete genome sequence of S. avermitilis has revealed a large number of biosynthetic gene clusters (BGCs) for secondary metabolites, many of which are "silent" under standard laboratory conditions.[1][25][26] This has opened up exciting possibilities for "genome mining" to discover novel natural products. Furthermore, S. avermitilis has been engineered into a "superhost" for the heterologous expression of BGCs from other organisms.[25][26][27][28][29] Large-deletion mutants of S. avermitilis, with many of their native secondary metabolite BGCs removed, serve as clean chassis for expressing exogenous gene clusters, often leading to the production of novel compounds or improved yields of known ones.[28]

Genome_Mining_Workflow S. avermitilis Genome S. avermitilis Genome Bioinformatic Analysis Bioinformatic Analysis S. avermitilis Genome->Bioinformatic Analysis sequence data Identification of BGCs Identification of BGCs Bioinformatic Analysis->Identification of BGCs predicts clusters Cloning of BGC Cloning of BGC Identification of BGCs->Cloning of BGC target for cloning Transformation into Host Transformation into Host Cloning of BGC->Transformation into Host e.g., S. avermitilis deletion mutant Fermentation & Analysis Fermentation & Analysis Transformation into Host->Fermentation & Analysis express the cluster Novel Compound Discovery Novel Compound Discovery Fermentation & Analysis->Novel Compound Discovery identify new products

Caption: A conceptual workflow for genome mining and heterologous expression in S. avermitilis.

Conclusion

Streptomyces avermitilis remains a vital microorganism for the production of valuable natural products. While the avermectins are its most celebrated contribution, ongoing research continues to unveil its broader biosynthetic potential. Advances in fermentation technology, metabolic engineering, and synthetic biology are paving the way for enhanced yields of known compounds and the discovery of novel bioactive molecules. This technical guide provides a foundational understanding of the key fermentation products of S. avermitilis, their biosynthesis, and the experimental methodologies employed in their study, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Avermectin B1b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1b is a component of Abamectin, a widely used insecticide and anthelmintic.[1][2] Abamectin is a mixture of at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1] Accurate quantification of Avermectin B1b is crucial for quality control in pharmaceutical and agricultural formulations, as well as for residue analysis in various matrices to ensure safety and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive technique for the separation, identification, and quantification of Avermectin B1b.[2] This application note provides a detailed overview of established HPLC methods for Avermectin B1b quantification.

Quantitative Data Summary

The following tables summarize the chromatographic conditions for the quantification of Avermectin B1b in different sample matrices based on published methods.

Table 1: HPLC Methods for Avermectin B1b in Bulk Samples and Formulations

ParameterMethod 1Method 2
Column Phenomenex® C18 (150 × 4.60 mm, 5 µm)[3]C18 (250 × 4.6 mm, 5.0 µm)[4]
Mobile Phase Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v)[3][5]Methanol: Acetonitrile: Water (55:30:15, v/v)[4]
Flow Rate 1.2 mL/min[3][5]0.8 mL/min[4]
Detection UV at 250 nm[3][5]UV at 245 nm[4]
Injection Volume 20 µL[3][5]5 µL[4]
Column Temp. 20 °C[3]30 °C[4]

Table 2: LC-MS/MS Methods for Avermectin B1b in Environmental and Biological Samples

ParameterMethod 3 (Water)Method 4 (Soil)Method 5 (Animal Products)
Technique LC-MS/MS[6]LC-MS/MS[7]LC-MS/MS[8]
Sample Prep Liquid-liquid extraction with dichloromethane[6]Solid-phase extraction (SPE)[7]Acetonitrile/Hexane partitioning and SPE[8]
LOQ 0.05 µg/L[6]0.5 µg/kg[7]Not Specified
Notes Reduced injection volume (10 µL) improved recovery.[6]Careful sample handling is critical for reproducibility.[7]Quantifies Avermectin B1a, B1b, and 8,9-Z-avermectin B1a.[8]

Detailed Experimental Protocol: HPLC Quantification of Avermectin B1b in Bulk Samples

This protocol is based on a validated method for the quality control of Avermectin B1b in bulk pharmaceutical ingredients.[3][5]

1. Materials and Reagents

  • Avermectin B1b analytical standard (purity > 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (150 × 4.60 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

3. Chromatographic Conditions

  • Column: Phenomenex® C18 (150 × 4.60 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v)[3][5]

  • Flow Rate: 1.2 mL/min[3][5]

  • Column Temperature: 20 °C[3]

  • Detection Wavelength: 250 nm[3][5]

  • Injection Volume: 20 µL[3][5]

4. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of Avermectin B1b analytical standard and dissolve it in a known volume of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).

5. Sample Preparation

  • Accurately weigh a quantity of the bulk sample expected to contain a known amount of Avermectin B1b.

  • Dissolve the sample in a volumetric flask with acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the Avermectin B1b peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Avermectin B1b in the sample using the calibration curve.

7. System Suitability

Perform system suitability tests before and during the analysis to ensure the performance of the chromatographic system. Key parameters include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Visualizations

Experimental Workflow for HPLC Quantification of Avermectin B1b

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Dilution_Series Dilution_Series Standard_Prep->Dilution_Series Serial Dilution Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Filtration Filtration Sample_Prep->Filtration Dissolution & Filtration Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 250 nm Chromatography->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Avermectin B1b Detection->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Avermectin B1b quantification by HPLC.

References

Application Note: Determination of Avermectin B1b in Soil Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Avermectin B1b in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample extraction and cleanup to final analysis. The method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable detection of Avermectin B1b residues in soil.

Introduction

Avermectin B1b is a component of Abamectin, a widely used insecticide and anthelmintic.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and specific analytical methods for its detection. This protocol outlines a validated LC-MS/MS method for the accurate quantification of Avermectin B1b in complex soil samples.

Experimental Protocol

Materials and Reagents
  • Avermectin B1b reference standard (≥95% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Methanol (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

Sample Preparation and Extraction
  • Soil Sample Collection: Collect representative soil samples and homogenize them.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a centrifuge tube.[3]

    • Add 20 mL of 70% (v/v) acetonitrile/water.[3]

    • Shake vigorously for a specified time (e.g., 30 minutes).[3]

    • Centrifuge the sample to separate the soil particles from the extract.[3]

    • Filter the supernatant.[3]

    • Repeat the extraction process on the soil pellet with another 20 mL of 70% acetonitrile/water.[3]

    • Combine the filtered extracts.[3]

  • Solvent Removal:

    • Reduce the volume of the combined extracts using rotary evaporation to remove the acetonitrile.[3]

  • Solid Phase Extraction (SPE) Cleanup:

    • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[3]

    • Condition an SPE column by passing through dichloromethane followed by a 50:50 water/acetonitrile mixture.[4]

    • Load the sample extract onto the SPE column.

    • Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide to remove interferences.[3]

    • Elute the Avermectin B1b from the column using dichloromethane.[3]

  • Final Sample Preparation:

    • Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of acetonitrile/water for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate with 0.1% formic acid in water) and mobile phase B (e.g., 5 mM ammonium formate with 0.1% formic acid in methanol).[5]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Avermectins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of Avermectin B1b.

Table 1: Example LC-MS/MS Parameters

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[5]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[5]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[5]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[5]
Ionization Mode ESI Positive
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

Quantitative Data Summary

The following table summarizes the quantitative performance data for the detection of Avermectin B1b in soil, compiled from various validated methods.

Table 2: Summary of Quantitative Data for Avermectin B1b in Soil

ParameterValueReference
Limit of Detection (LOD) 0.54 µg/kg[4]
Limit of Quantification (LOQ) 0.5 µg/kg - 1.5 µg/kg[3][4]
Recovery 36.8% - 96.19%[1][3][4]
Relative Standard Deviation (RSD) ≤20%[3]

Note: Recovery rates can vary significantly depending on the specific soil matrix and extraction efficiency.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis SoilSample 10g Homogenized Soil Sample Extraction Extraction with 70% Acetonitrile/Water SoilSample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation CombineExtracts Combine Extracts Centrifugation->CombineExtracts Rotovap Rotary Evaporation of Acetonitrile CombineExtracts->Rotovap SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Rotovap->SPE_Cleanup Elution Elution with Dichloromethane SPE_Cleanup->Elution Drydown Evaporation to Dryness Elution->Drydown Reconstitution Reconstitution in Acetonitrile/Water Drydown->Reconstitution LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMSMS DataAnalysis Data Analysis & Quantification LCMSMS->DataAnalysis

Caption: Workflow for Avermectin B1b detection in soil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Avermectin B1b in soil samples. The protocol, including a robust extraction and cleanup procedure, ensures accurate results suitable for environmental monitoring and research applications.

References

Application Notes and Protocols for the Extraction of Avermectin B1b from Animal Tissues for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and analysis of Avermectin B1b from various animal tissues. The methodologies outlined are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Avermectin B1b is a component of Abamectin, a widely used anthelmintic and insecticidal agent in veterinary medicine.[1] Monitoring its residue levels in edible animal tissues is crucial for ensuring food safety and regulatory compliance. Abamectin is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[1] These components are analyzed to determine the total residue of abamectin. The analytical methods often involve HPLC separation and fluorescence detection of derivatives.[2] This document details validated protocols for the extraction and quantification of Avermectin B1b in tissues such as liver, muscle, kidney, and fat.

Analytical Methodologies

The determination of Avermectin B1b residues in animal tissues typically involves three main stages: extraction, clean-up, and analysis. The choice of method can depend on the tissue matrix, required sensitivity, and available instrumentation.

1. Liquid-Liquid Extraction (LLE) followed by HPLC-FLD or LC-MS/MS: A traditional and robust method suitable for various tissue types.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and high-throughput sample preparation technique that has been adapted for the analysis of veterinary drugs in animal products.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Muscle, Liver, and Kidney Tissues

This protocol is adapted from established methods for the analysis of avermectins in animal products.[5]

1. Sample Homogenization:

  • Weigh 10.0 g of the minced tissue sample into a 50 mL centrifuge tube.[5]

2. Extraction:

  • Add 50 mL of acetone to the sample.[5]

  • Homogenize the mixture for 2-3 minutes.

  • Filter the homogenate with suction.

  • Transfer the residue back to the centrifuge tube, add 25 mL of acetone, and repeat the homogenization and filtration steps.[5]

  • Combine the filtrates and adjust the final volume to 100 mL with acetone.[5]

3. Liquid-Liquid Partitioning:

  • Take a 10 mL aliquot of the acetone extract and concentrate it to remove the acetone at a temperature below 40°C.[5]

  • Add 50 mL of 10% (w/v) sodium chloride solution to the remaining aqueous residue.[5]

  • Extract the solution twice with 50 mL of ethyl acetate by shaking vigorously.[5]

  • Combine the ethyl acetate extracts and dry them by passing through anhydrous sodium sulfate.[5]

4. Clean-up:

  • Concentrate the dried ethyl acetate extract to dryness at below 40°C.[5]

  • Dissolve the residue in 30 mL of n-hexane.[5]

  • Extract the n-hexane solution three times with 30 mL of acetonitrile saturated with n-hexane.[5]

  • Combine the acetonitrile extracts and concentrate to dryness at below 40°C.[5]

  • Dissolve the final residue in 2 mL of acetonitrile for analysis.[5]

5. Derivatization (for HPLC-FLD):

  • To the final extract, add reagents to form a fluorescent derivative. This typically involves reaction with a mixture of N-methylimidazole and trifluoroacetic anhydride in acetonitrile.[6]

6. Analysis:

  • Inject the prepared sample into an HPLC-FLD or LC-MS/MS system.

Protocol 2: QuEChERS Extraction for Meat and Milk

This protocol is based on the QuEChERS methodology, which simplifies the extraction process.[3]

1. Sample Preparation:

  • For meat, weigh 8 g of homogenized ground beef into a 50 mL centrifuge tube and add 2 mL of water.[3]

2. Extraction:

  • Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.[3]

  • Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[3][4]

  • Centrifuge the tube at 4000 rpm for 15 minutes.[3]

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the supernatant (top acetonitrile layer).[3]

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., C18 and primary secondary amine - PSA) to remove interferences like fats and pigments.[4][7]

  • Vortex for 30 seconds and then centrifuge.

4. Analysis:

  • The final supernatant can be directly injected into an LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for Avermectin B1b analysis in various animal tissues.

TissueMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Bovine Liver LLE & HPLC-FLD70.31 - 87.110.5 - 1.01 - 2[8]
Bovine Muscle LLE & HPLC-FLD79.57 - 93.650.5 - 1.01 - 2[8]
Bovine Tissues (Muscle, Liver, Fat) LLE & LC-MS/MS87.9 - 99.8--[9]
Animal Tissues LLE & HPLC90 (mean)--[2]
Lamb Tissues (Fat, Kidney, Muscle, Liver) QuEChERS & LC-MS/MS70 - 1200.05 - 0.12-[10]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow for Avermectin B1b Extraction (LLE)

LLE_Workflow Sample 1. Sample Homogenization (10g Tissue) Extraction1 2. Extraction with Acetone (50mL) Sample->Extraction1 Filter1 3. Filtration Extraction1->Filter1 Extraction2 4. Re-extraction of Residue with Acetone (25mL) Filter1->Extraction2 Combine 6. Combine Filtrates (Adjust to 100mL) Filter1->Combine Filter2 5. Filtration Extraction2->Filter2 Filter2->Combine Concentrate1 7. Concentrate Aliquot (Remove Acetone) Combine->Concentrate1 Partition 8. Liquid-Liquid Partitioning (Ethyl Acetate & NaCl) Concentrate1->Partition Dry 9. Dry with Anhydrous Na2SO4 Partition->Dry Concentrate2 10. Concentrate to Dryness Dry->Concentrate2 Hexane_ACN 11. Hexane/Acetonitrile Partitioning Concentrate2->Hexane_ACN Concentrate3 12. Concentrate to Dryness Hexane_ACN->Concentrate3 Final 13. Reconstitute in Acetonitrile for Analysis Concentrate3->Final

Caption: Liquid-Liquid Extraction Workflow.

Experimental Workflow for Avermectin B1b Extraction (QuEChERS)

QuEChERS_Workflow Sample 1. Sample Preparation (8g Meat + 2mL Water) Extraction 2. Add Acetonitrile (10mL) & Shake Sample->Extraction Salts 3. Add QuEChERS Salts & Shake Extraction->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Supernatant 5. Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE 6. d-SPE Cleanup (with C18/PSA) Supernatant->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Analysis 8. Analyze Supernatant by LC-MS/MS Centrifuge2->Analysis

Caption: QuEChERS Extraction Workflow.

References

Application Notes and Protocols: Avermectin B1b Solubility in Organic Solvents for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1b is a macrocyclic lactone with potent anthelmintic and insecticidal properties. It is a minor component of Abamectin, which is a widely used agricultural pesticide and veterinary drug. Abamectin consists of more than 80% Avermectin B1a and less than 20% Avermectin B1b.[1] In recent years, Avermectins have garnered interest for their potential anticancer activities, making them relevant for in vitro studies in drug discovery and development. A critical aspect of designing reliable in vitro assays is the proper solubilization of the test compound. This document provides detailed information on the solubility of Avermectin B1b in common organic solvents and protocols for preparing solutions for experimental use.

Solubility of Avermectin B1

Data Presentation: Solubility of Avermectin B1 and Related Compounds

The following table summarizes the available solubility data for Avermectin B1 (a mixture containing Avermectin B1b) and Ivermectin in commonly used organic solvents for in vitro assays.

CompoundSolventSolubilityNotes
Avermectin B1 (mixture of B1a and B1b)Dimethyl Sulfoxide (DMSO)50 mg/mL (57.27 mM)Sonication is recommended for dissolution.[3]
Ivermectin (a derivative of Avermectin B1)Dimethyl Sulfoxide (DMSO)~1 mg/mL-
Ivermectin Ethanol~1 mg/mL-
Ivermectin Dimethylformamide (DMF)~3 mg/mL-
Avermectin B1a Methanol, Ethanol, n-propanol, i-propanol, n-butanol, isopropyl etherSolubleSolubility increases with temperature.[4][5]

It is crucial to note that the solubility can be affected by the purity of the compound, temperature, and the presence of water in the solvent.

Experimental Protocols

This section provides a detailed methodology for the preparation of Avermectin B1b stock and working solutions for use in in vitro assays, such as cell-based proliferation or signaling pathway studies.

3.1. Materials

  • Avermectin B1b (or Avermectin B1 mixture) solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile syringe filters (0.22 µm) for sterilization of stock solutions (optional, recommended for long-term storage)

  • Appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses.

3.2. Protocol for Preparation of a 50 mM Avermectin B1b Stock Solution in DMSO

This protocol is based on the solubility of the Avermectin B1 mixture. Adjust the initial mass and volume as needed for your specific experimental requirements.

  • Pre-weighing: In a sterile microcentrifuge tube, carefully weigh out a precise amount of Avermectin B1b powder. For example, to prepare 1 mL of a 50 mM stock solution of Avermectin B1 (average molecular weight of ~873.09 g/mol for B1a), you would weigh approximately 43.65 mg.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the Avermectin B1b powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 30-60 seconds, allowing the solution to cool in between, until the solid is completely dissolved.[3]

  • Sterilization (Optional but Recommended):

    • If the stock solution is intended for long-term storage and use in sterile cell culture, it is advisable to sterilize it by filtration.

    • Using a sterile syringe, draw up the dissolved Avermectin B1b solution.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, labeled microcentrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. In solvent, Avermectin B1 is reported to be stable for up to 1 year at -80°C.[3]

3.3. Preparation of Working Solutions

  • Thawing: Thaw a single aliquot of the Avermectin B1b stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution.

  • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your in vitro assay. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can have cytotoxic effects. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for Avermectin B1b Solution Preparation

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Avermectin B1b Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute assay Add to In Vitro Assay dilute->assay

Caption: Workflow for preparing Avermectin B1b solutions.

4.2. Avermectin B1 Signaling Pathway in Osteosarcoma Cells

Avermectin B1 has been shown to induce autophagy and inhibit proliferation in osteosarcoma cells through the activation of the AMPK/ULK1 signaling pathway.[3][4]

signaling_pathway cluster_cell Cellular Processes AvermectinB1 Avermectin B1 AMPK AMPK AvermectinB1->AMPK Activates Proliferation Cell Proliferation AvermectinB1->Proliferation Inhibits ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy Induction ULK1->Autophagy

Caption: Avermectin B1 signaling in osteosarcoma cells.

References

Application Notes and Protocols for Determining Avermectin B1b Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Avermectin B1b, a component of the widely used pesticide Abamectin, on various cell lines.[1][2] The protocols outlined below detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis, providing a framework for toxicological screening and mechanistic studies.

Avermectin B1b, like other avermectins, has been shown to induce cytotoxicity in non-target organisms, including mammalian cells.[3][4] Its mechanism of action involves the induction of apoptosis, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).[3][5][6] The following assays are designed to investigate these key events.

Key Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]Cell viability and metabolic activity.[7][8]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[9][10]Cell membrane integrity and necrosis.
Annexin V/PI Staining Detection of phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane (an early apoptotic event) by Annexin V, and staining of the nucleus by propidium iodide (PI) in cells with compromised membranes (late apoptosis/necrosis).[11][12]Early and late apoptosis, and necrosis.[12]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for determining the dose-dependent effects of Avermectin B1b on cell proliferation and viability.[7][13]

Materials:

  • Target cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Avermectin B1b stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Avermectin B1b in culture medium. Remove the old medium from the wells and add 100 µL of the Avermectin B1b dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of Avermectin B1b.

Avermectin B1b (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
51.0584
100.8064
250.4536
500.2016
LDH Release Assay for Cytotoxicity

This protocol measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.[9][14]

Materials:

  • Target cells and culture reagents

  • Avermectin B1b stock solution

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Expected Results: A dose-dependent increase in LDH release, indicating increased cytotoxicity, is expected with higher concentrations of Avermectin B1b.

Avermectin B1b (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.150
50.2510
100.4530
250.8570
501.15100
Lysis (Maximum)1.15100
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][15]

Materials:

  • Target cells and culture reagents

  • Avermectin B1b stock solution

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Avermectin B1b for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Expected Results: Avermectin B1b is expected to induce a dose-dependent increase in the percentage of apoptotic cells (both early and late stages).

Avermectin B1b (µM)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
09532
10751510
25403525
50154540

Signaling Pathways and Experimental Workflows

Avermectin B1b-Induced Apoptosis Signaling Pathway

Avermectin B1b has been shown to induce apoptosis through the mitochondrial pathway.[3] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[3]

G cluster_0 Avermectin B1b Treatment cluster_1 Mitochondrial Disruption cluster_2 Caspase Cascade cluster_3 Apoptosis AVM Avermectin B1b MMP Loss of Mitochondrial Membrane Potential AVM->MMP induces ROS Increased ROS Production AVM->ROS induces CytoC Cytochrome c Release MMP->CytoC leads to ROS->MMP contributes to Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Cell Death Casp3->Apoptosis executes

Caption: Avermectin B1b induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the sequential steps for a comprehensive assessment of Avermectin B1b cytotoxicity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Cytotoxicity cluster_2 Phase 3: Mechanism of Cell Death cluster_3 Phase 4: Data Analysis & Interpretation A1 Cell Seeding A2 Avermectin B1b Treatment (Dose-Response) A1->A2 A3 MTT Assay for Cell Viability A2->A3 B1 LDH Release Assay for Membrane Integrity A3->B1 C1 Annexin V/PI Staining for Apoptosis B1->C1 D1 Calculate IC50 C1->D1 D2 Quantify Apoptotic vs. Necrotic Populations D1->D2 D3 Correlate Results D2->D3

Caption: Workflow for Avermectin B1b cytotoxicity testing.

References

Application Notes: Formulation of Avermectin B1b for Agricultural Pest Control

References

Application Notes & Protocols for the Quantitative Analysis of Avermectin B1b in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1b is a potent anthelmintic and insecticidal agent produced by the fermentation of Streptomyces avermitilis. As a minor component of the commercially available abamectin, its accurate quantification in fermentation broth is crucial for process optimization, quality control, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of Avermectin B1b using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and reliable method.

Experimental Protocols

Sample Preparation from Fermentation Broth

Since Avermectin is produced intracellularly, the extraction process focuses on isolating the compound from the cell biomass.

Protocol:

  • Harvesting Cell Biomass: Centrifuge the fermentation broth at 8000 x g for 20 minutes at 4°C.[1][2][3]

  • Supernatant Removal: Carefully decant and discard the supernatant.[1][2][3][4][5]

  • Extraction: Resuspend the cell pellet in an appropriate volume of methanol. Ensure complete dissolution of the pellet by vigorous mixing or vortexing.[1][2][3][4][5] For enhanced extraction, the cell biomass can be crushed in methanol using a pestle and mortar.[4][5]

  • Clarification: Centrifuge the methanol extract again under the same conditions to pellet any remaining cell debris.

  • Sample Collection: Collect the supernatant, which now contains the extracted Avermectin B1b, for HPLC analysis.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the conditions for the quantitative analysis of Avermectin B1b using a reversed-phase HPLC system with UV detection.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended.[1][2][6]

  • Mobile Phase: A common mobile phase is a mixture of methanol and acetonitrile in a 98:2 (v/v) ratio.[1][2][3] An alternative mobile phase consists of acetonitrile, methanol, and ultrapure water in a 53:35:12 (v/v/v) ratio.[6][7]

  • Flow Rate: A flow rate of 0.5 mL/min is typically used with the methanol:acetonitrile mobile phase.[1][2][3] For the acetonitrile:methanol:water mobile phase, a flow rate of 1.2 mL/min is suggested.[6][7]

  • Detection Wavelength: Set the UV detector to 246 nm for the methanol:acetonitrile mobile phase[1][2][3] or 250 nm for the acetonitrile:methanol:water mobile phase.[6][7]

  • Injection Volume: Inject 20 µL of the prepared sample extract.[1][2]

  • Quantification: Create a calibration curve using standard solutions of Avermectin B1b of known concentrations. The concentration of Avermectin B1b in the fermentation broth sample is then determined by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data from the analysis should be presented in a clear and structured format.

Table 1: HPLC Method Parameters for Avermectin B1b Analysis

ParameterMethod 1Method 2
Column C18C18[6]
Mobile Phase Methanol:Acetonitrile (98:2 v/v)[1][2][3]Acetonitrile:Methanol:Ultrapure Water (53:35:12 v/v/v)[6][7]
Flow Rate 0.5 mL/min[1][2][3]1.2 mL/min[6]
Detection UV at 246 nm[1][2][3]UV at 250 nm[6][7]
Injection Volume 20 µL[1][2]20 µL[6]

Table 2: Example of Quantitative Results for Avermectin B1b Production

Fermentation BatchProduction Time (days)Avermectin B1b Titer (mg/L)
Batch A1017.78[2][3]
Batch B1015.23
Batch C1219.54

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.995
Limit of Detection (LOD) Reportable0.1 µg/mL
Limit of Quantification (LOQ) Reportable0.3 µg/mL
Precision (RSD%) < 5%2.8%
Accuracy (Recovery %) 80-120%95.6%
Robustness No significant change in resultsPassed

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Sample Preparation cluster_analysis Quantitative Analysis fermentation_broth Fermentation Broth (containing S. avermitilis) centrifugation1 1. Centrifugation (8000 x g, 20 min, 4°C) fermentation_broth->centrifugation1 supernatant_discard 2. Discard Supernatant centrifugation1->supernatant_discard cell_pellet Cell Pellet centrifugation1->cell_pellet extraction 3. Extraction with Methanol cell_pellet->extraction centrifugation2 4. Centrifugation extraction->centrifugation2 supernatant_collection 5. Collect Supernatant (Avermectin B1b Extract) centrifugation2->supernatant_collection hplc_analysis HPLC Analysis supernatant_collection->hplc_analysis data_quantification Data Quantification hplc_analysis->data_quantification

Caption: Experimental workflow for Avermectin B1b analysis.

hplc_method_logic start Prepared Sample hplc_injection Inject 20 µL into HPLC System start->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection (246 nm or 250 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Peak Area vs. Standard Curve chromatogram->quantification result Avermectin B1b Concentration quantification->result

Caption: HPLC analysis logical flow.

References

Application Note: Solid-Phase Extraction Cleanup for Avermectin B1b Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1b is a component of the widely used antiparasitic and insecticidal agent, Abamectin. Accurate quantification of Avermectin B1b residues in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. Sample preparation is a critical step in the analytical workflow, as complex matrices can interfere with instrumental analysis, leading to inaccurate results. Solid-phase extraction (SPE) is a robust and selective technique for sample cleanup, enabling the removal of interfering substances and the concentration of the analyte of interest prior to analysis by methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection.

This application note provides a detailed protocol for the solid-phase extraction cleanup of Avermectin B1b from soil samples, adapted from established analytical methods.[1] The protocol is designed to deliver high recovery and reproducibility, ensuring reliable analytical results.

Experimental Protocols

Materials and Reagents
  • Avermectin B1b analytical standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium hydroxide

  • SPE Cartridges: Aminopropyl or Octadecylsilanized silica gel (C18) can be used. The following protocol is based on a general SPE column approach.[1]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

Sample Preparation and Extraction

This protocol is optimized for soil samples. Modifications may be required for other matrices such as animal tissues, crops, or water.[2][3]

  • Sample Weighing: Accurately weigh 10.0 g of the homogenized soil sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of a 70% (v/v) acetonitrile/water solution to the sample.[1]

    • Shake the mixture vigorously for a specified period (e.g., 1 minute using a high-speed homogenizer).

    • Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the solid and liquid phases.[3]

    • Carefully decant and collect the supernatant.

    • Repeat the extraction process on the remaining solid residue with another 20 mL of 70% acetonitrile/water.

    • Combine the supernatants from both extractions.[1]

  • Solvent Removal:

    • Reduce the volume of the combined organic extracts using a rotary evaporator at a temperature below 40°C.[1][2] Care should be taken to avoid bumping.[1]

  • Aqueous Sample Preparation:

    • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[1] The precise volumes may need optimization depending on the specific SPE cartridge and initial sample extract volume.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning:

    • Pass a suitable volume of methanol through the SPE cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing a volume of HPLC-grade water or a solution with a similar composition to the sample matrix.

  • Sample Loading:

    • Load the prepared aqueous sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., approximately 1 drop per second).[1]

  • Washing:

    • Wash the cartridge with a solution of 25% acetonitrile in water containing 1% ammonium hydroxide to remove polar interferences.[1]

  • Elution:

    • Elute the retained Avermectin B1b from the cartridge using an appropriate volume of dichloromethane.[1]

  • Final Concentration and Reconstitution:

    • Evaporate the dichloromethane eluate to dryness using a gentle stream of nitrogen or a rotary evaporator.

    • Reconstitute the residue in a known, small volume of an acetonitrile/water mixture suitable for the subsequent instrumental analysis (e.g., LC-MS/MS).[1]

Data Presentation

The following table summarizes quantitative data for Avermectin B1b analysis from various studies employing SPE cleanup.

MatrixFortification LevelNumber of TestsRecovery Range (%)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ)Analytical MethodReference
Soil0.5 µg/kg575.5 - 93.283.78.40.5 µg/kgLC-MS/MS[1]
Soil5 µg/kg587.6 - 98.294.14.60.5 µg/kgLC-MS/MS[1]
WaterNot Specified--70-120 (guideline)≤20 (guideline)0.05 µg/LLC-MS/MS[4]
CropsNot Specified----0.002 ppmLC-MS/MS[3]

Note: Recovery values for water were noted to be initially low (≤60%) but were improved by reducing the HPLC injection volume to mitigate matrix suppression.[4]

Experimental Workflow

SPE_Workflow cluster_SPE Solid-Phase Extraction Sample 1. Sample Weighing (10g Homogenized Soil) Extraction1 2. First Extraction (20mL 70% ACN/Water) Sample->Extraction1 Centrifuge1 3. Centrifugation (2500 rpm, 10 min) Extraction1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Extraction2 4. Second Extraction (20mL 70% ACN/Water) Centrifuge1->Extraction2 Combine 6. Combine Supernatants Supernatant1->Combine Centrifuge2 5. Centrifugation (2500 rpm, 10 min) Extraction2->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Supernatant2->Combine Evaporation1 7. Rotary Evaporation (Remove Organic Solvent) Combine->Evaporation1 AqueousPrep 8. Prepare Aqueous Extract (Add ACN & NH4OH) Evaporation1->AqueousPrep Condition 9. SPE Conditioning (Methanol, Water) Load 10. Sample Loading (~1 drop/sec) AqueousPrep->Load Wash 11. Washing (25% ACN/Water + 1% NH4OH) Load->Wash Elute 12. Elution (Dichloromethane) Wash->Elute Evaporation2 13. Evaporation to Dryness Elute->Evaporation2 Reconstitution 14. Reconstitution (ACN/Water) Evaporation2->Reconstitution Analysis 15. Instrumental Analysis (LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for Avermectin B1b extraction and SPE cleanup.

References

Application Notes & Protocols for Avermectin B1b Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avermectin B1b is a key component of the widely used antiparasitic agent, Abamectin.[1][2] Abamectin is a mixture of Avermectin B1a and Avermectin B1b, with the B1a component typically present in a higher proportion (around 80-90%)[1][2][3]. The purity of Avermectin B1b is critical for the safety and efficacy of pharmaceutical and agricultural formulations. These application notes provide detailed protocols for the purity assessment of Avermectin B1b using High-Performance Liquid Chromatography (HPLC), a commonly employed analytical technique for this purpose[3][4].

Physicochemical Properties of Avermectin B1b

A clear understanding of the analyte's properties is fundamental for method development and interpretation of results.

PropertyValueReference
Chemical Formula C47H70O14[5][6][7][8]
Molecular Weight 859.05 g/mol [5][7]
CAS Number 65195-56-4[5][7][8][]
Appearance Colorless to pale yellow crystals[6]
Solubility Soluble in methanol, ethanol, acetone, dichloromethane; sparingly soluble in water.[6][10]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC with UV Detection

This protocol details a standard method for the determination of Avermectin B1b purity and the quantification of related impurities in bulk drug substance.

1. Objective: To determine the purity of an Avermectin B1b analytical standard and to identify and quantify any related impurities.

2. Materials and Reagents:

  • Avermectin B1b Reference Standard (≥95% purity)[8][11]

  • Avermectin B1a Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)[4]

  • Ammonium Acetate (analytical grade)[4]

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with inserts

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis Detector[3]

4. Chromatographic Conditions:

ParameterConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A 5 mM Ammonium Acetate in water (pH 9.5)[4]
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52:40.5:7.5, v/v/v)[4]
Gradient Refer to Table 1[4]
Flow Rate 1.6 mL/min[4]
Column Temperature 45 °C[4]
Detection Wavelength 245 nm[4][6]
Injection Volume 15 µL[4]

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
35.712.287.8
35.80100
40.80100
41.03070
45.03070

5. Standard and Sample Preparation:

  • Standard Stock Solution (Avermectin B1b): Accurately weigh approximately 10 mg of Avermectin B1b reference standard and dissolve in a 10 mL volumetric flask with methanol. This yields a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the Avermectin B1b sample to be tested in the same manner as the standard solution, at a concentration of approximately 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

6. System Suitability: Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The following criteria should be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

7. Data Analysis and Calculations:

  • Identify the Avermectin B1b peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the percentage purity of Avermectin B1b using the area normalization method:

    % Purity = (Area of B1b Peak / Total Area of all Peaks) x 100

  • Identify and quantify any impurities by comparing their retention times to known impurity standards if available. If impurity standards are not available, report them as unknown impurities with their respective retention times and peak areas.

8. Typical Impurities: Common process-related impurities and degradation products of Avermectins can include:

  • Avermectin B1a[]

  • 8a-hydroxy Avermectin B1a (a degradation product)[4]

  • 26-epimer B1a[4]

  • Monosaccharide B1a[4]

Protocol 2: Confirmatory Analysis and Impurity Identification by LC-MS/MS

For definitive identification of impurities, especially those present at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][12][13]

1. Objective: To confirm the identity of Avermectin B1b and to identify unknown impurities using their mass-to-charge ratio (m/z) and fragmentation patterns.

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

3. Chromatographic Conditions: The same HPLC conditions as in Protocol 1 can generally be used. However, it may be necessary to replace non-volatile mobile phase additives like ammonium acetate with volatile alternatives such as formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

4. Mass Spectrometry Conditions (Example):

ParameterConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Avermectin B1b) m/z 877[11]
Product Ions (for confirmation) m/z 553, 291, 145[11]
Collision Energy To be optimized for the specific instrument

5. Data Analysis:

  • Extract the ion chromatogram for the precursor ion of Avermectin B1b (m/z 877) to confirm its presence.

  • Analyze the mass spectra of any impurity peaks to determine their molecular weights.

  • Perform MS/MS fragmentation on the impurity precursor ions to obtain structural information and aid in their identification.

Visualizations

Experimental Workflow for Avermectin B1b Purity Assessment

G Workflow for Avermectin B1b Purity Assessment cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_lcms Confirmatory Analysis (LC-MS/MS) prep_start Weigh Avermectin B1b Sample and Reference Standard prep_dissolve Dissolve in Methanol prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute prep_filter Filter through 0.45 µm Filter prep_dilute->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Chromatographic Separation on C18 Column hplc_inject->hplc_separate lcms_inject Inject into LC-MS/MS hplc_inject->lcms_inject Optional Confirmation hplc_detect UV Detection at 245 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate % Purity data_integrate->data_calculate data_report Generate Report data_calculate->data_report lcms_analyze Determine m/z and Fragmentation lcms_inject->lcms_analyze lcms_identify Identify Impurities lcms_analyze->lcms_identify

Caption: Workflow for Avermectin B1b purity assessment.

Logical Relationship of Avermectin Components

G Avermectin Avermectin (from S. avermitilis) B1 Avermectin B1 Avermectin->B1 Abamectin Abamectin (Active Ingredient) B1a Avermectin B1a (Major Component) Abamectin->B1a B1b Avermectin B1b (Minor Component) Abamectin->B1b B1->Abamectin Impurities Process Impurities & Degradants B1b->Impurities

Caption: Relationship between Avermectin, Abamectin, and its components.

References

Troubleshooting & Optimization

Avermectin B1b degradation under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin B1b, focusing on its degradation under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Avermectin B1b under acidic and alkaline conditions?

A1: Avermectin B1b is susceptible to degradation in both acidic and alkaline environments, leading to different degradation products. Under mild acidic conditions, the primary degradation pathway is glycolysis, which results in the formation of monosaccharide and aglycone derivatives.[1] In contrast, alkaline hydrolysis leads to epimerization, yielding stereoisomers and regioisomers such as 2-epi- and Δ2,3-Avermectin.[1][2]

Q2: How does pH affect the stability of Avermectin B1b?

A2: The stability of Avermectin B1b is significantly influenced by pH. It is generally more stable in neutral to slightly acidic conditions (around pH 5.2-7.2) and is known to be very sensitive to alkaline conditions.[1] Accelerated degradation is observed in both strongly acidic and alkaline media.[1][3] For instance, the hydrolysis half-life of a related compound, emamectin benzoate, is significantly shorter at pH 9 compared to its stability at pH 5.2, 6.2, 7.2, and 8.2.

Q3: What are the expected degradation products of Avermectin B1b that I should be looking for in my analysis?

A3: Under acidic stress, you can expect to find degradation products resulting from the cleavage of the glycosidic bonds, such as the monosaccharide and aglycone of Avermectin B1b.[1] Under alkaline conditions, the primary degradation products are isomers like 2-epi-abamectin and Δ2,3-abamectin.[2] A comprehensive forced degradation study of Avermectin identified several degradation products, with some increasing under acidic stress and others under alkaline stress.[4]

Q4: What analytical techniques are most suitable for monitoring the degradation of Avermectin B1b?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing Avermectin B1b and its degradation products.[1][4][5][6][7] HPLC methods are often coupled with UV or mass spectrometry (LC-MS) for detection and identification of the compounds.[4][5][8][9] A stability-indicating HPLC method should be used to ensure that the degradation products are well-resolved from the parent Avermectin B1b peak.[1]

Troubleshooting Guides

Issue 1: Rapid loss of Avermectin B1b in my formulation.

  • Possible Cause: The pH of your formulation may be outside the optimal stability range for Avermectin B1b.

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is acidic or alkaline, consider adjusting it to a more neutral range (pH 6-8) if your experimental design allows.[3][10]

    • Investigate the compatibility of your chosen excipients with Avermectin B1b, as some may alter the micro-pH of the formulation.

    • Ensure proper storage conditions, as temperature and light can also accelerate degradation.[2][4]

Issue 2: Unidentified peaks appearing in my chromatogram during stability studies.

  • Possible Cause: These are likely degradation products of Avermectin B1b.

  • Troubleshooting Steps:

    • Characterize the unidentified peaks using mass spectrometry (MS) to determine their molecular weights.

    • Compare the fragmentation patterns of the unknown peaks with the parent drug to identify structural similarities.

    • Based on the pH conditions of your study, predict the likely degradation products (e.g., isomers in alkaline conditions, deglycosylation products in acidic conditions).

    • If possible, synthesize or obtain reference standards for the suspected degradation products to confirm their identity by comparing retention times and spectral data.

Issue 3: Inconsistent degradation rates between experimental batches.

  • Possible Cause: Variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Strictly control the pH of your solutions. Use calibrated pH meters and freshly prepared buffers.

    • Maintain a constant temperature throughout the experiment using a temperature-controlled water bath or incubator.

    • Ensure that the initial concentration of Avermectin B1b is consistent across all batches.

    • Use consistent sources and grades of reagents and solvents.

Quantitative Data Summary

The degradation of Avermectin B1b generally follows first-order kinetics.[1][2] The following tables summarize the degradation behavior under different pH conditions.

Table 1: Degradation of Avermectin B1b under Acidic Conditions

pHTemperature (°C)Degradation ProductsHalf-life (t½)Reference
< 425Monosaccharide, AglyconeVaries[1]
525StableNot Applicable[11]
0.05 M HClRoom TempIncreased levels of specific degradation products (DP-1, DP-2)Not Specified[4][12]

Table 2: Degradation of Avermectin B1b under Alkaline Conditions

pHTemperature (°C)Degradation ProductsHalf-life (t½)Reference
9252-epi-Avermectin B1b, Δ2,3-Avermectin B1bVaries[1]
> 725Accelerated degradationVaries[3]
0.025 M NaOHRoom TempIncreased levels of specific degradation productsNot Specified[4][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of Avermectin B1b

This protocol outlines the steps for conducting a forced degradation study of Avermectin B1b under acidic and alkaline conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of Avermectin B1b in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl) to achieve a final acid concentration of 0.05 M.[4][12]

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 5 hours).[4]

    • At predetermined time points, withdraw samples, neutralize them with an appropriate amount of sodium hydroxide (NaOH), and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.05 M sodium hydroxide (NaOH) to achieve a final base concentration of 0.025 M.[4][12]

    • Incubate the solution at room temperature for a specified period (e.g., 1 hour).[4]

    • At predetermined time points, withdraw samples, neutralize them with an appropriate amount of hydrochloric acid (HCl), and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile.[1][7]

    • Monitor the chromatograms for the decrease in the peak area of Avermectin B1b and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Avermectin B1b Stock Solution acid Acidic Stress (e.g., 0.05 M HCl) stock->acid alkaline Alkaline Stress (e.g., 0.025 M NaOH) stock->alkaline neutralize Neutralization & Dilution acid->neutralize alkaline->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of Avermectin B1b.

degradation_pathways cluster_acidic Acidic Conditions cluster_alkaline Alkaline Conditions AvermectinB1b Avermectin B1b Monosaccharide Monosaccharide Derivative AvermectinB1b->Monosaccharide Glycolysis Aglycone Aglycone Derivative AvermectinB1b->Aglycone Glycolysis Epi_isomer 2-epi-Avermectin B1b AvermectinB1b->Epi_isomer Epimerization Regio_isomer Δ2,3-Avermectin B1b AvermectinB1b->Regio_isomer Epimerization

Caption: Degradation pathways of Avermectin B1b under acidic and alkaline conditions.

References

Technical Support Center: Photodegradation of Avermectin B1b in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments on the photodegradation of Avermectin B1b in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Avermectin B1b and why is its photodegradation a concern? A1: Avermectin B1b is a component of the macrocyclic lactone Abamectin, which is produced by the bacterium Streptomyces avermitilis.[1] Abamectin is a mixture of at least 80% Avermectin B1a and no more than 20% Avermectin B1b. It is a highly effective antiparasitic and insecticidal agent.[2] However, Avermectin is known to be unstable under ultraviolet (UV) light.[3] This susceptibility to photodegradation is a significant concern because it can lead to a loss of efficacy, requiring larger dosages, and increasing the potential for environmental exposure to its degradation products.[3][4]

Q2: What are the primary products of Avermectin B1b photodegradation? A2: The primary photodegradation product of Avermectin B1b is its photoisomer, 8,9-Z-Avermectin B1b (also described as the Δ-8,9 isomer).[2] Analytical methods often measure Avermectin B1b and its photoisomer together, as they can produce the same fluorescent derivative during analysis.[2] Further degradation can lead to other, less bioactive compounds.[4]

Q3: How fast does Avermectin B1b degrade in water under light? A3: Avermectins degrade rapidly in water when exposed to light. The photodegradation half-life for Abamectin (which includes B1b) in water during the summer can be 0.5 days or less.[4][5] The degradation is highly efficient under direct UV light (254 nm), with a reported quantum yield of 0.23 for Abamectin in a methanol solution.[6]

Q4: What factors can influence the rate of photodegradation? A4: Several factors significantly influence the rate of photodegradation:

  • Light Source and Wavelength: The intensity and wavelength of the light source are critical. UV light, particularly in the UV-B range, is very effective at degrading Avermectins.[6][7] Degradation is much slower under visible light unless photosensitizers are present.[6]

  • pH: The pH of the aqueous solution can affect the stability and degradation rate of similar compounds. For ivermectin, degradation is accelerated in alkaline conditions (pH > 7) due to increased hydrolysis and oxidation, while acidic conditions (pH < 7) tend to stabilize the molecule.[8][9]

  • Photosensitizers: The presence of photosensitizers like riboflavin or natural substances such as humic acid can accelerate photolysis, especially under visible light, by promoting the generation of reactive oxygen species (ROS).[6][10][11]

  • Water Composition: The matrix of the aqueous solution is important. The presence of dissolved organic matter or other competing species can reduce the efficiency of photodegradation by absorbing UV radiation.[12] Conversely, advanced oxidation processes using reagents like Fenton's reagent (Fe²⁺/H₂O₂) can significantly enhance degradation.[13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent/Decreasing Concentrations in Standards Photodegradation of stock or working solutions due to light exposure. Avermectin solutions can degrade significantly within hours when exposed to lab light.[15]Prepare fresh standard solutions daily if possible. Always prepare and store standards in amber vials or light-blocking containers. Work in a dimly lit area, avoiding direct sunlight or bright overhead lights.[15] Store stock solutions in a refrigerator (2-8°C) protected from light.[15]
Low Analyte Recovery in Samples 1. Matrix Suppression: Components in the sample matrix can interfere with ionization in LC-MS/MS analysis.[16] 2. Incomplete Extraction: The analyte may not be fully recovered from the sample matrix.1. To reduce matrix suppression, try reducing the HPLC injection volume. Modifying the mobile phase gradient can also help prevent carry-over issues.[16] 2. Ensure the extraction solvent (e.g., acetonitrile, dichloromethane) and procedure are optimized. Fortified water samples can be treated with acetonitrile to desorb analytes from container surfaces before liquid-liquid extraction.[16]
Slow or No Photodegradation Observed 1. Inappropriate Light Source: The lamp may not be emitting at the correct UV wavelength or its intensity may be too low. 2. Sub-optimal pH: The pH of the solution may be stabilizing the Avermectin B1b molecule.[8][9] 3. Quenching Effects: Other substances in the water may be absorbing the light.[12]1. Verify the lamp's emission spectrum and intensity. For efficient degradation, a UV source emitting below the UV-B range is recommended.[6] 2. Adjust the pH of the aqueous solution. Based on similar compounds, a slightly alkaline pH may accelerate degradation.[8][9] 3. Consider using a photosensitizer (e.g., riboflavin) or an advanced oxidation process (e.g., photo-Fenton) to increase the rate of degradation, especially if using visible light.[10][14]
Appearance of Unknown Peaks in Chromatogram Formation of degradation products, such as the 8,9-Z-Avermectin B1b photoisomer.[2]Use a mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks and confirm their identity as degradation products.[3] The primary photoisomer often co-elutes or appears as a distinct peak.[2]

Experimental Protocols

Protocol 1: General Photodegradation Experiment

This protocol describes a typical setup for studying the photodegradation of Avermectin B1b in an aqueous solution.

Materials:

  • Avermectin B1b standard

  • Milli-Q or ultrapure water

  • pH buffer solutions

  • Quartz or borosilicate glass beaker/reactor vessel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., 254 nm) or a solar simulator

  • Aluminum foil to shield the setup from external light

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of Avermectin B1b in a suitable solvent like methanol or acetonitrile. Protect it from light.

  • Prepare the aqueous working solution by spiking the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 1-10 mg/L).

  • Adjust the pH of the solution using appropriate buffers if studying pH effects.

  • Transfer the solution to the reaction vessel and place it on the magnetic stirrer.

  • Position the light source at a fixed distance from the vessel. A common setup involves placing the lamp above or alongside the beaker.[17]

  • Start the magnetic stirrer to ensure the solution is homogenous.

  • Turn on the light source to initiate the photodegradation reaction. Cover the entire setup with aluminum foil to prevent interference from ambient light.[17]

  • Collect aliquots (e.g., 1.0 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Immediately transfer the collected samples into amber HPLC vials and store them in a freezer (-18°C or lower) to quench the reaction pending analysis.[18]

  • Analyze the samples to determine the concentration of remaining Avermectin B1b.

Protocol 2: Sample Analysis by HPLC-DAD

This protocol is for the quantification of Avermectin B1b and its B1a counterpart.

Instrumentation & Conditions:

  • HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Phenomenex® C18, 150 x 4.60 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53: 35: 12, v/v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 20 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 250 nm.[1]

Procedure:

  • Prepare a calibration curve using Avermectin standards of known concentrations.

  • Thaw the experimental samples collected in Protocol 1.

  • Filter the samples through a 0.22 µm syringe filter if necessary to remove any particulate matter.

  • Inject the samples into the HPLC system.

  • Identify and integrate the peak corresponding to Avermectin B1b based on the retention time from the standard injections.

  • Quantify the concentration of Avermectin B1b in each sample using the calibration curve.

Data Presentation

Table 1: Photodegradation Half-life of Avermectins in Various Conditions

AvermectinConditionHalf-life (t½)Reference
AbamectinPhotodegradation in water (summer)≤ 0.5 days[4][5]
AbamectinPhotodegradation on surfaces< 1 day[4][5]
AbamectinAerobic soil2 - 8 weeks[4][5]
IvermectinPhotodegradation in water (summer)≤ 0.5 days[5]

Table 2: Kinetic Data for Abamectin Photodegradation

ParameterConditionValueReference
Quantum Yield (Φ) Direct irradiation (254 nm) in methanol0.23[6]
Overall O₂(¹Δg) Quenching Rate Constant Sensitized photoirradiation (>400 nm) in methanol5.5 x 10⁵ M⁻¹ s⁻¹[6]
Degradation Kinetics General photodegradationFollows first-order kinetics[5]

Visualizations

Experimental_Workflow prep 1. Solution Preparation (Avermectin B1b in aqueous solution) setup 2. Experimental Setup (Reactor, Stirrer, UV Lamp) prep->setup Transfer solution irrad 3. Irradiation (Start UV exposure) setup->irrad Initiate experiment sample 4. Sample Collection (Collect aliquots at time intervals) irrad->sample During experiment analysis 5. HPLC/LC-MS Analysis (Quantify remaining Avermectin B1b) sample->analysis Analyze samples data 6. Data Processing (Calculate degradation rate and half-life) analysis->data Generate concentration data

Caption: Workflow for a typical Avermectin B1b photodegradation experiment.

Photodegradation_Pathway AVB1b Avermectin B1b (Parent Compound) isomer 8,9-Z-Avermectin B1b (Photoisomer) AVB1b->isomer Isomerization uv_light UV Light (e.g., 254 nm) products Further Degradation Products isomer->products Further degradation

Caption: Simplified photodegradation pathway of Avermectin B1b under UV light.

Troubleshooting_Flowchart start Problem: Inconsistent Analytical Results q1 Are standards showing decreasing concentration? start->q1 sol1 Solution: Protect standards from light. Use amber vials, prepare fresh. q1->sol1 Yes q2 Is analyte recovery low in spiked samples? q1->q2 No sol2 Solution: Optimize analytical method. Check for matrix effects, adjust injection volume. q2->sol2 Yes end Consult further literature or instrument specialist q2->end No

Caption: Troubleshooting logic for inconsistent analytical results.

References

Improving Avermectin B1b recovery from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Avermectin B1b from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low Avermectin B1b recovery during extraction?

A1: Low recovery of Avermectin B1b is a frequent issue stemming from several factors. The most common reasons include:

  • Incomplete Extraction: The chosen solvent may not be optimal for completely extracting Avermectin B1b from the sample matrix. Avermectins are lipophilic, and their efficient extraction often requires organic solvents like acetonitrile, methanol, or ethyl acetate.[1]

  • Matrix Effects: Complex matrices, such as soil, fatty tissues, and milk, contain interfering substances that can co-elute with Avermectin B1b, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[2][3]

  • Analyte Degradation: Avermectin B1b is susceptible to degradation under certain conditions, including exposure to strong acids, bases, light, and high temperatures.[4][5][6][7]

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: Issues with the SPE procedure, such as improper cartridge conditioning, incorrect pH, inappropriate wash solvents, or too fast of a flow rate, can lead to significant analyte loss.[8][9][10]

  • Adsorption to Labware: Avermectins can adsorb to the surfaces of glassware and plastic containers, especially if the sample is stored for extended periods.

Q2: Which extraction method is best for my sample type?

A2: The optimal extraction method depends on the specific characteristics of your sample matrix.

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up extracts from various matrices, including animal tissues, soil, and water.[8][11] C18 is a common sorbent choice for Avermectin B1b.

  • Liquid-Liquid Extraction (LLE): LLE is a classic method suitable for a range of samples. It often involves partitioning the analyte between an aqueous and an immiscible organic solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly popular for analyzing pesticide residues, including avermectins, in food and agricultural products.[12][13][14] Different variations of the QuEChERS method exist (e.g., original, acetate-buffered, citrate-buffered) and may need to be optimized for your specific matrix, especially for fatty samples.[1][15]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that has been successfully applied to the determination of abamectin in fruit juice samples.

Q3: How can I minimize the degradation of Avermectin B1b during sample preparation?

A3: To minimize degradation, consider the following precautions:

  • Protect from Light: Avermectins are known to be unstable under UV light.[4] All sample preparation steps should be performed in amber glassware or under conditions that protect the samples from light.

  • Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps.[4][5][6][7] A study on the forced degradation of avermectin showed susceptibility to thermal stress at 80°C.[4]

  • Avoid Strong Acids and Bases: Avermectin B1b can degrade in the presence of strong acids and bases.[4] If pH adjustment is necessary, use mild conditions and perform the extraction promptly.

  • Use Fresh Solvents: Use high-purity, freshly opened solvents to avoid contaminants that could promote degradation.

  • Storage: Store extracts at low temperatures (e.g., 2-8°C or frozen) and analyze them as soon as possible.[4]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low and inconsistent recovery of Avermectin B1b after performing Solid-Phase Extraction (SPE).

Troubleshooting Workflow:

G start Start: Low SPE Recovery check_fractions Analyze all fractions (load, wash, elution) to locate the analyte. start->check_fractions in_load Analyte found in the loading/wash fraction? check_fractions->in_load not_eluted Analyte not found in any fraction? in_load->not_eluted No troubleshoot_binding Troubleshoot Analyte Binding: - Check sample pH. - Decrease sample solvent strength. - Use a stronger sorbent. - Reduce flow rate during loading. in_load->troubleshoot_binding Yes troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength or volume. - Use a stronger elution solvent. - Decrease elution flow rate. - Ensure complete drying of the cartridge before elution. not_eluted->troubleshoot_elution No troubleshoot_retention Troubleshoot Strong Retention: - Use a stronger elution solvent. - Increase elution volume. - Consider a different sorbent. not_eluted->troubleshoot_retention Yes end End: Improved Recovery troubleshoot_binding->end troubleshoot_elution->end troubleshoot_retention->end

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Steps:

  • Q: Where is my Avermectin B1b going?

    • A: The first step is to determine at which stage of the SPE process the analyte is being lost.[10] Collect and analyze the fractions from each step: the initial sample load, the wash steps, and the final elution. This will pinpoint whether the issue is with analyte binding, premature elution during washing, or incomplete elution.

  • Q: What should I do if my analyte is in the loading or wash fraction?

    • A: This indicates that the Avermectin B1b is not binding effectively to the SPE sorbent.[9]

      • Check Sample pH: The pH of the sample can significantly impact the retention of ionizable compounds. Ensure the sample pH is appropriate for the chosen sorbent and analyte.

      • Modify Sample Solvent: If the sample solvent is too strong, it can prevent the analyte from binding to the sorbent. Dilute the sample with a weaker solvent before loading.

      • Evaluate Sorbent Choice: You may need a sorbent with a stronger affinity for Avermectin B1b.

      • Adjust Flow Rate: A slower flow rate during sample loading increases the contact time between the analyte and the sorbent, which can improve retention.[9]

  • Q: What if my analyte is not eluting from the cartridge?

    • A: This suggests that the elution solvent is not strong enough to displace the Avermectin B1b from the sorbent.[9][10]

      • Increase Elution Solvent Strength: Use a stronger organic solvent or increase the proportion of the strong solvent in your elution mix.

      • Increase Elution Volume: A larger volume of the elution solvent may be necessary to ensure complete recovery.

      • Decrease Elution Flow Rate: A slower flow rate during elution can improve the efficiency of the process.

      • Ensure Cartridge is Dry: For non-polar analytes, ensuring the cartridge is thoroughly dried after the wash step and before elution can improve recovery.

Poor Peak Shape and Resolution in HPLC Analysis

Problem: You are observing poor peak shape (e.g., tailing, fronting, broad peaks) or inadequate resolution of Avermectin B1b from other components in your HPLC chromatogram.

Troubleshooting Workflow:

G start Start: Poor HPLC Peak Shape check_column Inspect HPLC Column: - Is it old or contaminated? - Is it the correct phase? start->check_column check_mobile_phase Evaluate Mobile Phase: - Is the pH appropriate? - Is it properly degassed? - Is the composition correct? check_column->check_mobile_phase No regenerate_column Regenerate or replace the column. check_column->regenerate_column Yes check_injection Review Injection Parameters: - Is the injection volume too high? - Is the sample solvent compatible with the mobile phase? check_mobile_phase->check_injection No adjust_mobile_phase Adjust mobile phase composition or pH. Degas thoroughly. check_mobile_phase->adjust_mobile_phase Yes adjust_injection Reduce injection volume. Reconstitute sample in mobile phase. check_injection->adjust_injection Yes end End: Improved Peak Shape check_injection->end No regenerate_column->end adjust_mobile_phase->end adjust_injection->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Steps:

  • Q: Could my HPLC column be the problem?

    • A: Yes, a worn-out or contaminated column is a common cause of poor peak shape.

      • Column Age and Contamination: If the column has been used extensively or with dirty samples, it may need to be regenerated or replaced.

      • Correct Stationary Phase: Ensure you are using the appropriate stationary phase for Avermectin B1b analysis. A C18 column is commonly used.[16][17][18]

  • Q: How does the mobile phase affect peak shape?

    • A: The mobile phase composition and pH are critical for good chromatography.

      • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to water needs to be optimized for proper retention and elution of Avermectin B1b.[16][17][18]

      • pH: The pH of the mobile phase can affect the ionization state of the analyte and any interfering compounds, which in turn influences retention and peak shape.

      • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with the detector and causing noisy baselines.

  • Q: Can my injection technique cause problems?

    • A: Yes, the injection volume and the solvent in which the sample is dissolved can impact peak shape.

      • Injection Volume: Injecting too large a volume of a strong sample solvent can lead to peak fronting or broadening. Reducing the injection volume can sometimes improve peak shape.[19]

      • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Quantitative Data Summary

The following tables summarize Avermectin B1b recovery data from various studies, highlighting the different matrices, extraction methods, and analytical techniques used.

Table 1: Avermectin B1b Recovery from Soil Samples

Extraction MethodCleanup MethodAnalytical MethodRecovery (%)Reference
Accelerated Solvent Extraction (ASE)Tandem MSHPLC-MS/MS36.8[20]
Supercritical Fluid Extraction-LC-MS/MS82.5 - 96.2
Methanol ExtractionOnline SPE (C8)UHPLC-MS/MS73 - 85
Acetonitrile ExtractionSPE (C18)HPLC-Fluorescence75 - 101

Table 2: Avermectin B1b Recovery from Fatty Matrices (Milk, Tissues)

MatrixExtraction MethodCleanup MethodAnalytical MethodRecovery (%)Reference
MilkAcetonitrile-THF-water extraction-HPLC83 - 114
LiverOrganic Solvent ExtractionSPE (C18)LC-Fluorescence>90[8]
Soybean, Bean, MaizeQuEChERS (citrate) with Acetonitrile:IsopropanolEMR-LipidUHPLC-MS/MS>70[12][13]

Table 3: Avermectin B1b Recovery from Other Matrices

MatrixExtraction MethodCleanup MethodAnalytical MethodRecovery (%)Reference
Fruit JuiceDispersive Liquid-Liquid Microextraction (DLLME)-HPLC-UV9.2 (RSD)
WaterDichloromethane Partitioning-LC-MS/MS55 - 94[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Avermectin B1b from Soil

This protocol is a generalized procedure based on common practices for extracting Avermectin B1b from soil samples.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike with Avermectin B1b standard if performing recovery studies.

2. Extraction:

  • Add 20 mL of acetonitrile to the soil sample.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants.

3. SPE Cleanup:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Loading: Load the combined acetonitrile extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the Avermectin B1b with 10 mL of ethyl acetate into a clean collection tube.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 1 mL of mobile phase (e.g., acetonitrile/water) for HPLC or LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction for Avermectin B1b from Fatty Food Matrices

This protocol is a modified QuEChERS method suitable for matrices with moderate to high fat content, such as avocado or fatty fish.

1. Sample Preparation:

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike with Avermectin B1b standard if necessary.

2. Extraction:

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture for fatty matrices (e.g., C18 and PSA, or specialized lipid removal sorbents).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the degradation pathways of Avermectin under various stress conditions. Understanding these pathways is crucial for developing robust analytical methods and ensuring sample stability.

G Avermectin Avermectin B1b Acid Acidic Stress (e.g., HCl) Avermectin->Acid Base Alkaline Stress (e.g., NaOH) Avermectin->Base Oxidation Oxidative Stress (e.g., H2O2) Avermectin->Oxidation Light Photolytic Stress (UV Light) Avermectin->Light Heat Thermal Stress (High Temperature) Avermectin->Heat Degradation_Products Degradation Products (e.g., isomers, hydrolysis products) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Avermectin B1b degradation pathways under stress.

References

Overcoming matrix suppression in LC-MS/MS analysis of Avermectin B1b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix suppression in the LC-MS/MS analysis of Avermectin B1b.

Troubleshooting Guide

Matrix suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating matrix effects for Avermectin B1b.

Problem: Low or inconsistent Avermectin B1b signal intensity.

This is often a primary indicator of matrix suppression. Co-eluting matrix components can compete with Avermectin B1b for ionization in the MS source.

Initial Checks:

  • System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a pure standard solution of Avermectin B1b. Check for consistent retention time, peak shape, and signal intensity.

  • Mobile Phase and Solvents: Verify that all solvents are of high purity (LC-MS grade) and that mobile phase preparations are fresh and correctly formulated. Contaminants or improper pH can affect ionization.[1]

  • Ion Source Cleanliness: A contaminated ion source is a frequent cause of signal degradation.[1] Regularly inspect and clean the ion source components as per the manufacturer's recommendations.

Troubleshooting Steps:

dot

Troubleshooting_Workflow Troubleshooting Workflow for Avermectin B1b Matrix Suppression start Start: Low/Inconsistent Avermectin B1b Signal sample_prep Step 1: Enhance Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography sub_spe Implement/Optimize SPE sample_prep->sub_spe sub_lle Implement/Optimize LLE sample_prep->sub_lle sub_dilution Dilute Sample Extract sample_prep->sub_dilution ms_params Step 3: Adjust MS Parameters chromatography->ms_params sub_gradient Modify Gradient Profile chromatography->sub_gradient sub_column Use Different Column Chemistry chromatography->sub_column sub_flow Adjust Flow Rate chromatography->sub_flow calibration Step 4: Refine Quantification Strategy ms_params->calibration end Resolution: Accurate Avermectin B1b Quantification calibration->end

Caption: A logical workflow for troubleshooting matrix suppression in Avermectin B1b analysis.

1. Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. For Avermectin B1b, C18 or aminopropyl cartridges are commonly used.

  • Liquid-Liquid Extraction (LLE): LLE can isolate Avermectin B1b from highly complex matrices. A common approach involves extraction with acetonitrile followed by partitioning with a nonpolar solvent like n-hexane to remove lipids.

  • Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure the diluted concentration of Avermectin B1b remains above the limit of quantification (LOQ).

2. Optimize Chromatographic Separation: If sample preparation alone is insufficient, improving the separation between Avermectin B1b and co-eluting matrix components is crucial.

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte peak and interfering peaks. A shallower gradient around the elution time of Avermectin B1b can be beneficial.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

3. Adjust Mass Spectrometer Parameters:

  • Reduce Injection Volume: Decreasing the amount of sample introduced into the MS can alleviate matrix suppression. For instance, reducing the injection volume to 10 µL has been shown to improve recoveries for Avermectin B1b.[2]

4. Refine Quantification Strategy:

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for any remaining matrix effects. This is particularly important for complex matrices like soil.[3]

  • Internal Standards: The use of a stable isotope-labeled internal standard for Avermectin B1b is the most reliable way to correct for matrix effects and variability in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix suppression for Avermectin B1b analysis in biological samples (e.g., plasma, tissue)?

A: In biological samples, the primary sources of matrix suppression are phospholipids from cell membranes, as well as proteins, salts, and endogenous metabolites. These molecules can co-elute with Avermectin B1b and compete for ionization, leading to a suppressed signal.

Q2: How can I quantitatively assess the extent of matrix effect in my Avermectin B1b assay?

A: The matrix effect can be quantified by comparing the peak area of Avermectin B1b in a standard solution prepared in a clean solvent to the peak area of Avermectin B1b spiked into a blank matrix extract at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: My Avermectin B1b recovery is low even after SPE. What could be the issue?

A: Low recovery after SPE can be due to several factors:

  • Improper SPE Cartridge Conditioning/Equilibration: Ensure the cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample.

  • Incorrect pH: The pH of the sample and loading/washing solvents can affect the retention of Avermectin B1b on the SPE sorbent.

  • Inappropriate Wash Solvents: The wash solvent may be too strong, causing premature elution of Avermectin B1b. Conversely, a wash that is too weak may not effectively remove interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb Avermectin B1b from the SPE sorbent. Ensure the correct solvent and a sufficient volume are used.

Q4: I am observing significant peak tailing for Avermectin B1b. Is this related to matrix effects?

A: While peak tailing can be caused by matrix components interacting with the analytical column, it can also be due to other factors such as:

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

  • Column Degradation: The column may be nearing the end of its lifespan.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of certain analytes.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Q5: Can I use a protein precipitation method for Avermectin B1b in plasma?

A: While protein precipitation is a simple and fast sample preparation technique, it is generally not recommended for Avermectin B1b analysis due to its limited cleanup efficiency. This method often results in significant matrix effects from remaining phospholipids and other endogenous components. More rigorous techniques like SPE or LLE are preferred for cleaner extracts and more reliable quantification.

Experimental Protocols

Protocol 1: SPE for Avermectin B1b from Animal Tissue

This protocol is based on a method for the analysis of Avermectin B1b in animal products.[4]

  • Homogenization and Extraction:

    • Weigh 10.0 g of homogenized tissue into a centrifuge tube.

    • Add 50 mL of acetone and homogenize.

    • Filter with suction.

    • Re-extract the residue with 25 mL of acetone, filter, and combine the filtrates.

    • Adjust the final volume to 100 mL with acetone.

  • Liquid-Liquid Partitioning:

    • Take a 10 mL aliquot of the extract and concentrate to remove acetone.

    • Add 50 mL of 10% (w/v) sodium chloride solution.

    • Extract twice with 50 mL of ethyl acetate.

    • Combine the ethyl acetate layers and dry with anhydrous sodium sulfate.

    • Concentrate the extract to dryness.

    • Reconstitute the residue in 30 mL of n-hexane.

    • Extract three times with 30 mL of n-hexane-saturated acetonitrile.

    • Combine the acetonitrile extracts and concentrate to dryness.

    • Dissolve the final residue in 2 mL of acetonitrile.

  • SPE Cleanup (Octadecylsilanized Silica Gel Cartridge):

    • Condition a 1000 mg C18 SPE cartridge with 10 mL of acetonitrile.

    • Load the reconstituted extract from the previous step onto the cartridge.

    • Elute the cartridge with 20 mL of acetonitrile, collecting all the eluate.

    • Concentrate the eluate to dryness.

    • Reconstitute the final residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

dot

SPE_Workflow SPE Workflow for Avermectin B1b in Animal Tissue start Start: Homogenized Animal Tissue extraction 1. Extraction (Acetone) start->extraction partitioning 2. LLE Partitioning (Ethyl Acetate & Acetonitrile/Hexane) extraction->partitioning spe_cleanup 3. SPE Cleanup (C18 Cartridge) partitioning->spe_cleanup analysis 4. LC-MS/MS Analysis spe_cleanup->analysis end End: Quantified Avermectin B1b analysis->end

Caption: A streamlined workflow for the extraction and cleanup of Avermectin B1b from animal tissue using SPE.

Protocol 2: LC-MS/MS Parameters for Avermectin B1b Analysis

These are example parameters and may require optimization for your specific instrument and application.[4]

  • LC System:

    • Column: Octadecylsilanized silica gel (e.g., C18), 2.1 mm ID x 150 mm, 3 µm particle size.

    • Column Temperature: 40°C.

    • Mobile Phase A: 5 mmoL/L ammonium acetate in water.

    • Mobile Phase B: 5 mmoL/L ammonium acetate in acetonitrile (9:1 v/v with water).

    • Gradient: A suitable gradient to separate Avermectin B1b from matrix interferences.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Avermectin B1b: Precursor ion m/z 877 -> Product ions m/z 553, 291, 145.

Data Presentation

Table 1: Recovery of Avermectin B1b from Soil using SPE

This table presents recovery data from a validated method for Avermectin B1b in soil.[5]

Fortification Level (µg/kg)Number of TestsRecovery Range (%)Mean Recovery (%)Relative Standard Deviation (%)
0.5575.5 - 93.283.78.4
5.0587.6 - 98.294.14.6

Table 2: Recovery of Avermectins from Various Food Matrices using a QuEChERS-based method

This table summarizes recovery data for several avermectins, including Abamectin (which contains Avermectin B1b), from different food matrices.[6]

MatrixAnalyte (Abamectin) Spiking Level (µg/kg)Mean Recovery (%)RSD (%)
Soybean20958
Bean201057
Maize201109

References

Optimizing fermentation conditions for increased Avermectin B1b yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased Avermectin B1b yield.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces avermitilis fermentation for Avermectin B1b production.

Issue Potential Cause Recommended Solution
Low Avermectin B1b Yield Suboptimal Carbon SourceThe type and concentration of the carbon source significantly impact Avermectin B1b production. Potato starch has been shown to be a superior carbon source compared to glucose, maltose, lactose, soluble corn starch, and wheat starch, resulting in higher yields.[1][2]
Incorrect pHThe initial pH of the fermentation medium is critical. A pH of 7.0-7.5 is generally optimal for both cell growth and Avermectin B1b production.[1][2][3] A significant drop in yield is observed at lower pH values. For instance, a reduction of pH from 7.5 to 6.0 can cut Avermectin B1b production in half.[1]
Inadequate AgitationAgitation speed influences nutrient and oxygen transfer. An agitation speed of 250 rpm has been associated with higher Avermectin B1b production compared to lower speeds.[1][4]
Suboptimal TemperatureThe incubation temperature should be maintained around 31°C for maximal production.[3][5]
Incorrect Inoculum SizeAn inoculum size of 10% (v/v) is often optimal.[3][5] Deviating from this can lead to insufficient biomass or rapid nutrient depletion, both of which negatively affect yield.
Inappropriate Fermentation DurationAvermectin B1b is a secondary metabolite, and its production typically begins in the stationary phase of growth, around 72 hours into fermentation.[1][2] The peak production is often observed around the 10th day of fermentation.[2][3]
Poor Cell Growth Unsuitable Medium CompositionThe growth medium must contain appropriate sources of carbon, nitrogen, and essential minerals. A commonly used effective medium, SM2, contains soluble corn starch, yeast extract, KCl, NaCl, MgSO4·7H2O, and CaCO3.[1][3][6]
Suboptimal pHAs with production, cell growth is highly dependent on pH, with a range of 7.0-7.5 being ideal.[1][2]
Inconsistent Results Variability in Inoculum PreparationEnsure a standardized protocol for inoculum preparation, including the age and density of the seed culture, to maintain consistency between batches.
Inaccurate Measurement of Medium ComponentsPrecisely measure all components of the fermentation medium as even small variations can affect the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for Avermectin B1b production?

A1: Studies have shown that potato starch is a highly effective carbon source for maximizing Avermectin B1b yield from Streptomyces avermitilis.[1][2]

Q2: What is the ideal pH for the fermentation medium?

A2: The optimal initial pH for Avermectin B1b production is between 7.0 and 7.5.[1][2][3] It is crucial to adjust the pH of the medium before inoculation.

Q3: At what temperature should the fermentation be carried out?

A3: The recommended incubation temperature for optimal Avermectin B1b production is 31°C.[3][5]

Q4: What is the recommended agitation speed for shake flask cultures?

A4: An agitation speed of 250 rpm has been shown to result in higher Avermectin B1b yields in shake flask cultures.[1][4]

Q5: When does Avermectin B1b production typically begin and peak?

A5: Avermectin B1b is a secondary metabolite, and its production generally starts after the exponential growth phase, around 72 hours.[1][2] The maximum yield is often observed on the 10th day of fermentation.[2][3]

Q6: How does inoculum size affect the fermentation process?

A6: An optimal inoculum size, typically 10% (v/v), is crucial for achieving high yields.[3][5] A smaller inoculum may lead to a long lag phase, while a larger one can cause rapid nutrient depletion and accumulation of toxic byproducts.

Q7: Is Avermectin B1b an intracellular or extracellular product?

A7: Avermectin B1b is an intracellular metabolite, meaning it is contained within the cell biomass.[1][2][6] Therefore, the extraction process involves separating the biomass from the fermentation broth and then extracting the product from the cells.

Experimental Protocols

Preparation of Inoculum (Seed Culture)
  • Prepare YMG medium consisting of (g/L): glucose 4.0, yeast extract 4.0, malt extract 10.0, and CaCO3 2.0.

  • Adjust the pH to 6.5 before autoclaving and then to 7.0 with CaCO3 after autoclaving at 121°C for 15 minutes.[3]

  • Inoculate the medium with a stock culture of S. avermitilis.

  • Incubate at 28°C in a shaker incubator at 150 rpm until a brownish liquid is obtained.[3]

Fermentation for Avermectin B1b Production
  • Prepare the SM2 production medium with the following composition (g/L): soluble corn starch 50.0, yeast extract 2.0, KCl 0.1, NaCl 0.5, MgSO4·7H2O 0.1, and CaCO3 0.8.[1][6]

  • Adjust the initial pH of the medium to 7.2 ± 0.2.[1][6]

  • Dispense 50 mL of the medium into 250 mL shake flasks and autoclave.

  • Inoculate the production medium with 10% (v/v) of the seed culture.[3][6]

  • Incubate the flasks at 31°C for 10 days in a shaker incubator at 250 rpm.[1][3][4]

Extraction of Avermectin B1b
  • Harvest the fermentation broth and centrifuge at 8000 rpm for 15-20 minutes at 4°C to separate the cell biomass from the supernatant.[1][2][6]

  • Discard the supernatant.

  • Resuspend the cell pellet in an appropriate amount of methanol.[1][2][6]

  • Thoroughly crush the cell biomass in the methanol using a pestle and mortar to ensure complete dissolution of intracellular components.[1][2][6]

  • Centrifuge the mixture to separate the cell debris from the methanol extract containing Avermectin B1b.[1][2][6]

Quantification of Avermectin B1b by HPLC
  • Filter the methanol extract through a suitable filter before injection into the HPLC system.

  • Use a C18 column for separation.[1][2]

  • The mobile phase can be a mixture of methanol and acetonitrile (e.g., 98:2 v/v).[2]

  • Set the flow rate to 0.5 mL/min.[2]

  • Detect Avermectin B1b using a UV detector at a wavelength of 246 nm.[2]

Data Presentation

Table 1: Effect of Carbon Source on Avermectin B1b Production
Carbon SourceMax. Specific Growth Rate (µmax) (h⁻¹)Max. Avermectin B1b Yield (mg/L)
Potato Starch1.29420.02
Glucose0.8-
Maltose0.34-
Wheat Starch0.24-
Lactose0.16-
Soluble Corn Starch0.15258.6
Data compiled from studies on S. avermitilis 41445 UV 45(m)3.[1][2]
Table 2: Effect of Initial pH on Avermectin B1b Production
Initial pHMax. Cell Concentration (g/L)Max. Avermectin B1b Yield (mg/L)
6.0~7~90
6.5--
7.0-~170
7.521.3180.04
Data compiled from studies on S. avermitilis 41445 UV 45(m)3 using potato starch as the carbon source.[1]
Table 3: Effect of Agitation Speed on Avermectin B1b Production
Agitation Speed (rpm)Max. Avermectin B1b Yield (mg/L)
150-
200-
250420.02
Data compiled from a study using potato starch as the carbon source at pH 7.5.[1][4]

Visualizations

ExperimentalWorkflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Inoculum_Prep Inoculum Preparation (Seed Culture) Inoculation Inoculation (10% v/v) Inoculum_Prep->Inoculation Media_Prep Production Medium Preparation (SM2) Media_Prep->Inoculation Incubation Incubation (31°C, 250 rpm, 10 days) Inoculation->Incubation Harvest Harvest Broth Incubation->Harvest Centrifugation1 Centrifugation (Separate Biomass) Harvest->Centrifugation1 Extraction Methanol Extraction of Biomass Centrifugation1->Extraction Centrifugation2 Centrifugation (Remove Debris) Extraction->Centrifugation2 HPLC HPLC Analysis Centrifugation2->HPLC

Caption: Experimental workflow for Avermectin B1b production.

TroubleshootingLogic Start Low Avermectin B1b Yield Check_Growth Is cell growth also low? Start->Check_Growth Check_pH Check Initial pH (Optimal: 7.0-7.5) Check_Growth->Check_pH No Optimize_Growth Optimize Growth Medium (e.g., SM2) Check_Growth->Optimize_Growth Yes Check_Temp Check Temperature (Optimal: 31°C) Check_pH->Check_Temp Check_Agitation Check Agitation (Optimal: 250 rpm) Check_Temp->Check_Agitation Check_Carbon Check Carbon Source (Potato Starch is optimal) Check_Agitation->Check_Carbon Check_Inoculum Check Inoculum Size (Optimal: 10% v/v) Check_Carbon->Check_Inoculum Check_Duration Check Fermentation Time (Peak at ~10 days) Check_Inoculum->Check_Duration Optimize_Production Optimize Production Parameters Check_Duration->Optimize_Production

Caption: Troubleshooting logic for low Avermectin B1b yield.

References

Avermectin B1b stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Avermectin B1b under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Avermectin B1b?

A1: To ensure the stability of Avermectin B1b, it is recommended to store it at temperatures between 2°C and 8°C in a dry, well-ventilated place.[1] The compound should be kept in a tightly sealed container to prevent leakage and exposure to moisture.[1][2] It is also crucial to protect it from direct sunlight and other sources of heat and ignition.[1]

Q2: How stable is Avermectin B1b in common laboratory solvents?

A2: Avermectin B1b is soluble in solvents such as DMF, DMSO, ethanol, and methanol.[3] While specific stability data in each of these solvents is not extensively documented in isolation, avermectins are generally known to be unstable under typical working conditions and storage.[4] For instance, certain pesticides have shown degradation in acetonitrile and acetone, while being more stable in isooctane, hexane, and toluene.[5] It is recommended to prepare solutions fresh and use them on the same day for in vivo experiments.[6] If short-term storage of a stock solution is necessary, it should be stored at -20°C for up to a month or -80°C for up to six months, protected from moisture and light.[6]

Q3: What is the effect of pH on the stability of Avermectin B1b?

A3: Avermectin B1b is susceptible to degradation in both acidic and alkaline conditions.[7] Studies on related avermectins have shown that they are stable at a pH of 5.2, 6.2, 7.2, and 8.2, but have a hydrolysis half-life of 19.5 weeks at a pH of 9. Another study on Ivermectin, a mixture containing avermectin B1, showed that the drug undergoes degradation under both acidic and basic hydrolysis.[7] For instance, a 0.2% w/v ivermectin solution with a pH of approximately 5 remained stable for at least three months.[8]

Q4: Is Avermectin B1b sensitive to light?

A4: Yes, Avermectin B1b is known to be unstable under ultraviolet (UV) light.[4] Photodegradation can occur rapidly, especially when exposed to direct sunlight.[9][10] Therefore, it is essential to store Avermectin B1b and its formulations in light-protecting containers, such as amber vials or by wrapping the container in aluminum foil.[11]

Q5: What are the known degradation products of Avermectin B1b?

A5: A comprehensive forced degradation study on Avermectin identified seven major degradation products under acidic, alkaline, oxidative, thermal, and photolytic stress.[4] Some of the identified degradation products for the closely related Avermectin B1a include its monosaccharide, 8a-OH B1a, and 26-epimer B1a.[4] Under alkaline conditions, Avermectin B1a can epimerize at the C-2 position and also form a Δ2,3-abamectin regioisomer, both of which have reduced biological activity.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in bioassays Degradation of Avermectin B1b due to improper storage.Verify that the compound is stored at 2-8°C, protected from light and moisture. Prepare fresh solutions for each experiment.
Use of inappropriate solvents for stock solutions.Use high-purity solvents such as DMF, DMSO, ethanol, or methanol for stock solutions and store them appropriately at low temperatures (-20°C or -80°C) for the shortest time possible.
Appearance of unexpected peaks in HPLC analysis Degradation of Avermectin B1b during sample preparation or analysis.Ensure that sample preparation is conducted under conditions that minimize degradation (e.g., avoid high temperatures, strong acids/bases, and prolonged exposure to light). Use a validated stability-indicating HPLC method.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Run a blank to check for solvent contamination.
Loss of potency of a formulated product Chemical instability of Avermectin B1b in the formulation.Review the formulation components for incompatibilities. Factors such as pH, presence of oxidizing agents, and exposure to light can accelerate degradation.
Physical instability of the formulation (e.g., precipitation).Check the solubility of Avermectin B1b in the formulation vehicle. Adjust the formulation if necessary to ensure the active ingredient remains solubilized.

Stability Data Summary

The following tables summarize the stability of avermectins under different conditions. Note that much of the available data pertains to Abamectin or Ivermectin, which are mixtures containing Avermectin B1b.

Table 1: Temperature Stability of Ivermectin (1% formulation) [12]

Storage TemperatureObservation PeriodKinetic OrderEstimated Shelf-Life (T90%)
15-20°C (Room Temp)600 daysZero Order2676 days
First Order2340 days
30°C600 days--
40°C600 days--
50°C600 days--

Table 2: Photodegradation of Avermectins [10]

AvermectinConditionHalf-life (t½)
AbamectinPhotodegradation in water (summer)≤ 0.5 days
Photodegradation on surfaces< 1 day
IvermectinPhotodegradation in water (summer)≤ 0.5 days
Photodegradation on surfaces< 1 day

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol is a general guideline for developing a stability-indicating HPLC method for Avermectin B1b analysis.

  • Chromatographic Conditions: [13][14]

    • Column: Phenomenex® C18 (150 x 4.60 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of acetonitrile, methanol, and ultrapure water (e.g., 53:35:12, v/v/v). The exact ratio may need optimization.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 250 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Avermectin B1b in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working standards by diluting the stock solution to a series of known concentrations.

    • For formulated products, extract the active ingredient using a suitable solvent and dilute to fall within the concentration range of the standard curve.

  • Forced Degradation Studies: [4][7]

    • Acid Hydrolysis: Treat the Avermectin B1b solution with 0.05 M HCl and incubate for a specified period (e.g., 5 hours). Neutralize before injection.

    • Alkaline Hydrolysis: Treat the solution with 0.025 M NaOH and incubate (e.g., 1 hour). Neutralize before injection.

    • Oxidative Degradation: Treat the solution with 5% H₂O₂ and incubate (e.g., 21 hours).

    • Thermal Degradation: Expose the solid compound and a solution to a high temperature (e.g., 80°C) for a defined period (e.g., 1-7 days).

    • Photodegradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16] A dark control should be run in parallel.[11]

  • Analysis and Validation:

    • Analyze the stressed samples by HPLC.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent Avermectin B1b peak.

    • Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: Avermectin B1b Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Data Acquisition hplc->data compare Compare Stressed vs. Control data->compare degradation Identify Degradation Products compare->degradation kinetics Determine Degradation Kinetics compare->kinetics report Generate Stability Report degradation->report kinetics->report

Caption: Experimental workflow for Avermectin B1b stability testing.

logical_relationship cluster_factors Environmental Factors cluster_outcome Stability Outcome cluster_consequences Consequences Temperature Temperature Degradation Avermectin B1b Degradation Temperature->Degradation pH pH (Acidic/Alkaline) pH->Degradation Light Light (UV Exposure) Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Solvent Solvent Type Solvent->Degradation Loss Loss of Potency Degradation->Loss Impurities Formation of Impurities Degradation->Impurities Inconsistent Inconsistent Experimental Results Loss->Inconsistent Impurities->Inconsistent

Caption: Factors influencing Avermectin B1b stability and consequences.

References

Avermectin B1b HPLC Peak Tailing: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Avermectin B1b. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the most common causes of peak tailing for Avermectin B1b in reversed-phase HPLC?

Peak tailing for Avermectin B1b, a largely non-polar compound, in reversed-phase HPLC can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based packing material are a common culprit.[1][2] Other significant causes include column degradation, improper mobile phase conditions (pH and buffer strength), column overload, and issues with the HPLC system itself.[3][4][5]

Q2: How does the HPLC column itself contribute to peak tailing and how can I address it?

The column is a critical factor in achieving symmetrical peaks. Here’s how it can contribute to tailing:

  • Silanol Interactions: Avermectin B1b, although primarily hydrophobic, can interact with free silanol groups (Si-OH) on the surface of C18 columns. These interactions are a form of secondary retention mechanism that can cause tailing.[1][2]

    • Solution: Employ a modern, high-purity silica column with end-capping. End-capping chemically derivatizes most of the residual silanol groups, minimizing these secondary interactions.[1][3] Using a column with a different chemistry, such as one with a polar-embedded group, can also shield the analyte from silanol interactions.[4]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes or high temperatures. This can expose more active silanol sites.[4][5]

    • Solution: Regularly monitor column performance and replace it when significant peak tailing or loss of resolution is observed. Using a guard column can help extend the life of the analytical column by trapping strongly retained compounds from the sample matrix.[6]

  • Column Voids or Blockages: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, leading to peak distortion.[3][7]

    • Solution: If a void is suspected, you can sometimes reverse and flush the column (check manufacturer's instructions). A blocked frit can sometimes be cleared by back-flushing. However, in many cases, the column will need to be replaced.[7]

Q3: My Avermectin B1b peak is tailing. Could the mobile phase be the issue?

Yes, the mobile phase composition is crucial for good peak shape.

  • Incorrect pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At a mid-range pH, these groups can be ionized and interact more strongly with any polar functionalities on the Avermectin B1b molecule.[3]

    • Solution: While Avermectin B1b is not ionizable, controlling the mobile phase pH can suppress the ionization of silanol groups. Operating at a lower pH (e.g., pH 2.5-3) can protonate the silanols, reducing their interaction with the analyte.[3][8]

  • Inadequate Buffer Strength: A buffer is used to maintain a constant pH. If the buffer concentration is too low, it may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.[3]

    • Solution: Use an adequate buffer concentration, typically in the range of 10-50 mM.[4]

  • Mobile Phase Composition: The choice and ratio of organic solvents can impact peak shape.

    • Solution: A typical mobile phase for Avermectin B1b is a mixture of acetonitrile and/or methanol with water.[9][10][11] Experimenting with the organic solvent ratio can sometimes improve peak symmetry.

Q4: Can my sample preparation or injection technique cause peak tailing?

Absolutely. Here are some common sample-related causes:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can lead to peak distortion, including tailing.[3][5][12]

    • Solution: Try diluting your sample or reducing the injection volume.[3][12]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion.[4][5]

    • Solution: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

HPLC Method Parameters for Avermectin Analysis

The following table summarizes typical HPLC parameters used for the analysis of Avermectins, which can serve as a starting point for method development and troubleshooting.

ParameterRecommended ConditionsSource
Column C18, 150 x 4.6 mm, 5 µm[9][10]
Mobile Phase Acetonitrile:Methanol:Water (53:35:12, v/v/v)[9][10]
Acetonitrile:Water (80:20, v/v)[13]
Flow Rate 1.0 - 1.5 mL/min[11][14]
Detection Wavelength 245 nm or 250 nm[9][10][11]
Column Temperature 20 - 30 °C[9][10][15]
Injection Volume 5 - 20 µL[9][10][14]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the HPLC analysis of Avermectin B1b, designed to achieve good peak symmetry.

1. Objective: To quantify Avermectin B1b with minimal peak tailing using reversed-phase HPLC with UV detection.

2. Materials:

  • Avermectin B1b reference standard

  • HPLC grade acetonitrile, methanol, and water

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector, pump, and autosampler

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile, methanol, and water in the ratio of 53:35:12 (v/v/v).[9][10]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Avermectin B1b (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation:

    • Dissolve the sample containing Avermectin B1b in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.2 mL/min.[9][10]

    • Set the UV detector wavelength to 250 nm.[9][10]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the standard and sample solutions.[9][10]

    • Record the chromatograms and analyze the peak symmetry for Avermectin B1b.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting Avermectin B1b peak tailing.

G start Peak Tailing Observed for Avermectin B1b check_all_peaks Does Tailing Affect All Peaks? start->check_all_peaks system_issue Investigate System Issues: - Extra-column volume - Blocked column frit - Detector settings check_all_peaks->system_issue Yes chemical_issue Investigate Chemical Interactions check_all_peaks->chemical_issue No all_peaks_tail Yes end Peak Shape Improved system_issue->end one_peak_tails No check_column Column Issues: - Degradation (old column?) - Silanol interactions chemical_issue->check_column check_mobile_phase Mobile Phase Issues: - Incorrect pH - Low buffer strength chemical_issue->check_mobile_phase check_sample Sample Issues: - Column overload? - Sample solvent mismatch? chemical_issue->check_sample solution_column Solutions: - Use end-capped column - Replace column - Use guard column check_column->solution_column solution_mobile_phase Solutions: - Adjust pH (e.g., to ~3) - Increase buffer concentration check_mobile_phase->solution_mobile_phase solution_sample Solutions: - Dilute sample - Reduce injection volume - Dissolve sample in mobile phase check_sample->solution_sample solution_column->end solution_mobile_phase->end solution_sample->end

Caption: A troubleshooting workflow for diagnosing and resolving Avermectin B1b peak tailing in HPLC.

References

Technical Support Center: Enhancing the Water Solubility of Avermectin B1b for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of Avermectin B1b in bioassay development.

Frequently Asked Questions (FAQs)

Q1: Why is Avermectin B1b difficult to dissolve in aqueous solutions for bioassays?

A1: Avermectin B1b is a large, lipophilic molecule with very low intrinsic water solubility. Its chemical structure lacks easily ionizable groups that would enhance its affinity for water. This poor aqueous solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary strategies to enhance the water solubility of Avermectin B1b for experimental use?

A2: Several methods can be employed to improve the solubility of Avermectin B1b in aqueous solutions:

  • Use of Organic Co-solvents: Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common initial step.[1][2]

  • Solid Dispersions: Incorporating Avermectin B1b into a solid dispersion with a hydrophilic carrier can significantly enhance its dissolution rate.[3][4]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic Avermectin B1b molecule, increasing its apparent water solubility.[5][6][7]

  • Use of Surfactants: Surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.[8][9]

Q3: What organic solvents are recommended for preparing a stock solution of Avermectin B1b?

A3: Acetonitrile, DMSO, ethanol, and dimethylformamide (DMF) are commonly used to prepare Avermectin B1b stock solutions.[1][10][11][12] It is crucial to be mindful of the final concentration of the organic solvent in the bioassay, as high concentrations can be toxic to cells or interfere with the assay.[13]

Q4: How should I store Avermectin B1b stock solutions?

A4: Avermectin B1b is sensitive to light and oxygen.[5] Stock solutions should be stored in the dark at low temperatures, typically -20°C or -80°C, to ensure stability.[1][10][14] Some sources suggest that solutions can be stable for at least a month at -20°C and up to six months at -80°C.[14]

Troubleshooting Guides

Issue 1: My Avermectin B1b precipitates when I add it to my aqueous bioassay medium from a DMSO stock.

  • Possible Cause: The concentration of DMSO in the final solution may be too high, causing the Avermectin B1b to precipitate out. This is a common issue when the kinetic solubility is exceeded as the compound crashes out to its lower thermodynamic solubility.[15]

  • Troubleshooting Steps:

    • Reduce DMSO Concentration: Try to keep the final DMSO concentration in your assay below 1%, and ideally below 0.1%, if possible.[13] This may require preparing a more concentrated stock solution.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aqueous media, try a stepwise dilution. Add the stock to a smaller volume of media first, vortex, and then bring it to the final volume.

    • Explore Alternative Solubilization Methods: If reducing the solvent concentration is not feasible or effective, consider using co-solvents, surfactants, or cyclodextrins as described in the experimental protocols below.[13]

Issue 2: I am observing inconsistent results in my bioassay, which I suspect is due to poor Avermectin B1b solubility.

  • Possible Cause: Even if a visible precipitate is not present, micro-precipitates or aggregation of Avermectin B1b can lead to variable and inaccurate concentrations in your assay wells.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your solutions for any signs of cloudiness or precipitation, especially after incubation.

    • Sonication: Briefly sonicating the final solution might help to break up small aggregates, but this may only be a temporary solution.

    • Formulation Improvement: The most robust solution is to improve the formulation to ensure true solubilization. Consider preparing a solid dispersion or a cyclodextrin inclusion complex for enhanced and more stable solubility.[3][5]

Quantitative Data Presentation

Table 1: Solubility of Avermectin in Various Solvents and Formulations

Solvent/FormulationSolubility (mg/L)Reference(s)
Water2.3[3]
Ethanol~1000[1]
DMSO~1000[1]
DMF~3000[1]
Avermectin-PEG6k Solid Dispersion234.8[3]
Avermectin-PEG6k-PLX188 Solid Dispersion2535.8 (calculated from 10.8x increase)[4]
Avermectin-PEG6k-PLX188-CBU Solid Dispersion806[3]

Experimental Protocols

Protocol 1: Preparation of an Avermectin B1b Stock Solution using an Organic Co-solvent
  • Weighing: Accurately weigh the desired amount of Avermectin B1b powder.

  • Dissolution: Dissolve the Avermectin B1b in a minimal amount of a suitable organic solvent such as DMSO or acetonitrile. For example, to prepare a 10 mM stock solution in DMSO.[14]

  • Vortexing: Vortex the solution until the Avermectin B1b is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound should be considered.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C.[14]

  • Application: When preparing the final assay solution, ensure the concentration of the organic solvent is kept to a minimum to avoid toxicity and precipitation.[13]

Protocol 2: Preparation of an Avermectin B1b Solid Dispersion

This protocol is based on the solvent evaporation method.

  • Polymer Solution: Prepare a solution of a hydrophilic polymer (e.g., PEG 6000, Poloxamer 188) in a suitable organic solvent (e.g., methanol).[3][16][17]

  • Drug Addition: Add the Avermectin B1b to the polymer solution and stir until it is fully dissolved.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator until use. The resulting powder can be dissolved in aqueous media for the bioassay.

Protocol 3: Preparation of an Avermectin B1b-Cyclodextrin Inclusion Complex

This protocol describes the co-precipitation method.

  • Cyclodextrin Solution: Dissolve a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HPβCD), in water.[5][7]

  • Avermectin Solution: Dissolve Avermectin B1b in a small amount of a water-miscible organic solvent like ethanol.

  • Mixing: Slowly add the Avermectin B1b solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate complex formation.

  • Solvent Removal/Lyophilization: If an organic solvent was used, it can be removed by evaporation. Alternatively, the entire solution can be freeze-dried (lyophilized) to obtain a powder of the inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in water or buffer for the bioassay.

Mandatory Visualizations

experimental_workflow_stock_solution cluster_start Start cluster_process Process cluster_output Output cluster_storage Storage & Use weigh Weigh Avermectin B1b dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add to vortex Vortex until Dissolved dissolve->vortex stock_solution Concentrated Stock Solution vortex->stock_solution store Store at -20°C / -80°C (Protect from Light) stock_solution->store dilute Dilute in Assay Medium store->dilute For Bioassay

Workflow for preparing an Avermectin B1b stock solution.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product cluster_application Application polymer_sol Dissolve Polymer in Solvent (e.g., PEG 6000 in Methanol) drug_sol Dissolve Avermectin B1b in the same solution polymer_sol->drug_sol evaporation Solvent Evaporation (Rotary Evaporator) drug_sol->evaporation drying Vacuum Drying evaporation->drying solid_dispersion Solid Dispersion Powder drying->solid_dispersion dissolve_media Dissolve in Aqueous Medium for Bioassay solid_dispersion->dissolve_media

Workflow for preparing an Avermectin B1b solid dispersion.

experimental_workflow_cyclodextrin_complex cluster_solutions Solution Preparation cluster_complexation Complexation cluster_isolation Isolation cluster_final_product Final Product & Use cd_sol Dissolve Cyclodextrin in Water (e.g., HPβCD) mixing Slowly Mix Solutions cd_sol->mixing av_sol Dissolve Avermectin B1b in Organic Solvent (e.g., Ethanol) av_sol->mixing stirring Stir for 24-48 hours mixing->stirring lyophilization Freeze-Drying (Lyophilization) stirring->lyophilization complex_powder Inclusion Complex Powder lyophilization->complex_powder reconstitute Reconstitute in Assay Buffer complex_powder->reconstitute

References

Minimizing degradation of Avermectin B1b during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Avermectin B1b during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Avermectin B1b degradation?

A1: Avermectin B1b is susceptible to degradation from several factors, including:

  • pH: It is unstable in strongly acidic and alkaline conditions.[1][2] Mildly acidic conditions can lead to the formation of monosaccharide and aglycone derivatives, while alkaline hydrolysis can cause epimerization.[1]

  • Light: Exposure to UV light can cause rapid photodegradation, leading to the formation of photoisomers.[3][4][5] In solution, abamectin (a mixture of Avermectin B1a and B1b) showed 92% degradation within 5 hours of light exposure.[5]

  • Temperature: Elevated temperatures can accelerate degradation.[6][7] It is recommended to store Avermectins at or below 2-8°C.[6][8]

  • Oxidation: Avermectins are sensitive to oxidation.[1][2] The presence of oxidizing agents can lead to the formation of various degradation products.[6][9]

Q2: What are the ideal storage conditions for Avermectin B1b standards and samples?

A2: To minimize degradation, store Avermectin B1b standard solutions and prepared samples under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage and freeze for long-term storage.[6][8]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[3][5]

  • Atmosphere: For long-term storage of the solid compound, consider an inert atmosphere to prevent oxidation. Some recommendations suggest including a small amount of an antioxidant in formulations.[1][8]

Q3: Which solvents are recommended for dissolving and diluting Avermectin B1b?

A3: Avermectin B1b is poorly soluble in water but soluble in organic solvents.[10][11] Commonly used solvents for stock and working solutions include:

  • Methanol[3][11]

  • Acetonitrile[11][12][13]

  • Ethanol[11]

  • Dimethylformamide (DMF)[11]

  • Dimethyl sulfoxide (DMSO)[11] When preparing samples for analysis, the final solution is often a mixture of an organic solvent and water, for example, acetonitrile/water.[14][15]

Q4: What are the common degradation products of Avermectin B1b I should be aware of?

A4: Under various stress conditions, Avermectin B1b can degrade into several products. A comprehensive study identified major degradation products resulting from acidic, alkaline, oxidative, thermal, and photolytic stress.[6] Key degradation pathways include isomerization and oxidation.[3][6] One notable photoisomer is the 8,9-Z-isomer.[3][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during Avermectin B1b sample preparation and analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of Avermectin B1b Degradation during extraction: Exposure to harsh pH, high temperatures, or light.- Maintain a neutral or slightly acidic pH during extraction.[1][17] - Perform extraction steps at controlled room temperature or on ice. - Protect samples from direct light throughout the procedure.[5]
Incomplete extraction from matrix: Insufficient solvent volume or extraction time.- Ensure thorough homogenization of the sample with the extraction solvent.[18] - Perform multiple extraction steps and combine the extracts.[12][14][18]
Matrix suppression in LC-MS/MS: Co-eluting matrix components interfering with ionization.- Improve sample clean-up using Solid-Phase Extraction (SPE). - Reduce the injection volume to minimize the amount of matrix introduced into the instrument.[15] - Optimize the HPLC mobile phase gradient to better separate the analyte from matrix components.[15]
High variability in replicate samples Inconsistent sample handling: Variations in extraction time, temperature, or light exposure between samples.- Standardize all sample preparation steps and ensure consistent timing and conditions for all samples. - Use a methodical approach to sample processing to minimize variability.
Contamination: Carry-over from previously analyzed high-concentration samples or contaminated labware.- Implement a rigorous cleaning procedure for all glassware and equipment. - Run blank samples between experimental samples to check for carry-over. - If possible, use dedicated labware for Avermectin B1b analysis.[14]
Appearance of unexpected peaks in chromatogram Degradation of Avermectin B1b: Formation of degradation products due to improper sample handling or storage.- Review the sample preparation workflow for potential causes of degradation (see "Low recovery" section). - Analyze a freshly prepared standard solution to confirm the identity of the Avermectin B1b peak and to identify potential degradation product peaks.
Presence of isomers: Conversion to isomers such as the 8,9-Z isomer due to light exposure.- Minimize light exposure at all stages of sample preparation and analysis.

Data Presentation

Table 1: Summary of Avermectin Degradation under Different Stress Conditions

Stress ConditionReagent/ParameterDurationDegradation Products ObservedReference
Acidic Stress0.05 M HCl5 hoursIncreased levels of process impurities and degradation products.[6]
Alkaline Stress0.025 M NaOH1 hourSusceptible to degradation.[8]
Oxidative Stress5% H₂O₂21 hoursIncreased levels of specific degradation products.[6]
Oxidative Stress15 mM K₂Cr₂O₇15 hoursIncreased levels of specific degradation products.[6]
Photolytic Stress (Solution)1.10 W/m² at 420 nm8 hoursSusceptible to degradation.[8]
Photolytic Stress (Solid)1.10 W/m² at 420 nm26.2 hoursSusceptible to degradation.[8]
Thermal Stress (Solution)80 °C1 daySusceptible to degradation.[8]
Thermal Stress (Solid)80 °C7 daysSusceptible to degradation.[8]

Experimental Protocols

Protocol 1: Extraction of Avermectin B1b from Soil

This protocol is adapted from the EPA analytical method for Avermectin B1a, B1b, and 8,9-Z Avermectin B1a in soil.[14]

  • Sample Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of 70% (v/v) acetonitrile/water.

    • Shake vigorously for a specified time.

    • Centrifuge and filter the supernatant.

    • Repeat the extraction on the soil pellet with another 20 mL of 70% acetonitrile/water.

    • Combine the filtrates.

  • Solvent Removal:

    • Remove the acetonitrile from the combined extracts using rotary evaporation.

  • Solid-Phase Extraction (SPE) Clean-up:

    • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.

    • Pass the solution through an SPE column.

    • Rinse the SPE column with 25% acetonitrile/water containing 1% ammonium hydroxide.

  • Elution and Final Preparation:

    • Elute the analytes from the SPE column with dichloromethane.

    • Evaporate the dichloromethane using rotary evaporation.

    • Reconstitute the residue in a known volume of acetonitrile/water for LC-MS/MS analysis.

Protocol 2: Extraction of Avermectin B1b from Water

This protocol is based on the EPA analytical method for Avermectin B1a, B1b, and 8,9-Z Avermectin B1a in water.[15]

  • Sample Preparation:

    • To a water sample, add acetonitrile to desorb any analytes from the container surfaces.

  • Liquid-Liquid Extraction:

    • Take a 75 mL aliquot of the sample.

    • Partition the sample twice with 20 mL portions of dichloromethane.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic (dichloromethane) layers.

    • Evaporate the dichloromethane to dryness.

    • Reconstitute the residue in 50% (v/v) acetonitrile/water for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Soil cluster_extraction Sample Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis soil_sample 10g Soil Sample add_solvent1 Add 70% Acetonitrile/Water soil_sample->add_solvent1 shake_centrifuge1 Shake & Centrifuge add_solvent1->shake_centrifuge1 filter1 Filter shake_centrifuge1->filter1 repeat_extraction Repeat Extraction filter1->repeat_extraction combine_filtrates Combine Filtrates repeat_extraction->combine_filtrates rotovap Rotary Evaporation (Remove Acetonitrile) combine_filtrates->rotovap spe_loading SPE Column Loading rotovap->spe_loading spe_wash SPE Column Wash spe_loading->spe_wash spe_elution SPE Column Elution (Dichloromethane) spe_wash->spe_elution final_evap Final Evaporation spe_elution->final_evap reconstitute Reconstitute in Acetonitrile/Water final_evap->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms Experimental_Workflow_Water cluster_lle Liquid-Liquid Extraction cluster_prep_analysis Preparation for Analysis start Water Sample add_acetonitrile Add Acetonitrile (Desorption) start->add_acetonitrile aliquot Take 75 mL Aliquot add_acetonitrile->aliquot partition1 Partition with Dichloromethane (20 mL) aliquot->partition1 partition2 Repeat Partition partition1->partition2 combine_organic Combine Organic Layers partition2->combine_organic evaporate Evaporate to Dryness combine_organic->evaporate reconstitute Reconstitute in 50% Acetonitrile/Water evaporate->reconstitute lcmsms_analysis LC-MS/MS Analysis reconstitute->lcmsms_analysis Degradation_Factors cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes Avermectin_B1b Avermectin B1b Stability pH pH (Acidic/Alkaline) Avermectin_B1b->pH Light Light (UV Exposure) Avermectin_B1b->Light Temperature Temperature (Heat) Avermectin_B1b->Temperature Oxidation Oxidation Avermectin_B1b->Oxidation Degradation_Products Formation of Degradation Products pH->Degradation_Products Light->Degradation_Products Temperature->Degradation_Products Oxidation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Inaccurate_Quantification Inaccurate Quantification Degradation_Products->Inaccurate_Quantification

References

Addressing low recovery of Avermectin B1b in soil extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Avermectin B1b during soil extraction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing consistently low recovery of Avermectin B1b from my soil samples. What are the potential causes?

Low recovery of Avermectin B1b can stem from several factors throughout the extraction and analysis process. Key areas to investigate include:

  • Strong Soil Adsorption: Avermectin B1b, being a hydrophobic compound, has a high affinity for soil organic matter and clay particles.[1][2][3] This strong binding can make its extraction challenging. The age of the pesticide residue in the soil can also impact its binding, with "aged" residues often being more difficult to extract than freshly spiked samples.[4]

  • Inefficient Extraction Solvent: The choice of extraction solvent and its composition are critical. While acetonitrile and methanol are commonly used, their effectiveness can vary depending on the soil type.

  • Suboptimal Extraction Technique: The method used to mix the soil and solvent (e.g., shaking, sonication, microwave-assisted extraction) may not be providing enough energy to overcome the soil-analyte interactions.

  • Losses During Sample Cleanup: The solid-phase extraction (SPE) step, while necessary for removing interfering matrix components, can also lead to loss of the analyte if not properly optimized.

  • Analyte Degradation: Avermectin B1b is susceptible to photodegradation.[2][3][5] Exposure of samples to light during processing should be minimized.

  • Matrix Effects in Analysis: Components co-extracted from the soil matrix can interfere with the analytical detection, leading to suppression or enhancement of the signal and inaccurate quantification. This is particularly relevant for less selective detection methods.

Q2: Which extraction solvent is most effective for Avermectin B1b in soil?

The optimal extraction solvent can depend on the specific soil matrix. However, some general guidelines are:

  • Acetonitrile/Water Mixtures: A mixture of acetonitrile and water (e.g., 90:10 or 70:30 v/v) is frequently used and has been shown to be effective.[4][6][7]

  • Methanol: Methanol is another common solvent for avermectin extraction from soil, with reported recoveries between 73-85%.[8]

  • Solvent Modifiers: For some avermectins, adding a small amount of a less polar solvent like isopropanol to acetonitrile has been shown to improve extraction efficiency, particularly for more complex matrices.[9][10]

It is advisable to test a few different solvent systems with your specific soil type to determine the most efficient one.

Q3: How can I improve the efficiency of my extraction technique?

To enhance the extraction of Avermectin B1b from the soil matrix, consider the following:

  • Increase Extraction Energy: If you are using simple shaking, switching to a more energetic technique like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) can improve recovery, especially for aged residues.[4]

  • Optimize Extraction Time and Temperature: Ensure that the extraction time is sufficient for the solvent to penetrate the soil particles. For techniques like MAE and UAE, optimizing the temperature and time can be crucial.

  • Multiple Extraction Cycles: Performing two or three sequential extractions of the same soil sample with fresh solvent can significantly improve the overall recovery.[6]

Q4: I suspect I am losing Avermectin B1b during the solid-phase extraction (SPE) cleanup. How can I troubleshoot this?

Loss of analyte during SPE is a common issue. Here are some steps to troubleshoot and optimize your SPE protocol:

  • Check SPE Sorbent Choice: C8 and C18 are common choices for the reversed-phase retention of avermectins.[8][11] Polymeric sorbents like Oasis HLB can also be effective.[4][7] Ensure the chosen sorbent is appropriate for the hydrophobicity of Avermectin B1b.

  • Optimize Loading, Washing, and Elution Steps:

    • Loading: Ensure the sample is loaded onto the conditioned column at a slow and steady flow rate (e.g., ~1 drop per second) to allow for proper retention.[6]

    • Washing: The wash step is critical for removing interferences without eluting the analyte. If you suspect analyte loss during this step, analyze the wash solvent to confirm. You may need to use a weaker (more polar) wash solvent.

    • Elution: Ensure the elution solvent is strong enough to fully desorb the Avermectin B1b from the sorbent. You might need to test different solvents or solvent mixtures. Applying the elution solvent in smaller, multiple aliquots can sometimes improve recovery.

  • Prevent Cartridge Drying: For most reversed-phase SPE protocols, it is important not to let the sorbent bed dry out between conditioning, loading, and washing steps, as this can lead to channeling and poor recovery.

Q5: Could matrix effects in my LC-MS/MS analysis be causing apparent low recovery? How can I mitigate this?

Yes, matrix effects are a significant challenge in LC-MS/MS analysis of complex samples like soil extracts. Co-eluting matrix components can suppress the ionization of Avermectin B1b, leading to a lower signal and an underestimation of its concentration.

  • Improve Sample Cleanup: A more effective SPE cleanup can reduce the amount of matrix components reaching the analytical instrument.

  • Optimize Chromatographic Separation: Modifying the HPLC gradient to better separate Avermectin B1b from interfering compounds can help.

  • Reduce Injection Volume: In some cases, reducing the volume of the sample injected onto the HPLC column can lessen the impact of matrix suppression.[6][12]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard for Avermectin B1b is the most effective way to correct for both extraction losses and matrix effects.

Q6: Is derivatization necessary for Avermectin B1b analysis, and could this be a source of low recovery?

Derivatization is required when using HPLC with fluorescence detection (HPLC-FLD) to convert the non-fluorescent avermectins into fluorescent derivatives.[11][13][14] This step is not necessary for LC-MS/MS or HPLC-UV analysis.

If you are using HPLC-FLD, the derivatization step can indeed be a source of variability and low recovery. The stability of the resulting fluorescent derivative can be an issue.[13] It is important to carefully optimize the derivatization reaction conditions (reagents, temperature, and time) and ensure the stability of the derivative under your analytical conditions.

Quantitative Data Summary

The following tables summarize reported recovery data for Avermectin B1b and related compounds from soil under various experimental conditions.

Table 1: Recovery of Avermectin B1b and B1a from Soil using Different Analytical Methods

AnalyteExtraction MethodAnalytical MethodSpiked ConcentrationAverage Recovery (%)Reference
Avermectin B1bShaking with 70% Acetonitrile/WaterLC-MS/MS5 µg/kg37 (single low value)[6]
Avermectin B1aAccelerated Solvent ExtractionHPLC-MS/MSNot specified53.6[15][16]
Avermectin B1bAccelerated Solvent ExtractionHPLC-MS/MSNot specified36.8[15][16]

Table 2: Overall Abamectin (Avermectin B1a + B1b) Recovery in Soil

Extraction MethodAnalytical MethodAverage Recovery (%)Reference
Microwave Assisted ExtractionUHPLC-MS/MSNot specified, but method developed[4][7]
Pressurized Liquid ExtractionLC-MS/MS63-80[17]
Methanol Extraction & on-line SPEUHPLC-MS/MS73-85[8]
Supercritical Fluid ExtractionLC-MS/MS82.5-96.2[11]

Detailed Experimental Protocols

Protocol 1: EPA Method 116-00 - Extraction and Analysis of Avermectins in Soil by LC-MS/MS

This protocol is a summary of the EPA-reviewed method for the determination of Avermectin B1a, B1b, and 8,9-Z Avermectin B1a in soil.[6]

  • Sample Preparation:

    • Weigh 10 g of soil into a centrifuge tube.

    • Fortify with Avermectin standards if preparing a spiked sample.

  • Extraction:

    • Add 20 mL of 70% (v/v) acetonitrile/water to the soil sample.

    • Shake vigorously for a specified period (e.g., 30 minutes).

    • Centrifuge the sample to separate the soil from the supernatant.

    • Filter the supernatant.

    • Repeat the extraction with a second 20 mL aliquot of 70% acetonitrile/water.

    • Combine the filtered extracts.

  • Solvent Removal:

    • Remove the acetonitrile from the combined extracts using a rotary evaporator. The evaporation should be conducted slowly to prevent bumping.

  • Solid-Phase Extraction (SPE) Cleanup:

    • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.

    • Condition an SPE column (e.g., C8 or C18) according to the manufacturer's instructions.

    • Load the sample onto the SPE column at a slow flow rate (~1 drop per second).

    • Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide to remove polar interferences.

    • Elute the avermectins from the column with dichloromethane.

  • Final Sample Preparation and Analysis:

    • Evaporate the dichloromethane eluate to dryness using a rotary evaporator.

    • Reconstitute the residue in a known volume of acetonitrile/water.

    • Analyze by LC-MS/MS.

Visualizations

Experimental Workflow for Avermectin B1b Soil Extraction

G cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis soil 10g Soil Sample add_solvent Add 70% Acetonitrile/Water soil->add_solvent extract Shake/Centrifuge/Filter (2x) add_solvent->extract combine Combine Extracts extract->combine rotovap1 Rotary Evaporation (Remove Acetonitrile) combine->rotovap1 Combined Extract spe_load SPE Column Loading rotovap1->spe_load Aqueous Extract spe_wash SPE Wash spe_load->spe_wash spe_elute SPE Elution (Dichloromethane) spe_wash->spe_elute rotovap2 Rotary Evaporation to Dryness spe_elute->rotovap2 Analyte Fraction reconstitute Reconstitute in Acetonitrile/Water rotovap2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Final Sample

Caption: Workflow for Avermectin B1b extraction and analysis.

Troubleshooting Logic for Low Avermectin B1b Recovery

G cluster_extraction Extraction Issues cluster_cleanup Cleanup & Analysis Issues start Low Avermectin B1b Recovery soil_binding Strong Soil Binding? start->soil_binding solvent Inefficient Solvent? start->solvent technique Ineffective Technique? start->technique spe_loss Loss during SPE? start->spe_loss matrix_effects Matrix Effects? start->matrix_effects soil_binding_sol Consider MAE/UAE Test different solvent mixtures soil_binding->soil_binding_sol Yes solvent_sol Test Acetonitrile vs. Methanol Add Isopropanol modifier solvent->solvent_sol Yes technique_sol Increase extraction time/energy Perform multiple extractions technique->technique_sol Yes spe_loss_sol Optimize SPE wash/elution Check sorbent type spe_loss->spe_loss_sol Yes matrix_effects_sol Use matrix-matched standards Improve cleanup Reduce injection volume matrix_effects->matrix_effects_sol Yes

Caption: Troubleshooting guide for low Avermectin B1b recovery.

References

Validation & Comparative

Comparative Efficacy of Avermectin B1b and Ivermectin Against Nematodes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic efficacy of Avermectin B1b and its semi-synthetic derivative, Ivermectin, against various nematode species. The information presented herein is curated from experimental data to assist researchers in understanding the nuances of these potent macrocyclic lactones.

Introduction: Chemical and Pharmacological Overview

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. The natural fermentation product is a mixture of eight closely related homologs, with Avermectin B1a and Avermectin B1b being the major components of the most biologically active fraction, Avermectin B1 (also known as Abamectin).

Ivermectin is a semi-synthetic derivative of Avermectin B1. It is produced by the chemical reduction of the 22,23-double bond of both Avermectin B1a and B1b. The resulting product, Ivermectin, is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. This modification enhances its safety profile and systemic activity.

Both Avermectin B1b and Ivermectin exert their potent anthelmintic effects through the same primary mechanism of action: targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This action leads to paralysis and eventual death of the nematode.

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

Avermectin B1b and Ivermectin act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This makes them highly selective for parasites with a wide safety margin in vertebrate hosts, which primarily utilize GABA-gated chloride channels in the central nervous system, to which avermectins have a much lower affinity.

The binding of these compounds to GluCls leads to an increased influx of chloride ions into the nerve and muscle cells. This results in hyperpolarization of the cell membrane, making it unresponsive to excitatory stimuli. The ultimate effect is a flaccid paralysis of the nematode's pharyngeal pump and somatic musculature, leading to starvation and expulsion from the host.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State Open State Glutamate->GluCl:p1 Binds to Orthosteric Site Avermectin_Ivermectin Avermectin B1b / Ivermectin Avermectin_Ivermectin->GluCl:p1 Binds to Allosteric Site GluCl:p1->GluCl:p2 Cl_ions_in GluCl:p2->Cl_ions_in Chloride Ion Influx (Cl⁻) Cl_ions_out Hyperpolarization Hyperpolarization Cl_ions_in->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Death Death Paralysis->Death Results in

Figure 1: Signaling pathway of Avermectin B1b and Ivermectin in nematodes.

Comparative Efficacy Data

Direct comparative studies isolating the efficacy of Avermectin B1b against that of the final Ivermectin mixture are scarce in publicly available literature. However, extensive research on various avermectin derivatives provides strong evidence for their relative potencies. The hydrogenation of the 22,23-double bond to create Ivermectin is generally associated with an improved safety and pharmacokinetic profile rather than a dramatic increase in intrinsic potency at the target site.

The following table summarizes data from a study comparing the in vitro efficacy of several avermectin compounds against the parasitic nematode Haemonchus contortus using a larval development assay. While Avermectin B1b was not tested in isolation, the data for Avermectin B1 (Abamectin) and Ivermectin are presented.

CompoundKey Structural Feature(s)Nematode SpeciesAssay TypeLC50 (ng/mL)Reference
Ivermectin Mixture of ≥80% 22,23-dihydro-B1a and ≤20% 22,23-dihydro-B1bHaemonchus contortus (Weybridge strain)Larval Development Assay0.4[1]
Ivermectin Mixture of ≥80% 22,23-dihydro-B1a and ≤20% 22,23-dihydro-B1bHaemonchus contortus (Australian strain)Larval Development Assay8.9[1]
Ivermectin Mixture of ≥80% 22,23-dihydro-B1a and ≤20% 22,23-dihydro-B1bStrongyles (predominantly H. contortus)Larval Development Assay1.1 ± 0.17[1]
Abamectin Mixture of ≥80% Avermectin B1a and ≤20% Avermectin B1bHaemonchus contortus (Kirby isolate)Larval Development Assay~2-fold lower than Ivermectin[2]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms. Lower LC50 values indicate higher potency. The variation in LC50 values for Ivermectin highlights the significant issue of anthelmintic resistance in different nematode populations.

Experimental Protocols: In Vitro Efficacy Assessment

The Larval Development Assay (LDA) is a widely used in vitro method to determine the efficacy of anthelmintic compounds against nematodes.

Larval Development Assay (LDA) Protocol
  • Nematode Egg Recovery:

    • Collect fresh fecal samples from a host animal infected with the nematode species of interest (e.g., Haemonchus contortus from sheep).

    • Suspend the feces in water and filter through a series of sieves (e.g., 1 mm and 100 µm) to remove large debris.

    • Collect the eggs on a fine-mesh sieve (e.g., 20 µm).

    • Further purify the eggs by centrifugation in a high-density solution (e.g., magnesium sulfate) to separate them from remaining fecal matter.

  • Assay Preparation:

    • Prepare a stock solution of the test compound (Avermectin B1b or Ivermectin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a nutritive medium to achieve a range of final concentrations.

    • Dispense a fixed volume of each drug dilution into the wells of a 96-well microtiter plate. Include a negative control (medium with solvent only) and a positive control (a known effective anthelmintic).

    • Add a standardized number of purified nematode eggs (e.g., 50-100) to each well.

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 27°C) for a period sufficient for the eggs to hatch and develop into third-stage larvae (L3) in the control wells (typically 6-7 days).

  • Data Collection and Analysis:

    • After the incubation period, add a drop of a killing agent (e.g., Lugol's iodine) to each well to stop larval development and facilitate counting.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • The primary endpoint is the inhibition of development to the L3 stage.

    • Calculate the percentage of inhibition for each drug concentration relative to the negative control.

    • Determine the LC50 value by performing a probit or log-logistic regression analysis of the concentration-response data.

Experimental_Workflow start Start: Fecal Sample Collection egg_recovery Nematode Egg Recovery (Sieving & Centrifugation) start->egg_recovery assay_prep Assay Preparation in 96-Well Plate (Drug Dilutions & Egg Addition) egg_recovery->assay_prep incubation Incubation (27°C, 6-7 days) assay_prep->incubation data_collection Data Collection (Larval Stage Counting) incubation->data_collection analysis Data Analysis (LC50 Calculation) data_collection->analysis end End: Efficacy Determined analysis->end

Figure 2: Workflow for the Larval Development Assay (LDA).

Conclusion

Both Avermectin B1b and Ivermectin are highly potent anthelmintics with a shared mechanism of action targeting nematode glutamate-gated chloride channels. Ivermectin, as a semi-synthetic derivative of the natural Avermectin B1 components (including B1b), offers an improved pharmacokinetic and safety profile for in vivo applications.

While direct, head-to-head in vitro efficacy data for isolated Avermectin B1b versus the Ivermectin mixture is limited, the available evidence on related avermectin compounds suggests that both are effective at very low concentrations. The choice between these compounds in a research or drug development context would likely be guided by factors such as the specific application (in vitro vs. in vivo), the target nematode species and its resistance profile, and the desired pharmacokinetic properties. The development of Ivermectin from its natural precursors represents a successful example of rational drug modification to enhance therapeutic utility.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Avermectin B1b and Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of anthelmintic resistance is paramount. This guide provides a comprehensive comparison of cross-resistance profiles involving Avermectin B1b, supported by experimental data and detailed methodologies. By examining the interplay between different drug classes, we can better inform strategies for sustainable parasite control and the development of novel anthelmintics.

Avermectin B1b, a component of the widely used antiparasitic agent Abamectin, belongs to the macrocyclic lactone class. Its efficacy is increasingly threatened by the emergence of resistance in nematode populations. A critical aspect of this challenge is cross-resistance, where resistance to one anthelmintic confers resistance to another, often chemically related, compound. This guide synthesizes findings from key studies to illuminate these complex relationships.

Quantitative Data on Cross-Resistance

The development of resistance to Avermectin B1b and the subsequent cross-resistance to other anthelmintics is a significant concern in veterinary and agricultural settings. The following tables summarize quantitative data from various studies, primarily focusing on the closely related and more extensively studied compound, ivermectin, as a proxy for Avermectin B1b's resistance profile.

Table 1: Fecal Egg Count Reduction Test (FECRT) Data

The Fecal Egg Count Reduction Test (FECRT) is a standard in vivo method to assess anthelmintic efficacy. A reduction of less than 95% is generally indicative of resistance.[1][2][3]

Nematode SpeciesHostAnthelmintic(s) Showing ResistanceFecal Egg Count Reduction (%)Country/Region
Haemonchus contortusSheepIvermectin, LevamisoleIvermectin: 91.34%, Levamisole: 92.5%India
Haemonchus contortusSheepIvermectin, Albendazole, LevamisoleIvermectin (oral): 24.2%, Ivermectin (inj.): 47.6%, Albendazole: 38.5%, Levamisole: 41.4%Kenya
Multiple SpeciesSheepIvermectin, Benzimidazole/Levamisole combinationData not specified as percentage, but resistance confirmedNew Zealand
Cooperia spp., Ostertagia ostertagiCattleIvermectin, MoxidectinEfficacy lower than 95% on multiple farmsEurope
Haemonchus contortusGoatsIvermectin72.9–95.3%Sudan

Table 2: In Vitro Larval Development Assay (LDA) and Larval Motility Assay Data

In vitro assays, such as the Larval Development Assay (LDA) and larval motility assays, provide a controlled environment to determine the concentration of a drug required to inhibit larval development or motility (e.g., IC50 or LD50).

Nematode SpeciesAssay TypeAnthelminticIC50 / LD50 Value (Resistant Strain)IC50 / LD50 Value (Susceptible Strain)Fold Resistance
Caenorhabditis elegansLarval DevelopmentIvermectin>100 ng/mL~5 ng/mL>20
Caenorhabditis elegansLarval DevelopmentMoxidectin~50 ng/mL~2 ng/mL~25
Caenorhabditis elegansLarval DevelopmentLevamisole~25 µg/mL~5 µg/mL~5
Meloidogyne incognitaLarval MotilityAbamectinLD50: 1.56 µg/ml (2hr exposure)Not ApplicableNot Applicable
Rotylenchulus reniformisLarval MotilityAbamectinLD50: 32.9 µg/ml (2hr exposure)Not ApplicableNot Applicable

Key Mechanisms of Avermectin Resistance and Cross-Resistance

Two primary mechanisms have been identified that contribute to avermectin resistance and, consequently, cross-resistance to other anthelmintics: alterations in drug targets and increased drug efflux.

Alterations in Glutamate-Gated Chloride Channels (GluCls)

Avermectins exert their anthelmintic effect by binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5][6] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[5] Mutations in the genes encoding GluCl subunits can reduce the binding affinity of avermectins, thereby conferring resistance.[4]

GluCl_Mechanism cluster_effect Avermectin Avermectin B1b GluCl GluCl Avermectin->GluCl binds & activates Glutamate Glutamate Glutamate->GluCl binds & activates Chloride_Ions Channel_Pore Channel_Pore Chloride_Ions->Channel_Pore Cl- influx Hyperpolarization Hyperpolarization & Paralysis Channel_Pore->Hyperpolarization influx of

Overexpression of P-glycoproteins (P-gps)

P-glycoproteins are members of the ATP-binding cassette (ABC) transporter superfamily and function as drug efflux pumps.[7][8][9] Overexpression of P-gps in resistant nematodes can actively transport avermectins out of the cells, preventing them from reaching their GluCl targets.[7][10] This mechanism can lead to broad cross-resistance to other anthelmintics that are also substrates for these transporters, including some benzimidazoles and levamisole.[10][11]

Pgp_Mechanism Avermectin_in Avermectin B1b (enters cell) Pgp Pgp Avermectin_in->Pgp binds to Target Target Avermectin_in->Target intended action Avermectin_out Avermectin B1b (effluxed) ATP ATP ATP->Pgp provides energy ADP ADP + Pi Pgp->Avermectin_out pumps out Pgp->ADP

Experimental Protocols

Accurate assessment of anthelmintic resistance is crucial for effective parasite management. The following are summarized protocols for two key experimental methods used in the cited studies.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in grazing ruminants.[1][12][13]

FECRT_Workflow start Start: Select Animals pretreatment Day 0: Collect Fecal Samples (Pre-treatment) start->pretreatment treatment Administer Anthelmintic pretreatment->treatment posttreatment Day 10-14: Collect Fecal Samples (Post-treatment) treatment->posttreatment fec Perform Fecal Egg Counts (e.g., McMaster Technique) posttreatment->fec calculate Calculate Percent Reduction: 100 * (1 - (Post-treatment EPG / Pre-treatment EPG)) fec->calculate interpret Interpret Results: <95% Reduction = Resistance calculate->interpret end End interpret->end

Methodology:

  • Animal Selection: A group of animals with naturally acquired nematode infections is selected. A minimum of 10-15 animals per treatment group is recommended.[1]

  • Pre-treatment Sampling: Fecal samples are collected from each animal before treatment to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG).

  • Treatment: Animals are treated with the anthelmintic at the manufacturer's recommended dose. A control group may be left untreated.

  • Post-treatment Sampling: Fecal samples are collected again from the same animals 10 to 14 days after treatment.[13]

  • Fecal Egg Count: The number of nematode eggs in both pre- and post-treatment samples is determined using a standardized technique, such as the McMaster method.[2]

  • Calculation: The percentage reduction in FEC is calculated for the group.

  • Interpretation: A reduction of less than 95% and a lower 95% confidence limit of less than 90% is indicative of anthelmintic resistance.[14]

Larval Development Assay (LDA)

The LDA is an in vitro test that measures the concentration of an anthelmintic required to inhibit the development of nematode eggs to the third larval stage (L3).[15][16][17]

LDA_Workflow start Start: Isolate Nematode Eggs prepare_plates Prepare 96-well plates with serial dilutions of anthelmintic start->prepare_plates add_eggs Add a standardized number of eggs to each well prepare_plates->add_eggs incubate Incubate plates to allow larval development add_eggs->incubate stop_development Stop development and count L1, L2, and L3 larvae incubate->stop_development calculate_ic50 Calculate IC50: Concentration inhibiting 50% of eggs from developing to L3 stop_development->calculate_ic50 compare Compare IC50 of test isolate to a susceptible reference strain calculate_ic50->compare end End compare->end

Methodology:

  • Egg Isolation: Nematode eggs are recovered and cleaned from fresh fecal samples.

  • Assay Setup: The assay is typically performed in 96-well microtiter plates. A serial dilution of the test anthelmintic is prepared in a growth medium.

  • Egg Inoculation: A standardized number of eggs (e.g., 50-100) is added to each well.

  • Incubation: The plates are incubated for a period that allows eggs in control wells (without anthelmintic) to develop into L3 larvae.

  • Larval Counting: The development is halted, and the number of eggs, L1, L2, and L3 larvae in each well is counted.

  • Data Analysis: The concentration of the drug that inhibits 50% of the eggs from developing to the L3 stage (IC50) is calculated.

  • Interpretation: The IC50 value of the test population is compared to that of a known susceptible reference strain to determine the resistance factor.

Conclusion

The data presented in this guide underscore the complex nature of anthelmintic resistance. Resistance to Avermectin B1b is often associated with cross-resistance to other macrocyclic lactones and, in some cases, to other classes of anthelmintics due to shared resistance mechanisms like the overexpression of P-glycoproteins. A thorough understanding of these mechanisms and the use of standardized testing protocols are essential for monitoring resistance and implementing effective, sustainable parasite control strategies. This knowledge is also critical for guiding the development of new anthelmintic compounds that can circumvent existing resistance mechanisms.

References

Avermectin B1b vs. Emamectin benzoate for insecticidal activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Insecticidal Activity: Avermectin B1b vs. Emamectin Benzoate

Introduction

Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis[1][2]. These compounds exhibit potent anthelmintic and insecticidal properties[1][2]. This guide provides a detailed comparison of the insecticidal activities of two key avermectin derivatives: Avermectin B1b and Emamectin benzoate.

Avermectin B1b is a naturally occurring component of Abamectin, which is a widely used insecticide and acaricide[2][3][4][5][6]. Abamectin is a mixture of more than 80% Avermectin B1a and less than 20% Avermectin B1b[4][5][6]. The two components possess very similar biological and toxicological properties[4][6].

Emamectin benzoate is a semi-synthetic derivative of Avermectin B1[7][8][9]. It was developed to enhance potency against specific insect pests, particularly lepidopteran larvae[10][11][12]. It is valued for its high efficacy at low application rates and its relatively low toxicity to non-target organisms[12][13].

Mechanism of Action

Both Avermectin B1b (as a component of Abamectin) and Emamectin benzoate share a primary mode of action. They target the nervous system of insects by acting as chloride channel activators[11]. They bind to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors, which are common in invertebrate nerve and muscle cells[1][7][14][15][16]. This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of Cl⁻ into the cells[1][17]. The influx causes a hyperpolarization of the nerve or muscle cell, which inhibits the transmission of nerve signals, resulting in paralysis and eventual death of the insect[4][7][8][10][16][17][18].

Insecticidal_Mechanism_of_Avermectins cluster_0 Insecticide Action cluster_1 Physiological Effect A Avermectin B1b or Emamectin Benzoate B Binds to GluCl and GABA Receptors A->B C Chloride Channel Opening B->C D Influx of Chloride Ions (Cl⁻) C->D E Hyperpolarization of Nerve/Muscle Cell D->E Leads to F Disruption of Nerve Signals E->F G Paralysis F->G H Insect Death G->H

Fig. 1: Signaling pathway of Avermectins in insects.

Comparative Insecticidal Activity

Emamectin benzoate generally exhibits higher potency against a range of insect pests, particularly lepidopteran larvae, compared to Abamectin (the mixture containing Avermectin B1b).[9][11] The insecticidal activity of emamectin benzoate can be up to three orders of magnitude greater than that of abamectin for certain pests.[9] However, in some cases, such as against the leafminer Liriomyza huidobrensis, Abamectin has been shown to be more potent at very low concentrations.[19]

Quantitative Data: Lethal Concentration (LC₅₀)

The following table summarizes the LC₅₀ values for Avermectin B1b (as a component of Abamectin) and Emamectin benzoate against various insect species. Lower LC₅₀ values indicate higher toxicity.

Insecticide Target Pest Instar/Stage LC₅₀ Value Exposure Time Bioassay Method Reference
Avermectin B1b Cockroach (Periplaneta americana)Adult< Oral exposure is more toxic than dermal--[17]
Emamectin benzoate Cotton Leafworm (Spodoptera littoralis)2nd Instar0.0007 ppm96 hrsLeaf Dip[20]
Emamectin benzoate Cotton Leafworm (Spodoptera littoralis)3rd Instar0.0012 ppm96 hrsLeaf Dip[20]
Emamectin benzoate Cotton Leafworm (Spodoptera littoralis)4th Instar0.011 ppm96 hrsLeaf Dip[20]
Emamectin benzoate Tobacco Budworm (Spodoptera litura)Larva0.000954%-Leaf Dip[21]
Emamectin benzoate Tobacco Budworm (Spodoptera litura)7-day-old Larva0.6 ppm72 hrsLeaf Dip[22]
Emamectin benzoate Beet Armyworm (Spodoptera exigua)2nd Instar0.005 mg/L-Leaf Dip[23]
Emamectin benzoate Cotton Bollworm (Helicoverpa armigera)3rd Instar1.75 µg a.i./ml-Residue Contact[24]
Emamectin benzoate Fall Armyworm (Spodoptera frugiperda)Larva0.177 mg/L-Leaf-Spray[25]

Field Performance

Field trials confirm the high efficacy of Emamectin benzoate. In studies on chilli pests, Emamectin benzoate at 12 g a.i./ha significantly reduced populations of thrips, mites, and the fruit borer Helicoverpa armigera, resulting in the lowest fruit damage and the highest crop yield.[10] Similarly, a spray concentration of 25 mg AI/liter in cotton fields led to over 90% suppression of H. armigera larvae for up to 28 days.[13] It is also effective in controlling the red palm weevil through micro-injection, with mortality rates reaching up to 98.8%.[18]

Abamectin (containing Avermectin B1b) is used to control mites and other insects on various ornamental plants and cotton.[26]

Experimental Protocols

The data presented is typically generated using standardized bioassay procedures. A common method is the leaf-dip bioassay.

Protocol: Leaf-Dip Bioassay
  • Insect Rearing: A susceptible strain of the target insect is reared under controlled laboratory conditions (e.g., 27 ± 2°C, 70 ± 5% RH, 16:8h L:D photoperiod) on a suitable artificial diet or host plant.[22][24] Larvae of a specific age or instar (e.g., 2nd or 3rd) are selected for the bioassay to ensure uniformity.[20][23]

  • Insecticide Solution Preparation: A stock solution of the technical grade insecticide is prepared in an appropriate solvent. A series of graded concentrations are then prepared by serial dilution with distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform wetting.[21]

  • Treatment Application: Fresh, untreated leaves from the host plant (e.g., cotton, castor) are excised. The leaves are individually dipped into the test insecticide solutions for a standardized time (e.g., 10-30 seconds) and then allowed to air-dry at room temperature.[22] Control leaves are dipped in the solvent-surfactant solution without the insecticide.

  • Insect Exposure: Once dry, the treated leaves are placed individually in petri dishes or similar containers lined with moistened filter paper. A set number of larvae (e.g., 10-20) are introduced into each container.[21]

  • Mortality Assessment: The containers are maintained under the same controlled conditions used for rearing. Larval mortality is assessed at specific time intervals, such as 24, 48, 72, and 96 hours after treatment.[20][22] Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the lethal concentrations (e.g., LC₅₀, LC₉₀) and their 95% fiducial limits.[22]

Experimental_Workflow_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Rear Insects to Uniform Stage B 2. Prepare Serial Dilutions of Insecticide A->B D 4. Apply Treatment (Leaf-Dip Method) B->D C 3. Prepare Host Plant Leaves (e.g., Cotton) C->D E 5. Expose Larvae to Treated Leaves D->E F 6. Incubate Under Controlled Conditions E->F G 7. Assess Mortality at 24, 48, 72h F->G H 8. Correct for Control Mortality (Abbott's) G->H I 9. Probit Analysis to Calculate LC₅₀ H->I

Fig. 2: Workflow for a typical insecticidal leaf-dip bioassay.

Conclusion

Both Avermectin B1b (as a key component of Abamectin) and Emamectin benzoate are effective insecticides that function by disrupting the nervous system of target pests. The available data strongly indicates that Emamectin benzoate, a semi-synthetic derivative, possesses significantly higher insecticidal potency, particularly against lepidopteran pests, when compared to its parent compound, Abamectin. This enhanced activity allows for lower application rates in the field, making it a valuable tool in integrated pest management (IPM) programs. While Abamectin remains a potent and widely used insecticide against a broad spectrum of pests, Emamectin benzoate represents a targeted refinement with superior efficacy for specific, economically important insect orders.

References

Confirmation of Avermectin B1b Identity in Complex Mixtures by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the definitive identification of Avermectin B1b, particularly within complex sample matrices. We present supporting experimental data and detailed protocols to assist researchers in implementing robust analytical strategies.

Avermectin B1b, a minor component of the widely used antiparasitic agent Abamectin, possesses a chemical structure highly similar to its major counterpart, Avermectin B1a. This structural similarity necessitates highly selective analytical techniques for unambiguous identification, especially in challenging matrices such as soil, animal tissues, and agricultural products. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity.

Performance Comparison: MS/MS vs. Alternative Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides significant advantages over other analytical techniques for the identification of Avermectin B1b. While methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) can be used for screening, they often lack the specificity required for unambiguous confirmation in complex mixtures. MS/MS eliminates matrix interferences and provides structural information through characteristic fragmentation patterns, leading to more reliable results.[1]

FeatureLC-MS/MSHPLC-UVELISA
Specificity Very HighModerateModerate to High
Sensitivity Very High (sub-ppb levels)ModerateHigh
Confirmation of Identity Definitive (based on fragmentation)Presumptive (based on retention time)Presumptive (based on antibody binding)
Matrix Effect Can be minimized with appropriate sample preparation and internal standardsHigh susceptibility to interferenceCan be affected by cross-reactivity
Quantitative Accuracy HighModerateSemi-quantitative to Quantitative
Throughput Moderate to HighHighHigh

Principles of MS/MS Identification

The confirmation of Avermectin B1a and B1b by MS/MS relies on the principle of multiple reaction monitoring (MRM). In this technique, a specific precursor ion for each analyte is selected in the first mass spectrometer (Q1), fragmented in a collision cell (Q2), and then a specific product ion for each analyte is monitored in the third mass spectrometer (Q3). This highly specific precursor-to-product ion transition provides a unique signature for each molecule.

The key to differentiating Avermectin B1a and B1b lies in their different molecular weights, which result in distinct precursor ions. Their structural differences also lead to the formation of unique product ions upon fragmentation.

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Avermectin B1a891567, 305, 145
Avermectin B1b877553, 291, 145

Data sourced from an analytical method for Abamectin in animal products.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the identification of Avermectin B1b in a complex matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Complex Matrix (e.g., Soil, Tissue) extraction Extraction with Acetonitrile/Acetone sample->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis confirmation Confirmation of B1b Identity data_analysis->confirmation

Caption: A streamlined workflow for Avermectin B1b identification.

Experimental Protocols

The following is a generalized protocol for the analysis of Avermectin B1a and B1b in complex matrices by LC-MS/MS. This protocol may require optimization based on the specific matrix and instrumentation.

1. Sample Preparation

  • Extraction:

    • Homogenize 10 g of the sample (e.g., soil, animal tissue).

    • Add 50 mL of acetone and homogenize further.[2]

    • Filter the mixture under suction.

    • Re-extract the residue with 25 mL of acetone and filter.

    • Combine the filtrates.

  • Clean-up:

    • Concentrate the combined filtrate at 40°C to remove the acetone.

    • For fatty matrices, perform a liquid-liquid extraction with n-hexane and acetonitrile.[2]

    • Pass the extract through an octadecylsilanized silica gel (C18) solid-phase extraction (SPE) cartridge.[2]

    • Wash the cartridge to remove interferences.

    • Elute the avermectins with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like ammonium formate or formic acid to enhance ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: As listed in the table above.

    • Collision Energy: Optimized for the specific instrument and analytes to achieve efficient fragmentation.

Signaling Pathway of Avermectin Action

While not directly related to the analytical confirmation, understanding the mechanism of action of avermectins provides context for their importance. Avermectins primarily act on the nervous system of invertebrates.

avermectin_pathway Avermectin Avermectin GluCl Glutamate-gated Chloride Channels (GluCls) Avermectin->GluCl Binds and Potentiates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of the Parasite Hyperpolarization->Paralysis

Caption: Avermectin's neurotoxic mechanism of action in invertebrates.

By following the detailed protocols and utilizing the specific MS/MS parameters outlined in this guide, researchers can confidently confirm the identity of Avermectin B1b in even the most complex of mixtures, ensuring data accuracy and reliability in their scientific investigations.

References

A Comparative Analysis of the Bioactivity of Avermectin B1a and B1b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avermectin, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a cornerstone of modern pest control and antiparasitic therapy. The most common commercial form, Abamectin, is a mixture of at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1][2][3][4][5][6] While often used in combination, understanding the individual bioactivities of these two homologues is crucial for targeted research and development. This guide provides a comprehensive comparison of Avermectin B1a and B1b, supported by available experimental data.

While numerous sources state that Avermectin B1a and B1b possess very similar biological and toxicological properties,[1][6] some evidence suggests nuances in their potency. Notably, Avermectin B1a has been described as exhibiting the most potent insecticidal activity among the eight natural avermectin components.[7]

Quantitative Bioactivity Data

Direct comparative studies detailing the bioactivity of purified Avermectin B1a versus B1b are limited in publicly available literature. Patents often state that the structural differences have a negligible effect on biological activity, and thus the components are typically not separated for commercial use.[8][9][10] However, individual toxicity and efficacy data for each component against various organisms are available. The following tables summarize these findings, though it is critical to note that the data are from different studies with varying experimental protocols, preventing a direct, definitive comparison.

Table 1: Insecticidal and Acaricidal Activity

CompoundTarget OrganismBioassay TypeMeasured PotencyReference
Avermectin B1aRed Imported Fire Ant (Solenopsis invicta)Feeding AssayInhibition of queen reproduction at concentrations as low as 0.1 ppm[11]
Avermectin B1bGerman Cockroach (Blattella germanica)Oral ExposureLC50 values were lower for oral exposure compared to dermal exposure.[12]

Table 2: Anthelmintic and Nematicidal Activity

| Compound | Target Organism | Host Animal | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Avermectin B1a | Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia oncophora, Oesophagostomum columbianum | Sheep | >95% reduction at 0.1 mg/kg oral dose |[13] | | Avermectin B1a | Haemonchus placei, Ostertagia ostertagi, Cooperia punctata, Oesophagostomum radiatum, Dictyocaulus viviparus | Cattle | >95% reduction at 0.1 mg/kg oral dose |[13] | | Avermectin B1a | Ancylostoma caninum | Dogs | 83-100% removal at 0.003-0.005 mg/kg oral dose |[13] | | Avermectin B1b | Earthworm (Eisenia fetida) | Artificial Soil | LC50 (7 days): 712.5 mg/kg; LC50 (14 days): 382.6 mg/kg; LC50 (28 days): 74.6 mg/kg |[12] |

Table 3: Toxicological Data

CompoundOrganismTest TypeValueReference
Avermectin B1aRatOral LD50Data for Abamectin (mixture) is 10 mg/kg[2]
Avermectin B1aRatTissue Half-life1.2 days[2]
Avermectin B1bEarthworm (Eisenia fetida)Contact Filter Paper LC50 (48h)500 µg/cm²[12]
Avermectin B1bEarthworm (Eisenia fetida)Contact Filter Paper LC50 (72h)300 µg/cm²[12]

Mechanism of Action: Signaling Pathways

The primary mode of action for both Avermectin B1a and B1b is the disruption of nerve and muscle function in invertebrates.[14] This is achieved through high-affinity binding to glutamate-gated chloride channels (GluCls), which are unique to protostomes.[15] This binding locks the channels in an open state, leading to an influx of chloride ions and hyperpolarization of the cell membrane, ultimately causing paralysis and death of the organism.[15] Avermectins can also modulate gamma-aminobutyric acid (GABA)-gated chloride channels.[14][15] In mammals, Avermectin B1a has been shown to bind to both high- and low-affinity sites on GABA-gated chloride channels, leading to either activation or inhibition of chloride influx depending on the concentration.[16]

Avermectin Signaling Pathway cluster_invertebrate Invertebrate Neuron/Muscle Cell AVM Avermectin B1a / B1b GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds (High Affinity) GABA_R GABA-Gated Chloride Channel AVM->GABA_R Modulates Cl_influx Chloride Ion (Cl-) Influx GluCl->Cl_influx Irreversible Opening GABA_R->Cl_influx Potentiates Opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Leaf_Dip_Bioassay_Workflow start Start prep_solutions Prepare Avermectin Test Solutions start->prep_solutions treat_discs Dip Leaf Discs in Solutions prep_solutions->treat_discs prep_discs Prepare Leaf Discs prep_discs->treat_discs dry_discs Air Dry Leaf Discs treat_discs->dry_discs infest Infest Discs with Mites dry_discs->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality incubate->assess analyze Calculate LC50 (Probit Analysis) assess->analyze end_node End analyze->end_node

References

Navigating the Specific Detection of Avermectin B1b: A Comparative Guide to Immunoassays and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of Avermectin B1b is crucial for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of immunoassay-based methods and traditional chromatographic techniques for the specific detection of Avermectin B1b, supported by experimental data and detailed protocols.

Avermectin B1b, a minor component of the Abamectin mixture, presents a significant analytical challenge due to its close structural similarity to the major component, Avermectin B1a. This guide explores the development and performance of immunoassays for Avermectin detection, addresses the inherent challenges in achieving specificity for Avermectin B1b, and compares these methods with the established accuracy of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays for Avermectin Detection: A High-Throughput Approach

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and high-throughput screening method for detecting Avermectins. These assays are based on the specific binding of an antibody to the target analyte. However, the development of an immunoassay with high specificity for Avermectin B1b is a considerable challenge. The minute structural difference between Avermectin B1a (ethyl group at C25) and B1b (methyl group at C25) makes it difficult to produce antibodies that can reliably distinguish between the two.

Most commercially available Avermectin immunoassays are designed to detect the entire class of Avermectins or Abamectin as a whole. While these assays are excellent for screening purposes, they often exhibit significant cross-reactivity with various Avermectin analogs, making specific quantification of B1b problematic.

One study on a monoclonal antibody-based ELISA for the multiresidue determination of Avermectins reported varying 50% inhibitory concentrations (IC50) for different Avermectin compounds, demonstrating the broad-spectrum nature of the antibody. For instance, the IC50 for Abamectin was 3.05 ng/mL, while for Ivermectin it was 13.10 ng/mL[1]. This highlights the challenge of achieving specific detection for a single component like B1b.

The development of a highly specific antibody for Avermectin B1b would require innovative hapten synthesis strategies to expose the unique structural features of B1b during antibody production[2][3][4].

Chromatographic Methods: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for the specific detection and quantification of Avermectin B1a and B1b. These methods offer excellent separation and unambiguous identification of the two components.

LC-MS/MS, in particular, provides high sensitivity and selectivity, making it the preferred method for regulatory analysis and pharmacokinetic studies[5][6].

Performance Comparison

The following table summarizes the performance characteristics of different analytical methods for the detection of Avermectin B1b. It is important to note the scarcity of data for immunoassays specifically targeting Avermectin B1b.

MethodAnalyteMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
Immunoassay (Broad-Spectrum ELISA) AbamectinMilkIC50: 3.05 ng/mL-[1]
LC-MS/MS Avermectin B1bHuman, Mouse, Monkey PlasmaLLOQ: 0.1 ng/mL-[5]
LC-MS/MS Avermectin B1bBovine Liver & MuscleLOD: 2.5 ng/g, LOQ: 5 ng/g62.93 - 84.03[6]
LC-MS/MS Avermectin B1bGame MeatsVL (1.0): 10 ng/g77.2 - 113[7]

Experimental Protocols

Competitive ELISA for Avermectin (General Protocol)

This protocol describes a general competitive ELISA, which is the most common format for small molecule detection like Avermectins.

Materials:

  • Microtiter plate coated with Avermectin-protein conjugate

  • Avermectin standard solutions

  • Anti-Avermectin antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample extracts

Procedure:

  • Blocking: Add 200 µL of blocking buffer to each well of the Avermectin-coated microtiter plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competition: Add 50 µL of Avermectin standard or sample extract and 50 µL of the primary anti-Avermectin antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The concentration of Avermectin in the samples is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance versus the logarithm of the Avermectin concentration of the standards.

LC-MS/MS Method for Avermectin B1b

A detailed LC-MS/MS protocol for the quantitation of ivermectin (a derivative of Avermectin B1) in plasma has been described[5]. A similar approach can be adapted for Avermectin B1b.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: ACE C18 column

  • Mobile Phase: Isocratic elution with 0.1% acetic acid and methanol:acetonitrile (1:1, v/v)

  • Ionization: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

The following diagrams illustrate the competitive ELISA workflow and the logical relationship in method selection for Avermectin B1b detection.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Added Coated_Antigen Avermectin-Protein Conjugate Coated on Well Binding_Competition Competitive Binding Coated_Antigen->Binding_Competition Competes for Antibody Binding Free_Antigen Avermectin B1b in Sample/Standard Free_Antigen->Binding_Competition Primary_Ab Anti-Avermectin Antibody Primary_Ab->Binding_Competition Washing_1 Washing Step Binding_Competition->Washing_1 Unbound Reagents Removed Secondary_Ab_Binding Enzyme-Linked Secondary Antibody Binds to Primary Ab Washing_1->Secondary_Ab_Binding Washing_2 Washing Step Secondary_Ab_Binding->Washing_2 Unbound Secondary Ab Removed Substrate_Addition Substrate Addition Washing_2->Substrate_Addition Color_Development Color Development (Inversely Proportional to Avermectin B1b Concentration) Substrate_Addition->Color_Development Enzyme Catalyzes Reaction

Caption: Workflow of a competitive ELISA for Avermectin B1b detection.

Method_Selection_Logic Start Need to Detect Avermectin B1b Screening High-Throughput Screening Required? Start->Screening Immunoassay Use Broad-Spectrum Avermectin Immunoassay Screening->Immunoassay Yes Quantification Specific Quantification of B1b Required? Screening->Quantification No Confirmation Requires Confirmation of Positive Results Immunoassay->Confirmation Chromatography Use HPLC or LC-MS/MS Confirmation->Chromatography Confirm with Quantification->Chromatography Yes End Method Selected Quantification->End No (if only screening was needed) Chromatography->End

Caption: Logical flow for selecting a method for Avermectin B1b detection.

Conclusion

While immunoassays provide a valuable tool for the rapid screening of Avermectins, the specific detection of Avermectin B1b remains a significant challenge due to the high degree of structural similarity with Avermectin B1a. For applications requiring precise quantification and unambiguous identification of Avermectin B1b, chromatographic methods, particularly LC-MS/MS, are the recommended approach. Future advancements in hapten design and antibody engineering may lead to the development of highly specific immunoassays for Avermectin B1b, offering the benefits of both high throughput and specificity.

References

Comparative Analysis of Analytical Methodologies for Avermectin B1b Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities and degradation products of Avermectin B1b. It is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of Avermectin-related compounds. The information presented is based on established experimental data and aims to offer an objective overview of the available techniques.

Avermectin, a macrocyclic lactone produced by Streptomyces avermitilis, is a potent anthelmintic agent. The commercial product, Abamectin, is a mixture primarily composed of Avermectin B1a (≥80%) and Avermectin B1b (≤20%)[1][2][][4]. Due to its complex structure, Avermectin is susceptible to degradation under various conditions, including light, heat, and exposure to acidic, alkaline, or oxidative environments[5][6]. This degradation can lead to the formation of various related substances that may impact the product's efficacy and safety. Therefore, robust analytical methods are crucial for identifying and quantifying these impurities and degradation products.

Overview of Impurities and Degradation Products

Avermectin B1b can contain both process-related impurities, which are byproducts of the fermentation and manufacturing process, and degradation products formed during storage or handling. Forced degradation studies, conducted under stressed conditions as per ICH guidelines, are essential for identifying potential degradation pathways and products[5][7][8].

Commonly Identified Impurities and Degradation Products:

  • Process-Related Impurities: These are structurally similar to Avermectin B1b and may include isomers or related Avermectin components[9]. One notable impurity is the monosaccharide form of Avermectin B1a[5].

  • Degradation Products:

    • Photodegradation: Avermectin is known to be unstable under UV light, leading to the formation of the 8,9-Z-avermectin B1 photoisomer[1][6].

    • Hydrolysis (Acidic/Alkaline): Degradation under acidic or alkaline conditions can lead to various hydrolytic products. For instance, acidic stress can increase the levels of the monosaccharide B1a impurity[5].

    • Oxidation: Oxidative stress can generate products such as 8a-OH B1a, 8a-OOH B1a, and 8a-oxo B1a[5].

    • Thermal Degradation: Exposure to heat can also lead to the formation of various degradation products[5].

Comparative Performance of Analytical Techniques

The two primary analytical techniques for the analysis of Avermectin B1b and its related substances are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of HPLC-DAD vs. LC-MS/MS

ParameterHPLC-DADLC-MS/MSReferences
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.[2][10]
Selectivity Moderate; co-eluting peaks can interfere.High; provides structural information and can resolve co-eluting peaks based on mass.[5][10]
Sensitivity Good for quantification of major components.Excellent; ideal for trace-level impurity and residue analysis.[2][11]
LOD ~0.003 - 0.037 mg/mL~0.5 µg/kg (soil), ~0.05 µg/L (water)[2][10][11]
LOQ ~0.004 - 0.123 mg/mL~0.5 µg/kg (soil), ~0.05 µg/L (water)[2][10][11]
Application Routine quality control, assay of bulk drug substance.Impurity profiling, degradation product identification, residue analysis.[2][5][12]

Table 2: Typical Validation Parameters for Avermectin B1b Analytical Methods

ParameterTypical Acceptance CriteriaReferences
Linearity (r²) > 0.999[13]
Accuracy (Recovery) 70 - 120%[10][11]
Precision (RSD) ≤ 20% for trace analysis, tighter for assays.[10][11]
LOD 3 x Signal-to-Noise Ratio[4]
LOQ 10 x Signal-to-Noise Ratio or lowest validated fortification level.[2][10]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reliable and reproducible results. Below are representative methodologies for forced degradation studies and subsequent analysis by HPLC and LC-MS.

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate potential degradation products by subjecting the drug substance to stress conditions more severe than accelerated stability testing[7][14].

  • Preparation of Stock Solution: Prepare a stock solution of Avermectin at a concentration of approximately 2.5 mg/mL in acetonitrile[5].

  • Acidic Degradation: Treat the sample solution with 0.05 M HCl and incubate for a specified period (e.g., 5 hours)[6]. Neutralize the solution before analysis.

  • Alkaline Degradation: Treat the sample solution with a suitable base (e.g., 0.1 M NaOH) and incubate. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂) and monitor the degradation over time[5].

  • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solid or solution sample to a controlled light source (e.g., UV lamp) as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating analytical method. An extent of degradation of 5-20% is generally considered appropriate[14].

HPLC-DAD Analytical Method

This method is suitable for the quantification of Avermectin B1b and its major related compounds in bulk samples.

  • Chromatographic System: Agilent 1200 series or equivalent[13].

  • Column: Phenomenex® C18 (150 x 4.6 mm, 5 µm) or equivalent[2][12].

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and ultrapure water. A typical composition is acetonitrile:methanol:water (53:35:12, v/v/v)[2][12].

  • Flow Rate: 1.2 mL/min[2].

  • Injection Volume: 20 µL[2].

  • Column Temperature: 20°C[2].

  • Detection Wavelength: 250 nm[2].

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to achieve the desired concentration[9].

LC-MS/MS Analytical Method

This method is highly sensitive and selective, making it ideal for the identification and quantification of trace-level impurities and degradation products.

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: ACE UltraCore 2.5 SuperC18 (150 × 4.6 mm, 2.5 µm) or equivalent[5].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[5].

  • Mobile Phase B: Acetonitrile[5].

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode is commonly used for Avermectins[5].

  • Data Acquisition: Full scan for identification of unknown impurities and Multiple Reaction Monitoring (MRM) for quantification of known impurities and degradation products.

  • Sample Preparation: For trace analysis in complex matrices like soil or water, sample preparation may involve Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes and remove interfering substances[10][11].

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Avermectin B1b impurities and degradation products, from sample preparation through to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Identification Sample Avermectin B1b Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Extraction Extraction / Cleanup (LLE, SPE) Forced_Degradation->Extraction HPLC_DAD HPLC-DAD Analysis Extraction->HPLC_DAD Assay & Known Impurities LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Trace Analysis & Identification Quantification Quantification of Impurities/Degradants HPLC_DAD->Quantification Identification Structural Elucidation (HR-MS, NMR) LC_MSMS->Identification Report Final Report Quantification->Report Identification->Report

Figure 1. Experimental workflow for Avermectin B1b analysis.
Relationship between Avermectin B1b and its Related Substances

This diagram outlines the logical relationships between Avermectin B1b, its manufacturing process, and the resulting impurities and degradation products under various stress conditions.

G cluster_sources Sources of Related Substances cluster_products Resulting Substances cluster_examples Avermectin_B1b Avermectin B1b (Active Substance) Process Fermentation & Manufacturing Process Stress Stress Conditions (Storage & Handling) Avermectin_B1b->Stress Process_Impurities Process-Related Impurities Process->Process_Impurities Degradation_Products Degradation Products Stress->Degradation_Products Impurity_Examples e.g., Monosaccharide B1a, Avermectin B2a Process_Impurities->Impurity_Examples Degradant_Examples e.g., 8,9-Z-isomer, 8a-oxo B1a, 2-epimer B1a Degradation_Products->Degradant_Examples

Figure 2. Origin of Avermectin B1b impurities and degradants.

References

In Vivo Efficacy of Avermectin B1b and Abamectin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the efficacy of Avermectin B1b and Abamectin, supported by experimental data. Abamectin is a widely used insecticide and acaricide that consists of a mixture of at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1][2][3][4][5] It is important to note that Avermectin B1a and B1b possess very similar biological and toxicological properties.[1][5] Due to the limited availability of in vivo studies on Avermectin B1b as an isolated compound, this guide will focus on the in vivo efficacy of Abamectin, which inherently reflects the combined activity of its Avermectin B1 components.

Executive Summary

Abamectin demonstrates high efficacy against a broad spectrum of invertebrate pests, including mites and nematodes.[2][4][6] Its primary mechanism of action involves the disruption of nerve and muscle function in invertebrates by potentiating glutamate-gated chloride channels, leading to paralysis and death.[4] While direct in vivo comparative data for purified Avermectin B1b is scarce, the potent activity of the Abamectin mixture suggests a significant contribution from both its Avermectin B1a and B1b components.

Data Presentation

The following tables summarize the quantitative data from in vivo studies on the efficacy of Abamectin against various pests.

Table 1: Acaricidal Efficacy of Abamectin against Tetranychus urticae (Two-Spotted Spider Mite) on Bean Plants (Phaseolus vulgaris)

TreatmentConcentration (mg a.i./L)Mean Reduction Percentage (%) in 2020Mean Reduction Percentage (%) in 2021
AbamectinRecommended Rate92.8386.85

Source: Rancy El-Demerdash, et al., Polish Journal of Environmental Studies.[2]

Table 2: Nematicidal Efficacy of Abamectin against Root-Knot Nematodes (Meloidogyne spp.) on Cucumber Plants

Abamectin FormulationGeneral Mean Reduction in Root Galls (%)General Mean Reduction in Egg Masses (%)General Mean Decline in Total Population Density (%)
DIVA (1.8% EW)23.05 - 75.2314.46 - 65.6339.24 - 87.08
RIOMECTIN (5% ME)23.05 - 75.2314.46 - 65.6339.24 - 87.08
AGRIMEC GOLD (8.4% SC)23.05 - 75.2314.46 - 65.6339.24 - 87.08
ZORO (3.6% EC)23.05 - 75.2314.46 - 65.6339.24 - 87.08

Source: Comparative biological activity of abamectin formulations on root-knot nematodes (Meloidogyne spp.) infecting cucumber plants: in vivo and in vitro.[7]

Table 3: Anthelmintic Efficacy of Avermectin B1 (Abamectin) against Equine Intestinal Strongyles

TreatmentDosageEfficacy
Avermectin B1 (oral)0.2 mg/kgSignificant decrease in mean strongyle egg counts at 14, 28, and 42 days post-treatment. Zero strongyle egg counts at 14 and 28 days.

Source: Mogg TD, et al., Australian Veterinary Journal.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

In Vivo Acaricidal Efficacy Trial against Tetranychus urticae

This protocol is adapted from field studies evaluating the efficacy of acaricides on bean plants.

  • Objective: To determine the in vivo efficacy of Abamectin in reducing populations of Tetranychus urticae on Phaseolus vulgaris plants under field conditions.

  • Experimental Design: A randomized complete block design is typically used.

  • Procedure:

    • Bean plants are cultivated under standard agricultural practices.

    • Plots are artificially or naturally infested with a known population of T. urticae.

    • Abamectin is applied at the recommended field rate. A control group is treated with water or a placebo.

    • The number of mites (adults, nymphs, and eggs) on a predetermined number of leaves per plant is counted before and at set intervals after treatment (e.g., 3, 7, and 14 days).

    • The percentage reduction in the mite population is calculated for each treatment group compared to the control.

  • Data Analysis: Statistical analysis, such as ANOVA, is used to determine significant differences between treatment groups.

In Vivo Nematicidal Efficacy Trial against Meloidogyne incognita on Tomato Plants

This protocol is based on greenhouse and field trials for evaluating nematicides.

  • Objective: To assess the in vivo efficacy of Abamectin in controlling root-knot nematodes (Meloidogyne incognita) on tomato plants.

  • Experimental Design: A randomized complete block design is used with multiple replications.

  • Procedure:

    • Tomato seedlings are transplanted into pots or field plots containing soil infested with a known density of M. incognita eggs or second-stage juveniles.

    • Abamectin is applied to the soil at various concentrations. A control group receives no treatment.

    • Plants are maintained under optimal growing conditions for a specified period (e.g., 45-60 days).

    • At the end of the experiment, plants are uprooted, and the roots are washed.

    • Efficacy is assessed by counting the number of galls and egg masses on the roots. The final nematode population in the soil is also determined.

  • Data Analysis: The data on galling index, number of egg masses, and nematode population density are subjected to statistical analysis to compare the efficacy of different treatments.

In Vivo Anthelmintic Efficacy Trial in Rats

This is a general protocol for evaluating the efficacy of an anthelmintic against gastrointestinal nematodes in a rat model.

  • Objective: To determine the in vivo anthelmintic efficacy of Abamectin against a target nematode species in rats.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Rats are artificially infected with a known number of infective larvae of the target nematode.

    • After a pre-patent period to allow the infection to establish, a pre-treatment fecal egg count is performed.

    • Rats are randomly assigned to treatment and control groups. The treatment group receives a specific dose of Abamectin, while the control group receives a placebo.

    • Fecal samples are collected at regular intervals post-treatment to monitor egg shedding.

    • At the end of the study, rats are euthanized, and the gastrointestinal tract is examined to determine the adult worm burden.

  • Data Analysis: The percentage reduction in fecal egg count and adult worm burden in the treated group is calculated relative to the control group.

Mandatory Visualization

Signaling Pathway of Avermectins in Invertebrates

The primary mode of action of avermectins, including Avermectin B1b and the components of Abamectin, is the modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.

Avermectin Signaling Pathway Avermectin Avermectin (B1b or Abamectin) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Potentiates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Pest Paralysis->Death

Caption: Avermectin's mechanism of action in invertebrates.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of a test compound like Abamectin.

In Vivo Efficacy Testing Workflow start Start: Hypothesis Formulation protocol Experimental Design and Protocol Development start->protocol animal_model Acclimatization of Animal/Plant Models protocol->animal_model infection Infestation/Infection with Target Pest/Parasite animal_model->infection treatment Treatment Administration (Test Compound vs. Control) infection->treatment observation Observation and Data Collection treatment->observation analysis Statistical Analysis of Data observation->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: A generalized workflow for in vivo efficacy studies.

References

A Comparative Guide to Validated Analytical Methods for Avermectin B1b in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Avermectin B1b, a key component of the antiparasitic agent Abamectin. The selection of a robust and reliable analytical method is critical for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document outlines and compares High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data to aid in the selection of the most appropriate method for your drug development needs.

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of Avermectin B1b in pharmaceutical products are HPLC-UV/DAD and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical requirements.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) is a widely accessible and cost-effective technique. It is a robust method suitable for the analysis of bulk drug substances and finished products where the concentration of Avermectin B1b is relatively high.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of Avermectin B1b, especially in complex matrices or for residue analysis.[3][4][5][6] Its specificity is a significant advantage for regulatory submissions requiring unambiguous identification and quantification.

The following tables summarize the performance characteristics of these methods based on published validation data.

Table 1: Performance Comparison of HPLC-UV/DAD and LC-MS/MS Methods for Avermectin B1b Analysis
ParameterHPLC-UV/DAD MethodLC-MS/MS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to monitoring of specific mass transitions.
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the µg/mL range.[7][8]Higher, with LOQs in the ng/mL to pg/mL range.[5][9]
Application Quality control of bulk drug substance and pharmaceutical formulations.[1][2]Residue analysis, metabolite studies, and analysis in complex biological matrices.[3][4][10]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Regulatory Acceptance Widely accepted for quality control purposes under ICH guidelines.[7]Preferred for bioanalytical studies and when high sensitivity and specificity are required.[11]
Table 2: Summary of Validated HPLC-DAD Method Performance for Avermectin B1b
Validation ParameterReported Performance Data
Linearity (r²) > 0.999[2]
Range 0.870 - 1.130 mg/mL[2]
Accuracy (% Recovery) 97.28% - 101.42%[2]
Precision (% RSD) Intraday: 0.321 - 1.859; Interday: 0.152 - 2.315[2]
Limit of Detection (LOD) 0.015 mg/mL[2]
Limit of Quantitation (LOQ) 0.049 mg/mL[2]
Table 3: Summary of Validated LC-MS/MS Method Performance for Avermectin B1b
Validation ParameterReported Performance Data
Linearity (r²) Not explicitly stated, but method is quantitative.
Range LOQ to levels relevant for residue analysis (e.g., 0.5 µg/kg in soil).[6]
Accuracy (% Recovery) Mean recoveries within 70-120%[5][6]
Precision (% RSD) ≤ 20%[5][6]
Limit of Detection (LOD) Calculated as 4x baseline noise.[6]
Limit of Quantitation (LOQ) 0.05 µg/L in water[5], 0.5 µg/kg in soil[6]

Experimental Protocols

Detailed methodologies for a representative HPLC-DAD and an LC-MS/MS method are provided below. These protocols are based on validated methods published in peer-reviewed journals and regulatory agency documents.

HPLC-DAD Method for Avermectin B1b in Bulk Samples

This method is adapted from a validated procedure for the quality control of avermectins in bulk samples.[2][12]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Chromatographic column: Phenomenex® C18 (150 × 4.60 mm, 5 μm).[2]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Injection Volume: 20 μL.[2]

  • Column Temperature: 20 °C.[1]

  • Detection Wavelength: 250 nm.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Avermectin B1b reference standard in methanol at a concentration of 1.5 mg/mL.[1]

  • Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 0.80 to 1.20 mg/mL.[2]

  • Sample Solution: Accurately weigh a quantity of the bulk drug substance, dissolve in methanol, and dilute to a final concentration within the calibration range.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

LC-MS/MS Method for Avermectin B1b in Animal Products

This method is based on a validated procedure for the determination of Avermectin B1b residues in animal products.[3]

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

2. Sample Preparation (Extraction and Clean-up):

  • Homogenize 10.0 g of the sample with acetone and filter.

  • Re-extract the residue with acetone and combine the filtrates.

  • Concentrate the extract and perform a liquid-liquid extraction with ethyl acetate.

  • Defat the sample using an acetonitrile/hexane partition.

  • Clean up the extract using an octadecylsilanized silica gel solid-phase extraction (SPE) cartridge.

  • Evaporate the final eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

3. LC-MS/MS Conditions:

  • Specific column, mobile phase, and gradient conditions should be optimized for the separation of Avermectin B1b.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for Avermectin B1b for quantification and confirmation.

4. Quantification:

  • Quantification is achieved by comparing the peak area of Avermectin B1b in the sample to a calibration curve prepared using reference standards.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Avermectin B1b using a validated HPLC method.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Avermectin B1b Reference Standard B Prepare Stock Solution (Methanol) A->B C Prepare Working Standards B->C F Inject into HPLC System C->F D Weigh Drug Substance/Product E Prepare Sample Solution D->E E->F G Chromatographic Separation (C18 Column) F->G H UV/DAD Detection (250 nm) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Avermectin B1b Concentration J->K L Generate Report K->L

Caption: Workflow for Avermectin B1b quantification by HPLC-DAD.

References

Safety Operating Guide

Proper Disposal of Avermectin B1b: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Avermectin B1b is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe handling and disposal of Avermectin B1b waste.

Hazard Profile and Safety Considerations

Avermectin B1, a mixture containing Avermectin B1a and B1b, is classified as a hazardous substance with significant toxicity.[1][2][3] Safety Data Sheets (SDS) for related compounds indicate that Avermectin is fatal if swallowed and toxic to aquatic life with long-lasting effects.[1][3][4][5] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][6] Therefore, all waste containing Avermectin B1b must be managed as hazardous waste.

Hazard ClassificationDescription
Acute Oral Toxicity Fatal if swallowed.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][6]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[2][3][5]

Step-by-Step Disposal Protocol

The disposal of Avermectin B1b waste must be handled in accordance with hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

1. Waste Identification and Segregation:

  • All materials contaminated with Avermectin B1b, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be classified as hazardous waste.

  • Segregate Avermectin B1b waste from non-hazardous waste at the point of generation.[10]

  • Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[11][12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

2. Containerization:

  • Use only appropriate, compatible, and clearly labeled hazardous waste containers.[10][11][12] The containers should be in good condition, with secure, leak-proof closures.[10]

  • Label containers with the words "Hazardous Waste" and the specific chemical name, "Avermectin B1b."

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]

3. Storage:

  • Store containers in the SAA, ensuring they are closed at all times except when adding waste.[11][12][13]

  • Store incompatible chemicals separately to prevent reactions.[13] While specific incompatibilities for Avermectin B1b are not detailed, it is good practice to store it away from strong oxidizing agents.[2]

4. Disposal and Removal:

  • DO NOT dispose of Avermectin B1b waste down the drain or in the regular trash.[14][15] The EPA prohibits the sewering of hazardous pharmaceutical waste.[8][15]

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[11][12]

  • The waste will be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[8]

5. Empty Containers:

  • Empty containers that held acutely toxic hazardous wastes (P-listed) must be managed as hazardous waste and should not be triple-rinsed.[11] Given the high toxicity of Avermectin, it is prudent to manage its containers in this manner.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Avermectin B1b waste in a laboratory setting.

cluster_0 Avermectin B1b Waste Disposal Workflow A Waste Generation (Avermectin B1b contaminated material) B Is the waste hazardous? A->B C Yes, treat as Hazardous Waste B->C Yes J Non-Hazardous Waste Stream (Not Applicable for Avermectin B1b) B->J No D Segregate at Point of Generation C->D E Use Labeled, Compatible Hazardous Waste Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Ready for Disposal? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Licensed Disposal via Incineration H->I

References

Essential Safety and Logistical Information for Handling Avermectin B1b

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Avermectin B1b is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

Avermectin B1b is a compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical line of defense against exposure.[3] Based on safety data sheets and guidelines, the following PPE is required when handling Avermectin B1b.[4]

PPE CategorySpecifications and Guidelines
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary when there is a risk of splashing.[4][6]
Hand Protection Wear chemical-resistant, impervious gloves.[4][5] Nitrile or PVC gloves are often suitable.[3] Always consult the glove manufacturer's compatibility chart for the specific substance.[7] Do not wear leather or cotton gloves.[4][6]
Body Protection Wear a lab coat, long-sleeved shirt, and long pants.[8] For tasks with a higher risk of exposure, wear impervious clothing or a chemical-resistant apron.[5][6] Coveralls should be worn over personal clothing.[9]
Respiratory Protection Use in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation.[5][10] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][9]
Footwear Chemical-resistant footwear, such as rubber boots, should be worn.[4][9] Pant legs should be worn outside of the boots to prevent chemicals from entering.[8][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial. Avoid all personal contact, including inhalation, and do not eat, drink, or smoke in areas where Avermectin B1b is handled.[2]

Preparation and Engineering Controls
  • Training : Ensure all personnel have been trained on the specific hazards, handling procedures, and emergency protocols for Avermectin B1b.[7]

  • Designated Area : Conduct all work with Avermectin B1b in a designated area, such as a chemical fume hood, to minimize exposure.[2][5]

  • Emergency Equipment : Confirm that an accessible safety shower and eye wash station are available.[2]

Handling the Compound
  • Donning PPE : Before handling, put on all required PPE as specified in the table above.

  • Weighing : When weighing the solid compound, do so within a ventilated enclosure to prevent the generation of dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[5][10]

In Case of a Spill
  • Minor Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, dampen the spilled solid with water to prevent dusting.[10]

    • Carefully sweep or collect the material using a wet-brushing method or an electrically protected vacuum cleaner.[11]

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[10]

    • Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[2]

  • Major Spills :

    • Evacuate the entire area and move upwind.[10][12]

    • Alert emergency responders, providing them with the location and nature of the hazard.[10][12]

    • Prevent the spillage from entering drains or waterways.[10][11][12]

First Aid Procedures
  • If Swallowed : Immediately call a poison center or doctor.[1][2] Rinse the mouth with water. Do NOT induce vomiting.[2][11]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][11]

  • On Skin : Remove contaminated clothing immediately.[1] Rinse the skin thoroughly with plenty of water.[2]

  • In Eyes : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][11]

Disposal Plan

All waste containing Avermectin B1b must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[10]

  • Waste Collection :

    • Collect all waste material, including unused product, contaminated PPE, and cleaning materials, in a designated, properly labeled, and sealed container.[10]

  • Container Management :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

    • Do not allow wash water from cleaning equipment to enter drains; collect it for treatment and disposal.[10]

  • Final Disposal :

    • Arrange for disposal through an authorized waste treatment facility or a licensed professional waste disposal service.[1][2]

    • Puncture empty containers to prevent reuse before disposing of them at an authorized landfill.[10]

Visual Workflow for Handling Avermectin B1b

The following diagram illustrates the key decision points and procedural flow for safely handling Avermectin B1b in a laboratory setting.

G prep 1. Preparation - Training - Don PPE - Verify Engineering Controls handling 2. Handling - Weighing in enclosure - Prepare solutions in hood prep->handling storage 3. Storage - Tightly sealed container - Cool, dry, well-ventilated handling->storage spill_check Spill Occurred? handling->spill_check spill_response 4. Spill Response - Evacuate - Contain & Clean - Decontaminate spill_check->spill_response Yes waste_gen 5. Waste Generation - Contaminated PPE - Unused material - Cleaning supplies spill_check->waste_gen No (End of Use) spill_response->waste_gen disposal 6. Disposal - Collect in labeled container - Use authorized waste service waste_gen->disposal end_process End Process disposal->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B1b
Reactant of Route 2
Avermectin B1b

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.